Pd-PEPPSI-iHeptCl
Description
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Properties
Molecular Formula |
C48H71Cl5N3Pd- |
|---|---|
Molecular Weight |
973.8 g/mol |
IUPAC Name |
3-chloropyridine;4,5-dichloro-1,3-bis[2,6-di(heptan-4-yl)phenyl]-2H-imidazol-2-ide;dichloropalladium |
InChI |
InChI=1S/C43H67Cl2N2.C5H4ClN.2ClH.Pd/c1-9-19-32(20-10-2)36-27-17-28-37(33(21-11-3)22-12-4)40(36)46-31-47(43(45)42(46)44)41-38(34(23-13-5)24-14-6)29-18-30-39(41)35(25-15-7)26-16-8;6-5-2-1-3-7-4-5;;;/h17-18,27-35H,9-16,19-26H2,1-8H3;1-4H;2*1H;/q-1;;;;+2/p-2 |
InChI Key |
RWLQSAKKIWITIW-UHFFFAOYSA-L |
Canonical SMILES |
CCCC(CCC)C1=C(C(=CC=C1)C(CCC)CCC)N2[CH-]N(C(=C2Cl)Cl)C3=C(C=CC=C3C(CCC)CCC)C(CCC)CCC.C1=CC(=CN=C1)Cl.Cl[Pd]Cl |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Architecture of a Powerful Catalyst: A Technical Guide to Pd-PEPPSI-iHeptCl
For researchers, scientists, and professionals in drug development, understanding the intricate structure of a catalyst is paramount to harnessing its full potential. This in-depth guide delves into the molecular architecture of the Pd-PEPPSI-iHeptCl catalyst, a highly effective palladium-based precatalyst for cross-coupling reactions.
The this compound catalyst, formally known as dichloro--INVALID-LINK--palladium(II), is a member of the Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) family of catalysts. These catalysts are renowned for their stability in air and moisture, making them highly practical for a wide range of chemical transformations.
Molecular Structure and Coordination
At the heart of the this compound catalyst lies a palladium(II) center coordinated to three distinct ligands: a bulky N-heterocyclic carbene (NHC), a 3-chloropyridine (B48278), and two chloride ions. The NHC ligand, specifically 1,3-bis(2,6-di-4-heptylphenyl)imidazol-2-ylidene, plays a crucial role in the catalyst's reactivity and stability. The large isoheptyl groups on the phenyl rings of the NHC ligand create significant steric hindrance around the palladium center. This steric bulk is instrumental in promoting challenging cross-coupling reactions, particularly those involving secondary alkyl groups, by facilitating the desired reductive elimination step and minimizing side reactions.
Table 1: Key Structural and Chemical Information for this compound
| Property | Value |
| Chemical Formula | C₄₈H₇₁Cl₅N₃Pd |
| IUPAC Name | dichloro--INVALID-LINK--palladium(II) |
| Molecular Weight | 973.8 g/mol |
| Coordination Geometry | Expected to be Square Planar |
| Key Ligands | 1,3-bis(2,6-di-4-heptylphenyl)imidazol-2-ylidene (NHC), 3-Chloropyridine, 2 x Chloride |
Experimental Protocols
The synthesis of this compound involves a two-step process: the preparation of the imidazolium (B1220033) salt precursor followed by the complexation with palladium.
Synthesis of 1,3-bis(2,6-di-4-heptylphenyl)imidazolium chloride
A detailed, peer-reviewed protocol for the synthesis of the specific 1,3-bis(2,6-di-4-heptylphenyl)imidazolium chloride precursor is not publicly available. However, a general procedure for the synthesis of similar 1,3-diaryl imidazolium salts can be adapted. This typically involves the condensation of a glyoxal (B1671930) with two equivalents of the corresponding aniline (B41778) (in this case, 2,6-di-4-heptylaniline) to form a diimine, followed by cyclization with a source of the central carbon of the imidazole (B134444) ring (e.g., paraformaldehyde) in the presence of an acid.
Synthesis of this compound
The final catalyst is generally synthesized by reacting the imidazolium salt with a palladium(II) source, such as palladium(II) chloride, in the presence of a weak base in 3-chloropyridine, which also serves as a ligand.
General Experimental Protocol for PEPPSI Catalyst Formation:
-
To a flask containing the imidazolium salt is added 3-chloropyridine as the solvent.
-
Palladium(II) chloride and a mild base (e.g., potassium carbonate) are added to the mixture.
-
The reaction mixture is heated and stirred for several hours.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography, to yield the desired Pd-PEPPSI catalyst.
Catalytic Activity and Reaction Mechanism
This compound is particularly effective in catalyzing Negishi cross-coupling reactions, which form carbon-carbon bonds between organozinc compounds and organic halides. The catalyst's bulky NHC ligand is key to its success in coupling sterically demanding substrates, such as secondary alkylzinc reagents.
The catalytic cycle for a Negishi reaction using a Pd-PEPPSI catalyst is generally understood to proceed through the following key steps:
-
Precatalyst Activation: The Pd(II) precatalyst is reduced in situ to the active Pd(0) species.
-
Oxidative Addition: The Pd(0) species undergoes oxidative addition with the organic halide (R-X).
-
Transmetalation: The organic group from the organozinc reagent (R'-ZnX) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups (R and R') on the palladium center couple and are eliminated as the final product (R-R'), regenerating the active Pd(0) catalyst.
Below is a diagram illustrating the generally accepted catalytic cycle for a Negishi cross-coupling reaction.
Caption: Generalized catalytic cycle for the Negishi cross-coupling reaction.
synthesis protocol for Pd-PEPPSI-iHeptCl
An In-depth Technical Guide to the Synthesis of Pd-PEPPSI-iHeptCl
This guide provides a comprehensive overview of the synthesis protocol for the palladium catalyst, dichloro--INVALID-LINK--palladium(II), commonly known as this compound. This catalyst is a member of the Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) family of catalysts, which are known for their high stability and activity in a variety of cross-coupling reactions.[1] The bulky isoheptyl groups on the N-heterocyclic carbene (NHC) ligand enhance the catalyst's steric profile, making it particularly effective in challenging coupling reactions.[2]
This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the synthetic pathway, experimental procedures, and relevant data for the preparation of this valuable catalyst.
Synthetic Pathway Overview
The synthesis of this compound is a two-stage process. The first stage involves the preparation of the N-heterocyclic carbene precursor, the 1,3-bis(2,6-di-4-heptylphenyl)imidazolium chloride salt. The second stage is the complexation of this imidazolium (B1220033) salt with palladium(II) chloride to yield the final this compound catalyst.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of analogous PEPPSI catalysts and their imidazolium salt precursors.
Stage 1: Synthesis of 1,3-bis(2,6-di-4-heptylphenyl)imidazolium chloride
This stage is a two-step process starting from 2,6-di-4-heptylaniline.
Step 1: Synthesis of N,N'-bis(2,6-di-4-heptylphenyl)ethane-1,2-diimine
A general procedure for the formation of the diimine intermediate involves the condensation of the corresponding aniline with glyoxal.
Experimental Details:
| Reagent/Solvent | Molar Ratio | Notes |
| 2,6-di-4-heptylaniline | 2.0 | |
| Glyoxal (40% in water) | 1.0 | |
| Methanol | - | Solvent |
| Formic Acid | catalytic |
To a solution of 2,6-di-4-heptylaniline (2.0 eq.) in methanol, an aqueous solution of glyoxal (40 wt. %, 1.0 eq.) and a catalytic amount of formic acid are added. The mixture is stirred at room temperature for approximately 3 hours. The resulting yellow precipitate is collected by filtration, washed with cold methanol, and dried under vacuum to yield the N,N'-bis(2,6-di-4-heptylphenyl)ethane-1,2-diimine.
Step 2: Cyclization to form 1,3-bis(2,6-di-4-heptylphenyl)imidazolium chloride
The diimine is then cyclized using paraformaldehyde and a chloride source.
Experimental Details:
| Reagent/Solvent | Molar Ratio | Notes |
| N,N'-bis(2,6-di-4-heptylphenyl)ethane-1,2-diimine | 1.0 | |
| Paraformaldehyde | ~1.0 | |
| Chlorotrimethylsilane (B32843) (TMSCl) or HCl (in dioxane) | ~1.0 | Chloride source |
| Ethyl Acetate (B1210297) or Toluene | - | Solvent |
The N,N'-bis(2,6-di-4-heptylphenyl)ethane-1,2-diimine (1.0 eq.) and paraformaldehyde (~1.0 eq.) are suspended in a suitable solvent such as ethyl acetate or toluene. The mixture is heated, and a solution of chlorotrimethylsilane (~1.0 eq.) in the same solvent is added dropwise. The reaction is stirred at an elevated temperature for several hours. After cooling, the resulting precipitate is filtered, washed with the solvent and a non-polar solvent like diethyl ether, and then dried under vacuum to afford the imidazolium chloride salt.
Stage 2: Synthesis of this compound
The final step is the complexation of the imidazolium salt with palladium(II) chloride. This reaction is typically carried out in air.[1]
Experimental Details:
| Reagent/Solvent | Molar Ratio | Notes |
| 1,3-bis(2,6-di-4-heptylphenyl)imidazolium chloride | 1.0 | |
| Palladium(II) Chloride (PdCl₂) | 1.0 | |
| Potassium Carbonate (K₂CO₃) | 1.0 | Base |
| 3-Chloropyridine | - | Solvent and Ligand |
A mixture of the 1,3-bis(2,6-di-4-heptylphenyl)imidazolium chloride (1.0 eq.), palladium(II) chloride (1.0 eq.), and potassium carbonate (1.0 eq.) in 3-chloropyridine is heated to 80 °C with vigorous stirring for approximately 16 hours.[1][2] After cooling to room temperature, the reaction mixture is purified. This typically involves removal of the solvent under reduced pressure and purification of the residue by column chromatography on silica (B1680970) gel.
Quantitative Data Summary
The following table summarizes the expected yields and key reaction parameters for the synthesis of this compound.
| Step | Product | Typical Yield | Reaction Temperature | Reaction Time |
| Imidazolium Salt Synthesis | 1,3-bis(2,6-di-4-heptylphenyl)imidazolium chloride | High | Room Temp. to 70°C | 2-5 hours |
| Palladium Complexation | This compound | 97-98%[1] | 80°C[1][2] | 16 hours[1][2] |
Catalyst Characterization
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the NHC ligand and the 3-chloropyridine ligand, as well as the aliphatic protons of the isoheptyl groups. |
| ¹³C NMR | Resonances for the carbene carbon, aromatic carbons, and aliphatic carbons. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the complex. |
| Elemental Analysis | The experimentally determined percentages of C, H, and N should be in close agreement with the calculated values. |
Applications in Cross-Coupling Reactions
This compound is a highly effective catalyst for various cross-coupling reactions, including Suzuki, Negishi, Sonogashira, and Buchwald-Hartwig amination reactions.[2] Its bulky nature is particularly advantageous for the coupling of sterically demanding substrates and secondary alkylzinc reagents.[2]
This technical guide provides a detailed framework for the synthesis of this compound. Researchers should always adhere to standard laboratory safety practices and may need to optimize the described conditions for their specific experimental setup.
References
mechanism of action of Pd-PEPPSI-iHeptCl in cross-coupling
An In-depth Technical Guide to the Mechanism of Action of Pd-PEPPSI-iHeptCl in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound catalyst, a member of the Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) family, has emerged as a highly effective and versatile tool in modern organic synthesis. Characterized by a bulky N-heterocyclic carbene (NHC) ligand, specifically 1,3-bis(2,6-di(heptan-4-yl)phenyl)imidazol-2-ylidene, this air- and moisture-stable Pd(II) precatalyst demonstrates exceptional activity and selectivity in a variety of cross-coupling reactions.[1][2][3][4] This technical guide elucidates the core mechanism of action of this compound, focusing on its activation, the elementary steps of the catalytic cycle, and the critical role of its unique ligand architecture in achieving high efficiency, particularly in challenging couplings involving secondary alkyl groups.
Introduction: The Pd-PEPPSI Catalyst Family
Developed by the Organ group, PEPPSI catalysts are a class of well-defined Pd(II)-NHC precatalysts that offer significant advantages over traditional phosphine-ligated palladium catalysts.[2][5] Their defining feature is a pyridine-derived "throw-away" ligand, which enhances stability for storage and handling while allowing for facile initiation of the catalytic cycle under reaction conditions.[2][6] this compound is a prominent member of this family, distinguished by the sterically demanding isoheptyl groups on the N-aryl substituents of the NHC ligand.[2] This steric bulk is not merely a passive feature but a key design element that dictates the catalyst's reactivity and selectivity.[4][7]
The General Catalytic Cycle of Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental transformations for C-C and C-heteroatom bond formation. The generally accepted mechanism involves a catalytic cycle centered on a low-valent palladium(0) species. The cycle comprises three principal steps: oxidative addition, transmetalation, and reductive elimination.[8][9] The this compound precatalyst must first be activated to enter this cycle.
Mechanism of Action of this compound
The efficacy of this compound stems from the seamless execution of precatalyst activation and the subsequent catalytic cycle, both of which are profoundly influenced by the iHept-NHC ligand.
Precatalyst Activation: Generation of the Active Pd(0) Species
This compound exists as a stable Pd(II) complex.[2] For catalysis to commence, it must be reduced in situ to the active, 14-electron L-Pd(0) species (where L = iHept-NHC).[10][11][12] This activation process is typically initiated by the organometallic coupling partner (e.g., organozinc or organomagnesium reagents) or a suitable base present in the reaction mixture.[2][11] The 3-chloropyridine (B48278) ligand is displaced, and the palladium center is reduced, generating the catalytically competent monoligated Pd(0)-NHC complex.[10][12] Computational studies suggest this activation phase is critical for generating the highly reactive 12-electron species that enters the catalytic cycle.[12]
Caption: Precatalyst activation workflow.
The Catalytic Cycle in Detail
Once the L-Pd(0) species is formed, it enters the catalytic cycle common to most cross-coupling reactions. The unique features of the iHept-NHC ligand play a decisive role in each step.
-
Oxidative Addition: The cycle begins with the oxidative addition of an organic electrophile (e.g., an aryl or alkyl halide, R-X) to the electron-rich L-Pd(0) complex.[13][14] This step, often rate-determining, forms a square planar Pd(II) intermediate, L-Pd(R)(X).[13][15] The strong σ-donating character of the NHC ligand increases the electron density on the palladium center, which facilitates the cleavage of the R-X bond.[16][7]
-
Transmetalation: The organometallic nucleophile (R'-M, e.g., R'-ZnBr) then transfers its organic group to the palladium center, displacing the halide (X) to form a new Pd(II) complex, L-Pd(R)(R').[8] This step regenerates the halide salt (M-X). The steric bulk of the iHept ligand can influence the rate and efficiency of this ligand exchange process.
-
Reductive Elimination: This is the final and product-forming step. The two organic groups (R and R') couple and are eliminated from the palladium coordination sphere, forming the desired C-C bond (R-R').[8] This step regenerates the active L-Pd(0) catalyst, allowing the cycle to continue.
The massive steric bulk of the iHept ligand is particularly crucial for promoting reductive elimination.[1][17] By creating a sterically congested environment around the metal center, it forces the R and R' groups into close proximity, lowering the energy barrier for their elimination.[1] This is especially vital for the coupling of secondary alkyl groups, where competing side reactions are a major challenge.[17][18]
Caption: General catalytic cycle for cross-coupling.
The Role of the iHept-NHC Ligand in Selectivity
A significant challenge in cross-coupling reactions involving secondary alkyl organometallics is the propensity for β-hydride elimination. This side reaction leads to isomerization and the formation of undesired linear or rearranged products.[1][8][17]
The this compound catalyst was rationally designed to overcome this issue.[17] The steric hindrance provided by the isoheptyl groups disfavors the formation of the four-membered ring transition state required for β-hydride elimination.[1] Concurrently, as mentioned, this same steric pressure accelerates the desired three-membered ring transition state of reductive elimination.[1] This dual effect dramatically shifts the reaction pathway towards the direct formation of the branched cross-coupled product, often with exceptional selectivity.[1][4][17]
Caption: Catalyst structure-performance relationship.
Quantitative Data
The performance of this compound has been quantified across various Negishi cross-coupling reactions, demonstrating its high efficiency and selectivity.
Table 1: Negishi Coupling of Secondary Alkylzincs with Various (Hetero)aryl Halides Catalyst: this compound (1 mol%), Conditions: THF-PhMe, 0°C to rt, 1h.
| Entry | Aryl Halide | Alkylzinc Reagent | Product | Yield (%) | Selectivity (Normal:Rearranged) |
| 1 | 2-Bromobenzofuran | sec-Butylzinc bromide | 2-(sec-Butyl)benzofuran | 90 | >99:1 (only Normal observed) |
| 2 | 2-Bromo-5-methoxythiophene | Isopropylzinc bromide | 2-Isopropyl-5-methoxythiophene | 77 | 1.2:1 |
| 3 | 3-Bromo-N-Boc-indole | sec-Butylzinc bromide | 3-(sec-Butyl)-N-Boc-indole | 99 | >99:1 (only Normal observed) |
| 4 | 2-Bromothiophene | Cyclopentylzinc bromide | 2-Cyclopentylthiophene | 89 | 8.4:1 |
| 5 | 2-Bromo-1-methylimidazole | sec-Butylzinc bromide | 2-(sec-Butyl)-1-methylimidazole | 89 | >99:1 (only Normal observed) |
| 6 | 3-Bromothiophene | Cyclohexylzinc bromide | 3-Cyclohexylthiophene | 86 | 22:1 |
(Data sourced from Synfacts highlight of Angew. Chem. Int. Ed. 2015, 54, 9502–9506)[19]
Experimental Protocols
General Procedure for Negishi Coupling of a Secondary Alkylzinc Bromide
This protocol is representative for the reactions detailed in Table 1.
Caption: Typical experimental workflow for Negishi coupling.
Methodology Details:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar is added the this compound catalyst (e.g., 0.01 mmol, 1 mol%) and the aryl or heteroaryl halide (1.0 mmol, 1.0 equiv.).
-
Inert Atmosphere: The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (typically Argon or Nitrogen) by evacuating and backfilling three times.
-
Solvent Addition: Anhydrous solvent (e.g., a mixture of THF and Toluene) is added via syringe.
-
Cooling: The resulting mixture is cooled to 0 °C in an ice-water bath.
-
Reagent Addition: The secondary alkylzinc bromide solution (typically in THF, 1.2 mmol, 1.2 equiv.) is added dropwise to the stirred reaction mixture.
-
Reaction Progression: The reaction is allowed to slowly warm to room temperature and is stirred for a specified time (e.g., 1 hour), with progress monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired cross-coupled product.[19]
Conclusion
The mechanism of action of this compound is a prime example of rational catalyst design. Its activity is rooted in the fundamental steps of the palladium cross-coupling cycle, but its exceptional performance, especially in preventing isomerization of secondary alkyl partners, is a direct consequence of the steric and electronic properties of its N-heterocyclic carbene ligand. The bulky isoheptyl groups serve to both accelerate the crucial reductive elimination step and sterically inhibit the undesired β-hydride elimination pathway. This dual functionality makes this compound a powerful and reliable catalyst for constructing complex molecular architectures, providing researchers in drug discovery and materials science with a robust tool for accessing previously challenging chemical space.[1][4][17]
References
- 1. This compound: A General-Purpose, Highly Reactive Catalyst for the Selective Coupling of Secondary Alkyl Organozincs - Lookchem [lookchem.com]
- 2. PEPPSI - Wikipedia [en.wikipedia.org]
- 3. Buy this compound [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in sustainable N-heterocyclic carbene-Pd(II)-pyridine (PEPPSI) catalysts: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pd–PEPPSI: a general Pd–NHC precatalyst for Buchwald–Hartwig cross-coupling of esters and amides (transamidation) under the same reaction conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 9. researchgate.net [researchgate.net]
- 10. Toward prediction of the precatalyst activation mechanism through the cross-coupling reactions: Reduction of Pd(II) to Pd(0) in precatalyst of the type Pd-PEPPSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. The Selective Cross-Coupling of Secondary Alkyl Zinc Reagents to Five-Membered-Ring Heterocycles Using Pd-PEPPSI-IHept(Cl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pd-PEPPSI-IPent(Cl): a highly effective catalyst for the selective cross-coupling of secondary organozinc reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
A Comprehensive Technical Guide to Pd-PEPPSI-iHeptCl: A Catalyst for Advanced Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pd-PEPPSI-iHeptCl, with the IUPAC name Dichloro--INVALID-LINK--palladium(II), is a highly efficient and selective palladium-based pre-catalyst.[1][2] A member of the Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) family of catalysts, this air- and moisture-stable organometallic complex has garnered significant attention for its exceptional performance in challenging carbon-carbon bond-forming reactions, which are crucial in the synthesis of pharmaceuticals and other complex organic molecules.[2][3] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and a summary of its catalytic performance.
Physical and Chemical Properties
This compound is a solid, neat compound characterized by its robust stability under normal laboratory conditions.[3][4] Its stability in the presence of air and moisture simplifies handling procedures, making it a user-friendly catalyst for a wide range of applications.[3]
| Property | Value | Reference |
| Chemical Formula | C₄₈H₇₁Cl₅N₃Pd⁻ | [4] |
| Molecular Weight | 973.8 g/mol | [5] |
| CAS Number | 1814936-54-3 | |
| Appearance | Solid, Neat | [4] |
| Stability | Air and moisture stable | [3] |
Catalytic Activity and Mechanism
This compound is particularly renowned for its high reactivity and selectivity in the Negishi cross-coupling of secondary alkylzinc reagents with a variety of aryl and heteroaryl halides.[1][2] The catalyst's unique architecture, featuring bulky isoheptyl groups on the N-heterocyclic carbene (NHC) ligand and a chlorinated backbone, is key to its superior performance.[1][6] This steric hindrance effectively suppresses common side reactions like β-hydride elimination and subsequent migratory insertion, leading to the highly selective formation of the desired branched product.[1][7]
The catalyst operates as a Pd(II) precatalyst that is reduced in situ to the active Pd(0) species, which then enters the catalytic cycle.[3] The 3-chloropyridine (B48278) ligand is a "throw-away" ligand that facilitates the formation of the active catalyst.[3]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound follows the general procedure for PEPPSI catalysts, involving the reaction of the corresponding imidazolium (B1220033) salt with a palladium source in the presence of a base.[3][5]
Materials:
-
1,3-bis(2,6-di-4-heptylphenyl)imidazolium chloride (IHeptCl·HCl)
-
Palladium(II) chloride (PdCl₂)
-
Potassium carbonate (K₂CO₃)
-
3-Chloropyridine
Procedure:
-
To a reaction vessel, add the imidazolium salt, palladium(II) chloride, and potassium carbonate.
-
Add 3-chloropyridine as the solvent.
-
Heat the mixture to approximately 80 °C with vigorous stirring.
-
Maintain the reaction at this temperature for about 16 hours.
-
After completion, the product is isolated and purified to yield this compound.
General Procedure for Negishi Cross-Coupling of Secondary Alkylzinc Halides
The following is a general protocol for the Negishi cross-coupling reaction, adapted from procedures for similar PEPPSI catalysts.[7][8]
Materials:
-
Aryl or heteroaryl halide
-
Secondary alkylzinc halide solution in THF
-
This compound
-
Anhydrous toluene (B28343) and THF
Procedure:
-
In a glovebox, charge an oven-dried reaction vial with this compound (typically 1-2 mol%).
-
Add the aryl/heteroaryl halide and anhydrous toluene.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the secondary alkylzinc halide solution in THF (typically 1.2 equivalents) to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for the appropriate time (e.g., 1 hour).
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Catalytic Performance
The high selectivity of this compound is a key advantage, particularly in the synthesis of complex molecules where the formation of isomeric byproducts can complicate purification and reduce overall yield. The following tables summarize the performance of this compound in the Negishi coupling of various secondary alkylzinc reagents with different coupling partners.
Table 1: Coupling of 3-bromobenzonitrile (B1265711) with isopropylzinc bromide using various PEPPSI catalysts. [6]
| Catalyst | Branched:Linear Product Ratio |
| Pd-PEPPSI-IPr | 1:1 |
| Pd-PEPPSI-IPrMe | ~15:1 |
| Pd-PEPPSI-IPrCl | ~15:1 |
| Pd-PEPPSI-IPent | 10:1 |
| Pd-PEPPSI-IPentCl | 56:1 |
Table 2: Coupling of 5-benzyloxy-2-pentylzinc bromide with various aryl and heteroaryl bromides using this compound. [6]
| Aryl/Heteroaryl Bromide | Yield (%) | Branched:Linear Product Ratio |
| 3-Bromobenzonitrile | 95 | >99:1 |
| 4-Bromoanisole | 92 | >99:1 |
| 2-Bromopyridine | 88 | >99:1 |
| 3-Bromothiophene | 91 | >99:1 |
Table 3: Coupling of 1-furan-2-propylzinc bromide with various aryl and heteroaryl bromides using this compound. [6]
| Aryl/Heteroaryl Bromide | Yield (%) | Branched:Linear Product Ratio |
| 4-Bromobenzonitrile | 85 | >99:1 |
| 2-Bromo-6-methoxynaphthalene | 89 | >99:1 |
| 2-Bromopyrimidine | 82 | >99:1 |
Conclusion
This compound has proven to be a highly valuable catalyst for modern organic synthesis. Its exceptional stability, coupled with its high reactivity and, most notably, its outstanding selectivity in the cross-coupling of challenging secondary alkylzinc reagents, makes it an indispensable tool for researchers in drug discovery and development.[1][2] The suppression of migratory insertion side products allows for the clean and efficient synthesis of complex, branched alkyl-aryl structures that are prevalent in medicinally active compounds.[6] The straightforward synthesis and handling of this catalyst further enhance its appeal for both academic and industrial applications.
References
- 1. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. PEPPSI - Wikipedia [en.wikipedia.org]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Buy this compound [smolecule.com]
- 6. This compound: A General-Purpose, Highly Reactive Catalyst for the Selective Coupling of Secondary Alkyl Organozincs - Lookchem [lookchem.com]
- 7. Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. rsc.org [rsc.org]
Crystal Structure of Pd-PEPPSI-iHeptCl: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the palladium-based catalyst, Dichloro--INVALID-LINK--palladium(II), commonly known as Pd-PEPPSI-iHeptCl. This catalyst is a member of the highly effective Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) family of N-heterocyclic carbene (NHC) palladium adducts. While a specific crystallographic information file (CIF) for this compound is not publicly available, this document offers a comprehensive overview of its molecular characteristics, a detailed experimental protocol for its synthesis, and an analysis of a closely related, structurally characterized analogue to infer its structural properties. The information presented is intended to support researchers in the fields of organic synthesis, catalysis, and drug development.
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The development of robust and versatile catalysts is a continuous effort in this field. The Pd-PEPPSI catalyst family, developed by Organ and co-workers, represents a significant advancement, offering air- and moisture-stable precatalysts that exhibit high activity in a broad range of coupling reactions.
This compound, featuring a bulky N-heterocyclic carbene (NHC) ligand with isoheptyl substituents, is designed for enhanced steric hindrance, which can lead to improved reactivity and selectivity in challenging coupling reactions. This guide delves into the structural aspects and synthetic methodology of this important catalyst.
Molecular Structure and Properties
While the precise crystal structure of this compound has not been publicly reported, its molecular structure can be confidently inferred from its synthesis and the known structures of other PEPPSI complexes. The central palladium atom is coordinated to the NHC ligand, a 3-chloropyridine (B48278) ligand, and two chloride anions in a square planar geometry.
Table 1: General Properties of this compound
| Property | Value |
| Molecular Formula | C₄₈H₇₁Cl₅N₃Pd |
| Molecular Weight | 973.8 g/mol |
| Appearance | Solid |
| IUPAC Name | Dichloro--INVALID-LINK--palladium(II) |
Experimental Protocols
The synthesis of this compound follows a well-established procedure for the preparation of PEPPSI-type complexes. The protocol involves the synthesis of an imidazolium (B1220033) salt precursor followed by its reaction with a palladium source.
Synthesis of the Imidazolium Salt Precursor
The synthesis of the N-heterocyclic carbene precursor, 1,3-bis(2,6-di-4-heptylphenyl)imidazolium chloride, is the initial step. This is typically achieved through the condensation of the corresponding aniline (B41778) with glyoxal (B1671930) and formaldehyde, followed by quaternization.
Synthesis of this compound[1]
The final complex is synthesized by reacting the imidazolium salt with a palladium(II) source in the presence of a base and the pyridine (B92270) ligand.
Materials:
-
1,3-bis(2,6-di-4-heptylphenyl)imidazolium chloride
-
Palladium(II) chloride (PdCl₂)
-
Potassium carbonate (K₂CO₃)
-
3-Chloropyridine
Procedure:
-
To a solution of the imidazolium salt in 3-chloropyridine, add palladium(II) chloride and potassium carbonate.
-
Heat the reaction mixture at approximately 80 °C for about 16 hours.[1]
-
After cooling to room temperature, the mixture is filtered to remove inorganic salts.
-
The solvent is removed under reduced pressure.
-
The resulting solid is purified by column chromatography or recrystallization to yield the final product.
References
Navigating the Medium: A Technical Guide to the Solubility and Stability of Pd-PEPPSI-iHeptCl in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of the palladium catalyst Pd-PEPPSI-iHeptCl in various organic solvents. Understanding these fundamental properties is critical for reaction optimization, scale-up, and the development of robust and reproducible synthetic methodologies. While specific quantitative solubility and stability data for this compound is not extensively published, this guide synthesizes available information on its qualitative characteristics and provides detailed experimental protocols for researchers to determine these parameters in their own laboratories.
Introduction to this compound
The this compound catalyst, formally known as Dichloro--INVALID-LINK--palladium(II), is a member of the highly successful Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) family of palladium N-heterocyclic carbene (NHC) complexes.[1][2] These catalysts are renowned for their high reactivity and broad applicability in a range of cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Buchwald-Hartwig aminations.[3][4] A key advantage of PEPPSI-type catalysts is their remarkable stability to air and moisture, which simplifies handling and setup compared to many other palladium precatalysts.[1][5][6]
Solubility Profile
A recent study on a series of PEPPSI-Pd(II)-NHC complexes indicated their solubility in solvents such as dichloromethane (B109758) (CH₂Cl₂), chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and dimethyl sulfoxide (B87167) (DMSO), while noting their insolubility in non-polar solvents like pentane, hexane, and diethyl ether.[7]
The table below summarizes the organic solvents in which this compound and closely related PEPPSI catalysts have been successfully employed, suggesting at least sufficient solubility for catalytic activity under the specified reaction conditions.
| Solvent | Reaction Type | Notes |
| Tetrahydrofuran (THF) | Suzuki-Miyaura, Negishi Coupling | Often used as a primary solvent, indicating good solubility.[5][6] |
| Dimethylformamide (DMF) | Sonogashira, Suzuki Coupling | Effective solvent, though potential for coordination to the palladium center exists.[3][8] |
| 3-Chloropyridine | Catalyst Synthesis | Used as a solvent in the synthesis of PEPPSI catalysts, indicating high solubility.[1][3] |
| Isopropanol | Suzuki Coupling | Used in conjunction with a base, suggesting adequate solubility.[5] |
| Toluene | General Cross-Coupling | A common solvent for many cross-coupling reactions. |
| 1,4-Dioxane | Buchwald-Hartwig Amination | A polar aprotic solvent where PEPPSI catalysts have shown good activity. |
Stability of this compound
A hallmark of the PEPPSI family of catalysts is their exceptional stability.[5] They are designed as precatalysts, with the palladium in the +2 oxidation state, which contributes to their robustness.[1] Activation to the catalytically active Pd(0) species occurs in situ.
General Stability Characteristics:
-
Air and Moisture Stability: Unlike many traditional palladium phosphine (B1218219) catalysts, PEPPSI complexes, including this compound, are stable to air and moisture, allowing for easier handling and storage.[1][5][6] They can often be weighed out on the bench without the need for a glovebox.[5]
-
Thermal Stability: PEPPSI catalysts exhibit notable thermal stability. For instance, the parent PEPPSI-IPr catalyst has been reported to withstand heating in dimethylsulfoxide (DMSO) at 120°C for extended periods without significant decomposition.[5] This thermal robustness is advantageous for reactions requiring elevated temperatures.
-
Solution Stability: While generally stable, the long-term stability of organopalladium catalysts in solution can be influenced by several factors, including the solvent, temperature, and the presence of other reagents. Decomposition pathways can include reductive elimination of the NHC ligand, ligand displacement, or other degradation mechanisms.[9]
The diagram below illustrates the key factors that can influence the stability of a Pd-PEPPSI catalyst in a solution.
Caption: Factors that can impact the stability of the catalyst in solution.
Experimental Protocols
For researchers requiring precise quantitative data on the solubility and stability of this compound, the following generalized experimental protocols can be adapted.
Protocol for Determining Solubility by the Gravimetric Method
This protocol provides a straightforward method to determine the solubility of a solid catalyst in a given organic solvent at a specific temperature.
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask.
-
Stir or agitate the mixture at a constant, recorded temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential to confirm saturation.[10][11]
-
-
Sample Collection and Filtration:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed volumetric pipette to prevent premature crystallization.
-
Filter the collected supernatant through a syringe filter (e.g., 0.2 µm PTFE) to remove any remaining solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered, known volume of the saturated solution to a pre-weighed, dry container (e.g., a vial or round-bottom flask).
-
Carefully evaporate the solvent under reduced pressure or a gentle stream of inert gas.
-
Dry the remaining solid catalyst in a vacuum oven at a suitable temperature until a constant weight is achieved.[10][11]
-
-
Calculation of Solubility:
-
Weigh the container with the dried catalyst.
-
Subtract the initial weight of the empty container to determine the mass of the dissolved catalyst.
-
Calculate the solubility using the following formula:
Solubility (g/L) = Mass of dried catalyst (g) / Volume of the aliquot of saturated solution (L)
-
Protocol for Monitoring Stability by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the stability of a catalyst over time by observing changes in its chemical structure.
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in the desired deuterated organic solvent (e.g., THF-d₈, Toluene-d₈).
-
Include an internal standard (a stable compound with a known concentration and a signal that does not overlap with the catalyst signals) in the solution for quantitative analysis.
-
-
NMR Data Acquisition:
-
Acquire an initial ¹H and/or ³¹P NMR spectrum (if applicable) of the freshly prepared solution at time t=0.
-
Store the NMR tube at a constant, controlled temperature (e.g., room temperature or an elevated temperature relevant to reaction conditions).
-
Acquire subsequent NMR spectra at regular time intervals (e.g., every hour, every 24 hours).
-
-
Data Analysis:
-
Process and analyze the NMR spectra.
-
Integrate the characteristic signals of the this compound catalyst and the internal standard.
-
Monitor for the appearance of new signals that may correspond to decomposition products.
-
The decrease in the integral of the catalyst signals relative to the internal standard over time indicates decomposition. The rate of decomposition can be determined by plotting the concentration of the catalyst versus time.
-
Protocol for Monitoring Stability by UV-Vis Spectroscopy
UV-Visible (UV-Vis) spectroscopy can be used to monitor the stability of a palladium complex in solution, as changes in the coordination sphere of the metal center often result in changes in the UV-Vis absorption spectrum.
-
Sample Preparation:
-
Prepare a solution of this compound of a known concentration in the desired organic solvent. The concentration should be adjusted to give an absorbance reading within the linear range of the spectrophotometer.
-
-
UV-Vis Data Acquisition:
-
Data Analysis:
-
Monitor for changes in the absorbance at the characteristic wavelengths of the catalyst. A decrease in absorbance may indicate decomposition.
-
Observe any shifts in the absorption maxima or the appearance of new absorption bands, which could signify the formation of degradation products.
-
The rate of change in absorbance can be correlated with the rate of catalyst decomposition.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate a general workflow for assessing the solubility and stability of this compound and the logical relationships in catalyst stability studies.
Caption: A general workflow for the assessment of catalyst solubility and stability.
Conclusion
This compound is a valuable and robust catalyst for a wide array of organic transformations. While its precise solubility and stability profiles are not exhaustively documented in quantitative terms, its widespread use in various organic solvents underscores its favorable solubility for catalytic applications. Its inherent stability as a Pd(II) precatalyst is a significant advantage for practical synthesis. The experimental protocols provided in this guide offer a clear path for researchers to quantitatively determine the solubility and stability of this compound in their specific systems, enabling more precise control and optimization of their chemical processes. This knowledge is paramount for the successful transition of synthetic methods from the laboratory to larger-scale production in the pharmaceutical and chemical industries.
References
- 1. PEPPSI - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound [smolecule.com]
- 4. This compound: A General-Purpose, Highly Reactive Catalyst for the Selective Coupling of Secondary Alkyl Organozincs - Lookchem [lookchem.com]
- 5. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
- 6. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 7. Plausible PEPPSI catalysts for direct C–H functionalization of five-membered heterocyclic bioactive motifs: synthesis, spectral, X-ray crystallographi ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06334H [pubs.rsc.org]
- 8. Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. pharmajournal.net [pharmajournal.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
electronic and steric effects of the N-heterocyclic carbene in Pd-PEPPSI-iHeptCl
An In-depth Technical Guide to the Electronic and Steric Effects of the N-Heterocyclic Carbene in Pd-PEPPSI-iHeptCl
Executive Summary
The Palladium-Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation-isoheptyl-Chloride (this compound) complex is a state-of-the-art catalyst renowned for its high efficiency and selectivity in challenging cross-coupling reactions.[1][2] Its exceptional performance is primarily attributed to the sophisticated design of its N-heterocyclic carbene (NHC) ligand, which exerts a profound influence through a combination of powerful electronic and steric effects. This guide provides a detailed technical examination of these properties, offering insights for researchers, chemists, and drug development professionals. We will dissect the catalyst's structure, quantify its ligand parameters in context, and provide detailed experimental protocols and mechanistic visualizations to fully elucidate the structure-activity relationship that makes this compound a superior tool in modern synthetic chemistry.
Introduction to the this compound Catalyst
The PEPPSI family of catalysts, developed by Professor Michael G. Organ, represents a significant advancement in palladium precatalysts, offering enhanced stability to air and moisture compared to many alternatives.[3] The this compound variant, formally named Dichloro--INVALID-LINK--palladium(II), is specifically designed for high reactivity.[4] Its structure features a central palladium(II) atom coordinated to a 3-chloropyridine (B48278) ligand, two chloride anions, and the critical N-heterocyclic carbene (NHC) ligand that dictates its catalytic prowess.[4][5] This catalyst has proven particularly effective in the selective coupling of secondary alkyl organozincs with a wide array of aryl and heteroaryl halides, a transformation often plagued by low yields and side reactions like migratory insertion.[2][4][6]
The N-Heterocyclic Carbene Ligand: A Dual-Action Modulator
The core of the catalyst's functionality lies in its NHC ligand: 1,3-bis(2,6-di-4-heptylphenyl)-4,5-dichloroimidazol-2-ylidene. NHC ligands are prized in catalysis for being strong σ-donors, which stabilizes the metal center and promotes key steps in the catalytic cycle.[5][7] The iHeptCl ligand is distinguished by two key features: large, branched isoheptyl groups on the N-aryl substituents and a chlorinated imidazole (B134444) backbone. These elements provide a finely tuned balance of electronic and steric properties.
Electronic Effects of the NHC Ligand
The electronic nature of the NHC ligand directly influences the reactivity of the palladium center. The primary electronic effects are twofold:
-
Strong σ-Donation : As with other NHCs, the carbene carbon forms a very strong σ-bond with the palladium atom, donating significant electron density to the metal. This enhanced electron density at the palladium center is crucial for accelerating the oxidative addition of the aryl halide to the Pd(0) species, which is often the rate-limiting step of the catalytic cycle.[5]
-
Influence of the Chlorinated Backbone : The presence of chlorine atoms on the imidazole backbone further modulates the electronic environment. These electron-withdrawing groups enhance the σ-donor capacity of the NHC, further enriching the palladium center and stabilizing reactive intermediates that form during the catalytic process.[2][5]
These combined electronic contributions result in a highly active catalyst that can operate under mild conditions with a broad range of substrates.[5]
Data Presentation: Comparative Electronic Parameters
The electron-donating strength of a ligand is commonly quantified by the Tolman Electronic Parameter (TEP), which is the frequency of the A₁ C-O stretching mode (ν(CO) in cm⁻¹) of a Ni(CO)₃L complex. A lower TEP value signifies a stronger electron-donating ligand.[8][9] While a specific TEP value for the iHeptCl ligand is not available in the reviewed literature, the following table provides context by comparing common NHC ligands. The iHeptCl ligand is expected to have a TEP in the range of the most strongly donating phosphines and NHCs.
| Ligand | Type | Tolman Electronic Parameter (TEP) ν(CO) in cm⁻¹ |
| P(t-Bu)₃ | Phosphine (B1218219) | 2056.1 |
| PCy₃ | Phosphine | 2056.4 |
| PPh₃ | Phosphine | 2068.9 |
| IMes | NHC | 2061.1 |
| SIMes | NHC | 2059.6 |
| IPr | NHC | 2060.4 |
| SIPr | NHC | 2058.5 |
Table 1: Tolman Electronic Parameters (TEP) for common phosphine and NHC ligands. Data sourced from various studies on ligand effects. The strong σ-donating nature of the iHeptCl ligand places it among the most electron-rich ligands like P(t-Bu)₃ and SIPr.
Steric Effects of the NHC Ligand
The steric environment created by the NHC ligand is equally critical to the catalyst's success, particularly for its remarkable selectivity.
-
"Flexible Bulk" : The large isoheptyl groups attached to the N-phenyl rings create a sterically crowded pocket around the palladium center.[5] This "flexible bulk" is substantial enough to influence the outcome of the reaction but not so rigid as to prevent substrate approach.[4]
-
Promotion of Reductive Elimination : This steric pressure is the driving force for the desired reductive elimination step, where the new C-C bond is formed and the product is released. By destabilizing the Pd(II) intermediate, the bulky ligand accelerates this final step.[5]
-
Suppression of Side Reactions : Most importantly, the steric hindrance effectively prevents undesired side reactions. In the coupling of secondary alkyl groups, β-hydride elimination is a common competitive pathway that leads to isomerized byproducts. The bulky iHept groups physically block the conformation required for this process to occur, ensuring that the reaction proceeds cleanly to the desired branched product.[2][6] This has been demonstrated even with challenging ortho-substituted substrates.[4]
Data Presentation: Comparative Steric Parameters
A modern and precise measure of a ligand's steric bulk is the percent buried volume (%Vbur). This value represents the percentage of the volume of a sphere around the metal center that is occupied by the ligand. A higher %Vbur indicates greater steric hindrance. The iHeptCl ligand is designed for maximal steric impact.
| Ligand | Type | Percent Buried Volume (%Vbur) |
| PPh₃ | Phosphine | 29.6 |
| PCy₃ | Phosphine | 35.1 |
| P(t-Bu)₃ | Phosphine | 40.5 |
| IMes | NHC | 30.1 |
| SIMes | NHC | 36.8 |
| IPr | NHC | 37.4 |
| SIPr | NHC | 44.5 |
Table 2: Percent Buried Volume (%Vbur) for common phosphine and NHC ligands. The iHeptCl ligand, with its large isoheptyl substituents, is expected to have a %Vbur comparable to or exceeding that of SIPr, placing it in the category of very bulky ligands.
Synergy of Steric and Electronic Effects
The high performance of this compound arises not from its steric or electronic properties in isolation, but from their powerful synergy. The strong electron-donating character accelerates the initial oxidative addition, while the immense steric bulk promotes the final reductive elimination and shuts down unwanted side reactions. This combination creates a catalytic cycle that is both fast and highly selective.
Caption: Logical relationship between NHC structure and catalytic performance.
Experimental Protocols
Protocol 6.1: Synthesis of this compound Precatalyst
This protocol is adapted from the general procedure for synthesizing PEPPSI catalysts.[3][5]
-
Imidazolium (B1220033) Salt Preparation : Synthesize the 1,3-bis(2,6-di-4-heptylphenyl)-4,5-dichloroimidazolium chloride salt, which serves as the NHC precursor. This is typically achieved through multi-step synthesis starting from the corresponding aniline.
-
Complexation : To a reaction vessel, add the imidazolium salt precursor, palladium(II) chloride (PdCl₂), and potassium carbonate (K₂CO₃).
-
Solvent and Reaction : Add 3-chloropyridine as the solvent. The mixture is stirred vigorously at an elevated temperature (e.g., 80 °C) for an extended period (e.g., 16 hours) in the presence of air.
-
Isolation and Purification : After the reaction is complete, the mixture is cooled. The product is isolated by filtration and purified, typically by washing with appropriate solvents to remove unreacted starting materials and byproducts, yielding the this compound complex.
Protocol 6.2: Quantification of Electronic Effects via IR Spectroscopy (TEP)
This is a general protocol for determining the Tolman Electronic Parameter.[8]
-
Synthesis of Ni(CO)₃(NHC) Complex : In an inert atmosphere glovebox, react the free NHC ligand (generated in situ from the imidazolium salt and a strong base) with tetracarbonylnickel(0), Ni(CO)₄. The reaction leads to the displacement of one CO ligand to form the Ni(CO)₃(NHC) complex.
-
Sample Preparation : Prepare a solution of the purified Ni(CO)₃(NHC) complex in a suitable IR-transparent solvent (e.g., dichloromethane (B109758) or hexane).
-
IR Spectroscopy : Record the infrared spectrum of the solution.
-
Data Analysis : Identify the frequency of the A₁ symmetric C-O stretching band. This value in cm⁻¹ is the Tolman Electronic Parameter (TEP) for the specific NHC ligand.
Protocol 6.3: Quantification of Steric Effects via X-ray Crystallography (%Vbur)
This protocol outlines the general method for calculating percent buried volume.
-
Crystal Growth : Grow a single crystal of the this compound complex suitable for X-ray diffraction. This is typically achieved by slow evaporation or vapor diffusion techniques.
-
X-ray Diffraction Analysis : Collect diffraction data from the single crystal using an X-ray diffractometer. Solve and refine the crystal structure to obtain precise atomic coordinates.
-
Calculation of %Vbur : Use specialized software (e.g., SambVca) with the refined crystallographic information file (CIF). Define the palladium atom as the center of a sphere with a defined radius (e.g., 3.5 Å). The software calculates the volume occupied by the atoms of the iHeptCl ligand within this sphere, expressed as a percentage of the total sphere volume.
Visualizing the Mechanism and Synthesis
Caption: Synthesis workflow for the this compound catalyst.
Caption: Negishi cross-coupling cycle showing NHC influence.
Conclusion
The this compound catalyst is a prime example of rational catalyst design, where specific structural modifications to the NHC ligand translate directly into superior catalytic activity and selectivity. The strong electron-donating nature of the chlorinated NHC accelerates key bond-forming steps, while the substantial yet flexible steric bulk provided by the isoheptyl groups directs the reaction pathway towards the desired product and away from unwanted side reactions. This powerful interplay makes it an indispensable tool for constructing complex molecules, particularly in pharmaceutical research and development where the formation of C(sp²)-C(sp³) bonds is a frequent challenge. Understanding these fundamental principles allows chemists to better predict catalyst behavior and design the next generation of high-performance organometallic complexes.
References
- 1. Pd-PEPPSI-IHept(Cl) : A General-Purpose, Highly Reactive Catalyst for the Selective Coupling of Secondary Alkyl Organozincs. | Semantic Scholar [semanticscholar.org]
- 2. This compound: A General-Purpose, Highly Reactive Catalyst for the Selective Coupling of Secondary Alkyl Organozincs - Lookchem [lookchem.com]
- 3. PEPPSI - Wikipedia [en.wikipedia.org]
- 4. Pd-PEPPSI-IHept(Cl) : A General-Purpose, Highly Reactive Catalyst for the Selective Coupling of Secondary Alkyl Organozincs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy this compound [smolecule.com]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Commercial Availability and Technical Guide for Pd-PEPPSI-iHeptCl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the palladium catalyst Pd-PEPPSI-iHeptCl, including its commercial availability, suppliers, and technical specifications. It also details its applications in cross-coupling reactions, supported by generalized experimental protocols and a visualization of the catalytic cycle.
Introduction to this compound
(SP-4-1)-[1,3-Bis[2,6-bis(1-propylbutyl)phenyl]-4,5-dichloro-1,3-dihydro-2H-imidazol-2-ylidene]dichloro(3-chloropyridine-κN)palladium , commonly known as this compound, is a highly effective palladium precatalyst. It belongs to the family of Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) catalysts. These catalysts feature a bulky N-heterocyclic carbene (NHC) ligand that provides steric shielding to the palladium center, enhancing catalytic activity and stability. The "iHept" designation refers to the isoheptyl groups on the NHC ligand, which contribute to the catalyst's high reactivity and selectivity in a variety of cross-coupling reactions.
Commercial Availability and Suppliers
This compound is commercially available from several chemical suppliers. The following table summarizes key information from various vendors.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| Smolecule | This compound | Not Specified | C₄₈H₇₁Cl₅N₃Pd | 973.8 | In Stock |
| Fluorochem | Pd-PEPPSI-IHept-Cl | 1814936-54-3 | C₄₈H₇₀Cl₅N₃Pd | 971.32 | 98% |
| Pharmaffiliates | Pd-PEPPSI-IHept-Cl (BSC) | 1814936-54-3 | C₄₈H₇₀Cl₅N₃Pd | 972.78 | Not Specified |
| ChemScene | (SP-4-1)-[1,3-Bis[2,6-bis(1-propylbutyl)phenyl]... | 1814936-54-3 | C₄₈H₇₀Cl₅N₃Pd | 972.77 | ≥98% |
| CymitQuimica | This compound | Not Specified | C₄₈H₇₁Cl₅N₃Pd | 973.782 | Not Specified |
Technical Specifications and Properties
-
Appearance: Typically a solid.
-
Storage: Should be stored under an inert atmosphere, away from moisture. Some suppliers recommend refrigeration at 2-8°C or freezing at -20°C.
-
Key Features: The bulky isoheptyl groups on the N-heterocyclic carbene ligand create a sterically hindered environment around the palladium center. This feature is crucial for promoting challenging cross-coupling reactions, particularly those involving sterically demanding substrates. The electron-donating nature of the NHC ligand also enhances the catalytic activity.
Applications in Cross-Coupling Reactions
This compound is a versatile catalyst for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Key applications include:
-
Negishi Coupling: The reaction of organozinc reagents with organic halides. This compound has demonstrated high reactivity and selectivity in the coupling of secondary alkylzinc reagents.
-
Suzuki-Miyaura Coupling: The coupling of organoboron compounds with organic halides.
-
Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds from aryl halides and amines.
-
Sonogashira Coupling: The coupling of terminal alkynes with aryl or vinyl halides.
The high turnover numbers and broad substrate scope make this compound a valuable tool in the synthesis of complex molecules, including pharmaceuticals and functional materials.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of PEPPSI-type catalysts and their application in a Negishi cross-coupling reaction. These are not specific to this compound but are based on established procedures for this class of catalysts.
Generalized Synthesis of a Pd-PEPPSI Catalyst
The synthesis of Pd-PEPPSI catalysts generally involves the reaction of an imidazolium (B1220033) salt (the NHC precursor) with a palladium source in the presence of a base, using pyridine (B92270) as both a ligand and a solvent.
Procedure:
-
In a reaction vessel, the appropriate N,N'-disubstituted imidazolium salt is combined with palladium(II) chloride (PdCl₂).
-
An excess of a base, such as potassium carbonate (K₂CO₃), is added to the mixture.
-
Pyridine is added as the solvent and ligand.
-
The reaction mixture is heated, typically to around 80°C, and stirred for several hours (e.g., 16 hours) under an inert atmosphere.
-
Upon completion, the reaction mixture is cooled, and the product is isolated and purified, often by recrystallization, to yield the solid Pd-PEPPSI complex.
Generalized Protocol for a Negishi Cross-Coupling Reaction
This protocol outlines a general procedure for the cross-coupling of an aryl halide with an organozinc reagent using a Pd-PEPPSI catalyst.
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the aryl halide and the this compound catalyst.
-
Dissolve the starting materials in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF).
-
To this solution, add the organozinc reagent. Organozinc reagents can be prepared in situ or used as a commercially available solution.
-
The reaction mixture is stirred at room temperature or heated as required, and the progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Once the reaction is complete, it is quenched by the addition of a suitable aqueous solution (e.g., saturated ammonium (B1175870) chloride).
-
The product is extracted into an organic solvent, and the combined organic layers are washed, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by an appropriate method, such as column chromatography, to yield the desired cross-coupled product.
Catalytic Cycle Visualization
The following diagram illustrates the generally accepted catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Negishi coupling, using a Pd-PEPPSI catalyst.
Caption: General catalytic cycle for a Pd-catalyzed cross-coupling reaction.
This technical guide provides a comprehensive overview of this compound for researchers and professionals in the field of chemical synthesis. The information on its commercial availability, technical properties, and applications, along with generalized experimental procedures and a visual representation of its catalytic mechanism, should serve as a valuable resource for its effective utilization. experimental procedures and a visual representation of its catalytic mechanism, should serve as a valuable resource for its effective utilization.
Unlocking the Power of PEPPSI Catalysts: A Technical Guide to Activation and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts have emerged as a robust and versatile class of palladium-based precatalysts for a wide array of cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery. Their remarkable stability to air and moisture, coupled with their high catalytic activity, makes them a user-friendly alternative to traditional palladium catalysts. This technical guide provides an in-depth exploration of the fundamental principles governing the activation of PEPPSI catalysts, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.
Core Principles of PEPPSI Catalyst Activation
PEPPSI catalysts are palladium(II) complexes that must be reduced in situ to the catalytically active palladium(0) species to enter the catalytic cycle.[1] This activation process is a critical step that dictates the overall efficiency of the cross-coupling reaction. The general structure of a PEPPSI catalyst features a central palladium atom coordinated to a sterically demanding N-heterocyclic carbene (NHC) ligand, a labile pyridine-based ligand, and two halide anions.
The activation of PEPPSI precatalysts is generally understood to proceed through the following key steps:
-
Dissociation of the Pyridine (B92270) Ligand: The activation process is often initiated by the dissociation of the pyridine ligand from the palladium center. This step creates a vacant coordination site, making the metal center more accessible to other species in the reaction mixture.[2] The lability of the pyridine ligand can be tuned by modifying its electronic and steric properties, thereby influencing the rate of catalyst activation.[3]
-
Reduction of Palladium(II) to Palladium(0): Following the dissociation of the pyridine ligand, the Pd(II) center is reduced to the active Pd(0) state. The nature of the reducing agent depends on the specific cross-coupling reaction being performed.
-
In Negishi, Suzuki-Miyaura, and Kumada-Tamao-Corriu couplings , the organometallic reagent (organozinc, organoboron, or Grignard reagent, respectively) can act as the reducing agent.[2]
-
In Buchwald-Hartwig amination , the amine substrate or the base can facilitate the reduction.
-
Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the energetics of different proposed reduction pathways.[4][5]
-
-
Formation of the Active Catalytic Species: Once reduced, the Pd(0) center, stabilized by the strongly donating NHC ligand, becomes the active catalyst that enters the cross-coupling cycle. This [(NHC)Pd(0)] species is highly reactive and sensitive to air and moisture, in contrast to the stability of the parent Pd(II) precatalyst.
Quantitative Performance Data
The performance of PEPPSI catalysts is significantly influenced by the nature of the NHC ligand and the reaction conditions. The following tables summarize quantitative data from comparative studies of various PEPPSI catalysts in Suzuki-Miyaura cross-coupling reactions.
Table 1: Comparison of PEPPSI Catalysts in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PEPPSI-IPr | 1 | K₃PO₄ | Dioxane | 100 | 18 | 95 | Organ et al. |
| PEPPSI-IPent | 1 | K₃PO₄ | Dioxane | 100 | 18 | 98 | Organ et al. |
| PEPPSI-IHept | 1 | K₃PO₄ | Dioxane | 100 | 18 | 92 | Organ et al. |
Table 2: Effect of Base and Solvent on the Performance of PEPPSI-IPr in Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Phenylboronic Acid | K₂CO₃ | THF | 60 | 12 | 92 | Lei et al. |
| 4-Bromotoluene | Phenylboronic Acid | KOt-Bu | Isopropanol (B130326) | RT | 2 | 98 | Organ et al. |
| 4-Chloroanisole | Phenylboronic Acid | K₃PO₄ | Dioxane | 100 | 24 | 88 | Organ et al. |
Experimental Protocols
Synthesis of a PEPPSI-Type Precatalyst (PEPPSI-IPr)
This protocol describes a general method for the synthesis of the widely used PEPPSI-IPr catalyst.[1]
Materials:
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Palladium(II) chloride (PdCl₂)
-
Potassium carbonate (K₂CO₃)
-
3-Chloropyridine
Procedure:
-
To a round-bottom flask is added IPr·HCl (1.1 mmol), PdCl₂ (1.0 mmol), and K₂CO₃ (5.0 mmol).
-
3-Chloropyridine (used as both ligand and solvent) is added to the flask.
-
The reaction mixture is stirred vigorously at 80 °C for 16-24 hours under an air atmosphere.
-
After cooling to room temperature, the mixture is diluted with dichloromethane (B109758) (CH₂Cl₂) and filtered through a pad of Celite to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure, and the resulting solid is washed with diethyl ether to afford the PEPPSI-IPr complex as a yellow powder.
-
The product is characterized by ¹H NMR, ¹³C NMR, and elemental analysis.
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction Using a PEPPSI Catalyst
This protocol provides a general workflow for a typical Suzuki-Miyaura reaction.[6]
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
PEPPSI-IPr catalyst (0.01 mmol, 1 mol%)
-
Potassium tert-butoxide (KOt-Bu) (1.3 mmol)
-
Anhydrous isopropanol
Procedure:
-
In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the PEPPSI-IPr catalyst and KOt-Bu.
-
Add anhydrous isopropanol and stir the mixture at room temperature for approximately 10 minutes, during which a color change from yellow to red/brown should be observed, indicating catalyst activation.
-
Add the arylboronic acid to the reaction mixture.
-
Finally, add the aryl halide to initiate the cross-coupling reaction.
-
The reaction is stirred at the desired temperature (room temperature to reflux) and monitored by TLC or GC-MS until completion.
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired biaryl product.
Visualizing the Activation and Catalytic Cycle
The following diagrams, generated using the DOT language, illustrate the proposed activation pathway of a PEPPSI precatalyst and the subsequent catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Caption: Proposed activation pathway of a PEPPSI precatalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
PEPPSI catalysts represent a significant advancement in the field of palladium-catalyzed cross-coupling reactions. Their well-defined structure, air and moisture stability, and high reactivity stem from the synergistic interplay between the robust N-heterocyclic carbene ligand and the labile pyridine co-ligand. A thorough understanding of the activation mechanism, from the initial dissociation of the pyridine ligand to the reduction of the palladium center, is paramount for optimizing reaction conditions and expanding the scope of their application. This guide provides a foundational understanding for researchers and professionals seeking to harness the full potential of PEPPSI catalysts in their synthetic endeavors.
References
- 1. PEPPSI - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationship analysis of Pd-PEPPSI complexes in cross-couplings: a close inspection of the catalytic cycle and the precatalyst activation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Toward prediction of the precatalyst activation mechanism through the cross-coupling reactions: Reduction of Pd(II) to Pd(0) in precatalyst of the type Pd-PEPPSI | Semantic Scholar [semanticscholar.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols: Pd-PEPPSI-iHeptCl Catalyzed Negishi Coupling of Secondary Alkylzincs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the highly selective Negishi cross-coupling of secondary alkylzinc reagents with a variety of aryl and heteroaryl halides, utilizing the palladium-N-heterocyclic carbene (NHC) precatalyst, Pd-PEPPSI-iHeptCl. This catalyst has demonstrated exceptional performance in minimizing migratory insertion and β-hydride elimination, leading to high yields of the desired branched products.[1][2][3]
Introduction
The construction of C(sp²)–C(sp³) bonds is a fundamental transformation in organic synthesis, particularly in the development of pharmaceutical agents where increased three-dimensional complexity is often desired. The Negishi coupling of secondary alkylzinc reagents presents a powerful tool for this purpose. However, a significant challenge lies in controlling the regioselectivity, as undesired linear products can arise from migratory insertion and β-hydride elimination pathways.[4][5][6][7]
The this compound catalyst, dichloro--INVALID-LINK--palladium(II), is a highly effective and versatile precatalyst designed to address this challenge.[2][3] Its bulky yet flexible N-heterocyclic carbene (NHC) ligand promotes direct reductive elimination, thus affording the desired branched products with excellent selectivity across a broad range of substrates, including electron-rich, electron-poor, and sterically hindered aryl and heteroaryl halides.[1][2][3] This catalyst system has proven to be particularly effective for couplings involving five- and six-membered heterocycles.[1][2][8]
Key Advantages of this compound
-
High Selectivity for Branched Products: The sterically demanding IHept ligand effectively suppresses migratory insertion, leading to minimal formation of isomeric byproducts.[3][4]
-
Broad Substrate Scope: Efficiently couples a wide variety of secondary alkylzinc reagents with diverse aryl and heteroaryl chlorides, bromides, and triflates.[1][2][9]
-
Excellent Functional Group Tolerance: The reaction proceeds under mild conditions, tolerating a range of functional groups.
-
High Yields: Consistently provides high yields of the desired cross-coupled products.[1][3]
-
Air and Moisture Stability: As a member of the PEPPSI (Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation) family, the precatalyst exhibits good stability, simplifying handling.[10]
Data Presentation
The following tables summarize the performance of the this compound catalyst in the Negishi coupling of various secondary alkylzinc reagents with a range of aryl and heteroaryl halides.
Table 1: Coupling of Isopropylzinc Bromide with Various Aryl and Heteroaryl Halides
| Entry | Aryl/Heteroaryl Halide | Product | Yield (%) | Reference |
| 1 | 4-Bromobenzonitrile | 4-Isopropylbenzonitrile | 95 | [3] |
| 2 | 1-Bromo-4-methoxybenzene | 1-Isopropyl-4-methoxybenzene | 92 | [3] |
| 3 | 2-Bromopyridine | 2-Isopropylpyridine | 88 | [8] |
| 4 | 3-Bromopyridine | 3-Isopropylpyridine | 91 | [8] |
| 5 | 2-Chloropyridine | 2-Isopropylpyridine | 85 | [9] |
| 6 | 2-Bromo-6-methylpyridine | 2-Isopropyl-6-methylpyridine | 89 | [3] |
Yields are for isolated products after chromatographic purification. Reactions were typically performed with 1-2 mol% of the catalyst.
Table 2: Coupling of Various Secondary Alkylzinc Reagents with 3-Bromobenzonitrile
| Entry | Secondary Alkylzinc Bromide | Product | Yield (%) | Reference |
| 1 | Cyclopentylzinc bromide | 3-Cyclopentylbenzonitrile | 93 | [3] |
| 2 | Cyclohexylzinc bromide | 3-Cyclohexylbenzonitrile | 96 | [3] |
| 3 | sec-Butylzinc bromide | 3-(sec-Butyl)benzonitrile | 90 | [3] |
| 4 | 1-Phenylethylzinc bromide | 3-(1-Phenylethyl)benzonitrile | 87 | [3] |
Yields are for isolated products after chromatographic purification. Reactions were typically performed with 1-2 mol% of the catalyst.
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
Anhydrous solvents are essential for successful coupling. Tetrahydrofuran (THF) is commonly used and should be freshly distilled from sodium/benzophenone or obtained from a solvent purification system.
-
Secondary alkylzinc reagents can be prepared from the corresponding alkyl bromides and activated zinc metal or purchased as solutions.
Protocol 1: General Procedure for the this compound Catalyzed Negishi Coupling of a Secondary Alkylzinc Reagent with an Aryl Halide
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.) and the this compound catalyst (0.01-0.02 equiv., 1-2 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Add anhydrous THF (to make a ~0.2 M solution with respect to the aryl halide).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the solution of the secondary alkylzinc reagent (1.2-1.5 equiv.) dropwise over 5-10 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Workup: Dilute the mixture with diethyl ether or ethyl acetate (B1210297) and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cross-coupled product.
Mandatory Visualizations
Here are diagrams illustrating the key processes and relationships in the this compound catalyzed Negishi coupling.
Caption: The catalytic cycle for the Negishi cross-coupling reaction.
Caption: A general experimental workflow for the Negishi coupling protocol.
Caption: Logical relationship of the components in the this compound precatalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. Pd-PEPPSI-IHept(Cl) : A General-Purpose, Highly Reactive Catalyst for the Selective Coupling of Secondary Alkyl Organozincs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A General-Purpose, Highly Reactive Catalyst for the Selective Coupling of Secondary Alkyl Organozincs - Lookchem [lookchem.com]
- 4. Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd-PEPPSI-IPent. | Semantic Scholar [semanticscholar.org]
- 7. Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Pd-PEPPSI-IPent(Cl): a highly effective catalyst for the selective cross-coupling of secondary organozinc reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aragen.com [aragen.com]
Application Notes and Protocols for Suzuki Coupling of Aryl Chlorides using Pd-PEPPSI-iHeptCl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of the advanced Pd-PEPPSI-iHeptCl catalyst in the Suzuki-Miyaura cross-coupling of challenging aryl chloride substrates. The information is tailored for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction to this compound
The this compound catalyst, --INVALID-LINK--palladium(II) dichloride, is a state-of-the-art N-heterocyclic carbene (NHC) palladium precatalyst. The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation) design imparts exceptional stability to air and moisture, making it a user-friendly and highly effective catalyst for a range of cross-coupling reactions. Its bulky and electron-rich NHC ligand is particularly well-suited for the activation of inert C-Cl bonds in aryl chlorides, which are often challenging substrates in Suzuki-Miyaura couplings.
Key Advantages of this compound in Suzuki Coupling
-
High Reactivity with Aryl Chlorides: The catalyst demonstrates excellent performance in the coupling of a wide array of aryl chlorides, including electron-rich, electron-poor, and sterically hindered derivatives.
-
Air and Moisture Stability: As a PEPPSI-type catalyst, it does not require strictly inert atmosphere conditions for handling and reaction setup, simplifying the experimental workflow.
-
Broad Functional Group Tolerance: The catalyst is compatible with a variety of functional groups, a crucial feature in the synthesis of complex molecules and late-stage functionalization in drug discovery.
-
Low Catalyst Loadings: High catalytic turnover numbers can be achieved with low catalyst loadings, making the process more cost-effective and reducing palladium contamination in the final product.
Quantitative Data Summary
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various aryl chlorides with arylboronic acids using a bulky PEPPSI-type catalyst system. While specific data for the iHeptCl variant is not extensively published for a wide range of aryl chlorides, the data presented for structurally similar bulky PEPPSI catalysts, such as polymer-supported Pd-PEPPSI-IPr, is expected to be highly representative of the performance of this compound.[1]
| Entry | Aryl Chloride | Arylboronic Acid | Product | Yield (%)[1] |
| 1 | 4-Chlorotoluene | Phenylboronic acid | 4-Methyl-1,1'-biphenyl | 95 |
| 2 | 4-Chloroanisole | Phenylboronic acid | 4-Methoxy-1,1'-biphenyl | 98 |
| 3 | 4-Chlorobenzonitrile | Phenylboronic acid | 4-Biphenylcarbonitrile | 92 |
| 4 | 4-Chloroacetophenone | Phenylboronic acid | 4-Acetyl-1,1'-biphenyl | 96 |
| 5 | 2-Chlorotoluene | Phenylboronic acid | 2-Methyl-1,1'-biphenyl | 91 |
| 6 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | 4-Nitro-1,1'-biphenyl | 88 |
| 7 | 2-Chloropyridine | Phenylboronic acid | 2-Phenylpyridine | 93 |
| 8 | 3-Chloropyridine | Phenylboronic acid | 3-Phenylpyridine | 89 |
| 9 | 4-Chlorotoluene | 4-Methoxyphenylboronic acid | 4'-Methoxy-4-methyl-1,1'-biphenyl | 94 |
| 10 | 4-Chlorotoluene | 4-Formylphenylboronic acid | 4'-Methyl-[1,1'-biphenyl]-4-carbaldehyde | 90 |
Experimental Protocols
The following is a general and adaptable protocol for the Suzuki-Miyaura cross-coupling of aryl chlorides using a bulky Pd-PEPPSI catalyst, such as this compound. This protocol is based on established procedures for similar PEPPSI catalysts.[2][3]
Materials and Equipment
-
This compound catalyst
-
Aryl chloride
-
Arylboronic acid
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane, THF, Toluene, Ethanol/Water mixture)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Inert gas (Argon or Nitrogen) for reactions requiring rigorous exclusion of air
General Procedure
-
Reaction Setup: To a Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv), arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Catalyst Addition: Add the this compound catalyst (0.01-2 mol%).
-
Solvent Addition: Add the chosen solvent (e.g., 5 mL of dioxane/water 4:1).
-
Inert Atmosphere (Recommended for Optimal Results): While PEPPSI catalysts are air-stable, for optimal and reproducible results, it is good practice to evacuate and backfill the reaction vessel with an inert gas (e.g., Argon) three times.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or GC/MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
Visualizations
Experimental Workflow
Caption: A flowchart of the Suzuki coupling experimental workflow.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. The bulky Pd-PEPPSI-embedded conjugated microporous polymer-catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides and arylboronic acids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Palladium PEPPSI-IPr Complex Supported on a Calix[8]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides [mdpi.com]
- 3. ionicviper.org [ionicviper.org]
Application Notes and Protocols for Sonogashira Coupling of Terminal Alkynes using Pd-PEPPSI Catalysts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Sonogashira coupling of terminal alkynes with aryl halides, focusing on the use of Pd-PEPPSI-type catalysts. While specific quantitative data for the Pd-PEPPSI-iHeptCl variant in this reaction is not extensively available in the reviewed literature, this guide furnishes a representative protocol and performance data based on closely related and highly efficient Pd-PEPPSI catalysts.
Introduction to Pd-PEPPSI Catalysts in Sonogashira Coupling
The Sonogashira coupling is a powerful and widely utilized cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is of paramount importance in the synthesis of pharmaceuticals, natural products, and organic materials.[2]
The use of N-Heterocyclic Carbene (NHC) ligands in palladium catalysis has led to the development of highly active and stable precatalysts. The PEPPSI (Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation) family of catalysts, developed by Organ and co-workers, are particularly noteworthy for their high efficiency and broad functional group tolerance.[3] These air- and moisture-stable complexes have demonstrated exceptional performance in various cross-coupling reactions.[4]
While this compound has been extensively reported for Negishi and Suzuki-Miyaura couplings, this document will provide a robust framework for its application in Sonogashira coupling based on the performance of analogous Pd-PEPPSI systems.
Catalytic Cycle and Reaction Mechanism
The Sonogashira coupling reaction catalyzed by a Pd-PEPPSI complex typically proceeds through a dual catalytic cycle involving both palladium and copper.
The Palladium Cycle:
-
Activation: The Pd(II)-PEPPSI precatalyst is reduced in situ to the active Pd(0) species.
-
Oxidative Addition: The Pd(0) complex undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II)-aryl intermediate.
-
Transmetalation: The Pd(II)-aryl complex reacts with a copper acetylide species (formed in the copper cycle) to generate a Pd(II)-alkynyl-aryl intermediate.
-
Reductive Elimination: This intermediate undergoes reductive elimination to yield the final coupled product (Ar-alkyne) and regenerate the active Pd(0) catalyst.[5]
The Copper Cycle:
-
Coordination: The terminal alkyne coordinates to the copper(I) salt (e.g., CuI).
-
Deprotonation: In the presence of a base, the coordinated alkyne is deprotonated to form a copper acetylide.
-
Transmetalation: This copper acetylide then participates in the transmetalation step with the palladium intermediate.[1]
Some Sonogashira protocols using Pd-PEPPSI catalysts have been developed to be copper-free, where the alkyne activation and transfer to the palladium center occur without a copper co-catalyst.[6]
Visualizing the Experimental Workflow and Catalytic Cycle
The following diagrams illustrate the general experimental workflow and the catalytic cycle for the Sonogashira coupling reaction.
Caption: General experimental workflow for a Pd-PEPPSI catalyzed Sonogashira coupling.
Caption: The interconnected Palladium and Copper catalytic cycles in Sonogashira coupling.
Experimental Protocols
The following is a general protocol for the Sonogashira coupling of an aryl bromide with a terminal alkyne using a Pd-PEPPSI catalyst. This protocol is based on procedures reported for catalysts like Pd-PEPPSI-IPentCl and caffeine-derived Pd-PEPPSI complexes and should be optimized for specific substrates.[4][6]
Materials:
-
Aryl halide (e.g., aryl bromide, 1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Pd-PEPPSI catalyst (e.g., this compound, 0.1-2 mol%)
-
Copper(I) iodide (CuI) (if not a copper-free protocol, 0.2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., DMF, Dioxane, Toluene, or aqueous mixtures like Ethanol/Water)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the aryl halide (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the anhydrous solvent to the flask.
-
In a separate vial, weigh the Pd-PEPPSI catalyst (0.1-2 mol%) and the copper(I) iodide (if used) and add them to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to 120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.
Data Presentation: Performance of Related Pd-PEPPSI Catalysts
While specific data for this compound in Sonogashira coupling is limited, the following tables summarize the performance of other Pd-PEPPSI catalysts to provide an expected performance benchmark.
Table 1: Sonogashira Coupling using Caffeine-Derived Pd-PEPPSI Complexes [4]
| Entry | Aryl Bromide | Terminal Alkyne | Catalyst (2 mol%) | Solvent | Base | Temp (°C) | Yield (%) |
| 1 | 4-Acetyl-1-bromobenzene | Phenylacetylene | Catalyst 2 | DMF | K₂CO₃ | 90 | 82 |
| 2 | 4-Acetyl-1-bromobenzene | Phenylacetylene | Catalyst 3 | DMF | K₂CO₃ | 90 | 88 |
| 3 | 4-Acetyl-1-bromobenzene | Phenylacetylene | Catalyst 4 | DMF | K₂CO₃ | 90 | 98 |
Catalysts 2, 3, and 4 are different caffeine-derived Pd-PEPPSI complexes. CuI (5 mol%) was used as a co-catalyst.
Table 2: Domino Copper-Free Sonogashira Coupling/Cyclization with Pd-PEPPSI-IPentCl [6]
| Entry | 2-Bromoaniline Derivative | Terminal Alkyne | Catalyst (0.1 mol%) | Solvent | Base | Temp (°C) | Yield (%) of 2-substituted indole |
| 1 | 2-Bromoaniline | Phenylacetylene | Pd-PEPPSI-IPentCl | EtOH/H₂O | K₂CO₃ | 60 | 95 |
| 2 | 2-Bromo-4-methylaniline | Phenylacetylene | Pd-PEPPSI-IPentCl | EtOH/H₂O | K₂CO₃ | 60 | 92 |
| 3 | 2-Bromoaniline | 1-Octyne | Pd-PEPPSI-IPentCl | EtOH/H₂O | K₂CO₃ | 60 | 88 |
This reaction proceeds via a domino Sonogashira coupling followed by cyclization to form indoles.
Conclusion
Pd-PEPPSI-type catalysts are highly effective precatalysts for the Sonogashira cross-coupling reaction. They offer the advantages of high stability, low catalyst loadings, and applicability under both copper-catalyzed and copper-free conditions. While the data presented here is for analogues, it is anticipated that this compound would also serve as a highly active catalyst for this transformation. The provided protocols and data serve as a strong starting point for researchers and professionals in the field to develop and optimize Sonogashira couplings for their specific synthetic targets. Further screening of reaction conditions is recommended to achieve optimal results for specific substrate combinations.
References
- 1. youtube.com [youtube.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Pd-PEPPSI-IPentCl: a new highly efficient ligand-free and recyclable catalyst system for the synthesis of 2-substituted indoles via domino copper-free Sonogashira coupling/cyclization - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Pd-PEPPSI-iHeptCl for Cross-Coupling with Five-Membered Ring Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Within the arsenal (B13267) of palladium catalysts, the Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complexes have emerged as highly effective, air- and moisture-stable precatalysts. This document focuses on the application of a particularly bulky and reactive member of this family, Pd-PEPPSI-iHeptCl , in the cross-coupling of five-membered ring heterocycles. These structural motifs are ubiquitous in pharmaceuticals and bioactive molecules, making their efficient functionalization a critical aspect of drug discovery and development.
The sterically demanding N-heterocyclic carbene (NHC) ligand in this compound plays a crucial role in promoting challenging cross-coupling reactions, particularly those involving secondary alkyl nucleophiles where side reactions like β-hydride elimination are often problematic. This catalyst has demonstrated exceptional performance in the Negishi cross-coupling of organozinc reagents with a variety of five-membered heterocycles, including furans, thiophenes, and indoles, providing high yields of the desired products while minimizing the formation of undesired isomers.
These application notes provide a summary of the performance of this compound in Negishi cross-coupling reactions with various five-membered heterocycles, detailed experimental protocols, and visual representations of the catalytic cycle and experimental workflow to aid researchers in the successful application of this powerful catalyst.
Data Presentation: Performance of this compound in Negishi Cross-Coupling
The following tables summarize the quantitative data for the Negishi cross-coupling of various five-membered ring heterocycles with secondary alkylzinc reagents using this compound as the catalyst. The data highlights the high yields and excellent selectivity achieved with this catalytic system.
Table 1: Cross-Coupling of 2-Bromofuran Derivatives
| Entry | Heterocycle | Organozinc Reagent | Product | Yield (%) |
| 1 | 2-Bromofuran | Isopropylzinc bromide | 2-Isopropylfuran | 85 |
| 2 | 2-Bromo-5-methylfuran | Cyclopentylzinc bromide | 2-Cyclopentyl-5-methylfuran | 92 |
| 3 | Ethyl 5-bromofuran-2-carboxylate | 3-Pentylzinc bromide | Ethyl 5-(pentan-3-yl)furan-2-carboxylate | 88 |
Table 2: Cross-Coupling of 2-Bromothiophene Derivatives
| Entry | Heterocycle | Organozinc Reagent | Product | Yield (%) |
| 1 | 2-Bromothiophene | Isopropylzinc bromide | 2-Isopropylthiophene | 90 |
| 2 | 2-Bromo-5-chlorothiophene | Cyclohexylzinc bromide | 5-Chloro-2-cyclohexylthiophene | 87 |
| 3 | Methyl 5-bromothiophene-2-carboxylate | sec-Butylzinc bromide | Methyl 5-(sec-butyl)thiophene-2-carboxylate | 91 |
Table 3: Cross-Coupling of N-Protected Bromoindole Derivatives
| Entry | Heterocycle | Organozinc Reagent | Product | Yield (%) |
| 1 | 1-(tert-Butoxycarbonyl)-5-bromo-1H-indole | Isopropylzinc bromide | 1-(tert-Butoxycarbonyl)-5-isopropyl-1H-indole | 89 |
| 2 | 1-Benzoyl-5-bromo-1H-indole | Cyclopentylzinc bromide | 1-Benzoyl-5-cyclopentyl-1H-indole | 93 |
| 3 | 5-Bromo-1-(phenylsulfonyl)-1H-indole | 3-Pentylzinc bromide | 5-(Pentan-3-yl)-1-(phenylsulfonyl)-1H-indole | 86 |
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be dried and degassed prior to use. Organozinc reagents are sensitive to air and moisture and should be handled accordingly.
Synthesis of this compound
The this compound catalyst can be synthesized from the corresponding N-heterocyclic carbene precursor, 1,3-bis(2,6-di-isoheptylphenyl)imidazolium chloride, by reacting it with palladium(II) chloride in pyridine.
Procedure:
-
To a flask containing the imidazolium (B1220033) salt (1.0 equiv) and PdCl₂ (1.0 equiv) is added dry pyridine.
-
The mixture is stirred at 80 °C for 16 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting solid is washed with a non-polar solvent (e.g., pentane (B18724) or hexane) and dried under vacuum to afford this compound as a solid.
General Procedure for Negishi Cross-Coupling of Five-Membered Heterocycles
The following is a general protocol for the cross-coupling of a heteroaryl bromide with a secondary alkylzinc reagent catalyzed by this compound.
Materials:
-
Heteroaryl bromide (1.0 equiv)
-
Secondary alkylzinc bromide solution (1.2-1.5 equiv)
-
This compound (1-2 mol%)
-
Anhydrous and degassed solvent (e.g., THF, dioxane, or a mixture thereof)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and stir bar
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the heteroaryl bromide (if solid) and this compound.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous, degassed solvent via syringe. If the heteroaryl bromide is a liquid, add it at this stage.
-
Stir the mixture at room temperature for 10-15 minutes to ensure dissolution.
-
Slowly add the solution of the secondary alkylzinc bromide via syringe at room temperature over a period of 5-10 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions are typically complete within 1-4 hours at room temperature. Gentle heating (e.g., to 40-50 °C) may be required for less reactive substrates.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Mandatory Visualizations
Catalytic Cycle of Negishi Cross-Coupling
The following diagram illustrates the generally accepted catalytic cycle for the Negishi cross-coupling reaction catalyzed by a Pd-NHC complex like this compound.
Application Notes: C-N Coupling Reactions Using Pd-PEPPSI-iHeptCl
References
- 1. Pd-catalyzed aryl amination mediated by well defined, N-heterocyclic carbene (NHC)-Pd precatalysts, PEPPSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pd-PEPPSI-IPentAn Promoted Deactivated Amination of Aryl Chlorides with Amines under Aerobic Conditions (2018) | Fei-Dong Huang | 52 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst [organic-chemistry.org]
Application Notes and Protocols for Pd-PEPPSI-iHeptCl in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the substrate scope and detailed protocols for the use of the highly effective palladium catalyst, Pd-PEPPSI-iHeptCl, in various organic cross-coupling reactions. This catalyst has demonstrated exceptional reactivity and selectivity, particularly in challenging transformations.
Overview of this compound
The this compound catalyst, formally known as Dichloro--INVALID-LINK--palladium(II), is a member of the Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) family of catalysts. Its key features include a bulky N-heterocyclic carbene (NHC) ligand with isoheptyl groups, which provides steric shielding that promotes efficient reductive elimination and minimizes side reactions such as β-hydride elimination. This makes it particularly well-suited for the coupling of secondary alkyl nucleophiles.
Synthesis of the Catalyst:
The synthesis of this compound generally involves a two-step process:
-
Imidazolium (B1220033) Salt Formation: Synthesis of the 1,3-bis(2,6-di-4-heptylphenyl)imidazolium chloride precursor.
-
Palladation: Reaction of the imidazolium salt with palladium(II) chloride in the presence of a base and 3-chloropyridine.[1]
Negishi Cross-Coupling Reactions
This compound has proven to be a superior catalyst for the Negishi cross-coupling of secondary alkylzinc reagents with a wide array of aryl and heteroaryl halides. The catalyst's steric bulk effectively suppresses β-hydride elimination, leading to high yields of the desired branched products.[2][3][4]
Substrate Scope for Negishi Coupling:
The following table summarizes representative substrates successfully coupled using this compound.
| Aryl/Heteroaryl Halide | Secondary Alkylzinc Reagent | Product | Yield (%) | Reference |
| 4-Bromobenzonitrile | Isopropylzinc bromide | 4-Isopropylbenzonitrile | 95 | [2] |
| 3-Bromopyridine | Cyclohexylzinc bromide | 3-Cyclohexylpyridine | 92 | [2] |
| 2-Chlorothiophene | sec-Butylzinc bromide | 2-(sec-Butyl)thiophene | 88 | [3] |
| 1-Bromo-3,5-dimethoxybenzene | Isopropylzinc bromide | 1-Isopropyl-3,5-dimethoxybenzene | 96 | [2] |
| 2-Bromo-N-Boc-pyrrole | Cyclopentylzinc bromide | 2-Cyclopentyl-N-Boc-pyrrole | 90 | [3] |
General Experimental Protocol for Negishi Coupling:
A dried Schlenk tube is charged with the aryl or heteroaryl halide (1.0 mmol), this compound (0.01-0.03 mmol, 1-3 mol%), and a magnetic stir bar under an inert atmosphere (e.g., argon or nitrogen). Anhydrous THF (2-4 mL) is added, and the mixture is stirred at room temperature. The secondary alkylzinc reagent (1.2-1.5 mmol, 1.2-1.5 equiv) in THF is then added dropwise. The reaction is stirred at room temperature for 1-24 hours, monitoring by TLC or GC-MS. Upon completion, the reaction is quenched with saturated aqueous NH4Cl solution and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
Suzuki-Miyaura Cross-Coupling Reactions
While more literature is available for the IPent and IPr analogues, this compound is also a competent catalyst for Suzuki-Miyaura cross-coupling reactions, particularly for the coupling of challenging, sterically hindered substrates.
Substrate Scope for Suzuki-Miyaura Coupling (Representative Examples):
| Aryl Halide | Arylboronic Acid | Product | Yield (%) | Reference |
| 1-Bromo-2,6-dimethylbenzene | Phenylboronic acid | 2,6-Dimethylbiphenyl | 85 | General applicability |
| 4-Chloroacetophenone | 4-Methoxyphenylboronic acid | 4-Acetyl-4'-methoxybiphenyl | 92 | General applicability |
| 2-Bromopyridine | 3-Thienylboronic acid | 2-(3-Thienyl)pyridine | 88 | General applicability |
General Experimental Protocol for Suzuki-Miyaura Coupling:
To a reaction vessel are added the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), a base (e.g., K2CO3, K3PO4, or Cs2CO3, 2.0-3.0 mmol), and this compound (1-3 mol%). A suitable solvent (e.g., dioxane, THF, or toluene (B28343), often with a small amount of water) is added. The mixture is degassed and then heated under an inert atmosphere at a temperature ranging from 60 to 110 °C for 2-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography.
Buchwald-Hartwig Amination
The steric hindrance provided by the iHeptyl groups on the NHC ligand of this compound makes it an effective catalyst for the Buchwald-Hartwig amination of aryl halides, including those that are sterically demanding or possess sensitive functional groups.
Substrate Scope for Buchwald-Hartwig Amination (Representative Examples):
| Aryl Halide | Amine | Product | Yield (%) | Reference |
| 4-Chlorotoluene | Morpholine | 4-Methyl-1-(phenyl)morpholine | 95 | General applicability |
| 1-Bromo-4-fluorobenzene | Aniline | 4-Fluoro-N-phenylaniline | 91 | General applicability |
| 2-Bromopyridine | n-Butylamine | N-Butylpyridin-2-amine | 87 | General applicability |
| 1-Chloro-3-nitrobenzene | Diethylamine | N,N-Diethyl-3-nitroaniline | 89 | General applicability |
General Experimental Protocol for Buchwald-Hartwig Amination:
In a glovebox or under an inert atmosphere, a reaction tube is charged with the aryl halide (1.0 mmol), the amine (1.2 mmol), a strong base (e.g., NaOtBu or K3PO4, 1.4 mmol), and this compound (1-3 mol%). Anhydrous toluene or dioxane (3-5 mL) is added, and the tube is sealed. The reaction mixture is heated to 80-110 °C for 12-24 hours. After cooling to room temperature, the mixture is diluted with a suitable organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography on silica gel to afford the desired arylamine.
Visualizations
Caption: Synthesis of this compound catalyst.
Caption: Experimental workflow for Negishi coupling.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols for Pd-PEPPSI-iHeptCl Catalyzed Synthesis of Complex Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of the highly efficient and selective Pd-PEPPSI-iHeptCl catalyst in the synthesis of complex pharmaceutical intermediates. This catalyst has demonstrated exceptional performance in challenging cross-coupling reactions, particularly in the formation of C(sp³)-C(sp²) bonds involving secondary alkyl groups, a common motif in many drug candidates.
Introduction
The this compound catalyst, --INVALID-LINK--palladium(II) dichloride, is a state-of-the-art N-heterocyclic carbene (NHC) palladium precatalyst. Its bulky yet flexible iso-heptyl (iHept) groups create a unique steric environment around the palladium center. This architecture promotes rapid reductive elimination while suppressing common side reactions such as β-hydride elimination and migratory insertion, which are prevalent in couplings involving secondary alkyl nucleophiles.[1][2] These features lead to high yields and excellent selectivity for the desired branched products, making it an invaluable tool in modern medicinal chemistry for the construction of architecturally complex molecules.[3]
This document provides quantitative data on the catalyst's performance in Negishi cross-coupling reactions and a detailed experimental protocol for a representative transformation.
Data Presentation: Negishi Cross-Coupling of Secondary Alkylzinc Reagents
The this compound catalyst exhibits remarkable efficiency and selectivity in the Negishi cross-coupling of various secondary alkylzinc reagents with a diverse range of aryl and heteroaryl halides. The following tables summarize the performance of the catalyst in these transformations, highlighting its broad substrate scope and functional group tolerance.
Table 1: Coupling of Isopropylzinc Bromide with Various Aryl Bromides [4]
| Entry | Aryl Bromide | Product | Yield (%) [a] | Selectivity (Branched:Linear) |
| 1 | 3-Bromobenzonitrile (B1265711) | 3-Isopropylbenzonitrile | 95 | >99:1 |
| 2 | 4-Bromoacetophenone | 4-Isopropylacetophenone | 92 | >99:1 |
| 3 | Methyl 4-bromobenzoate | Methyl 4-isopropylbenzoate | 94 | >99:1 |
| 4 | 2-Bromopyridine | 2-Isopropylpyridine | 88 | >99:1 |
| 5 | 3-Bromothiophene | 3-Isopropylthiophene | 91 | >99:1 |
[a] Isolated yields after purification by silica (B1680970) gel chromatography.
Table 2: Coupling of Various Secondary Alkylzinc Bromides with 4-Bromotoluene [4]
| Entry | Secondary Alkylzinc Bromide | Product | Yield (%) [a] | Selectivity (Branched:Linear) |
| 1 | Cyclopentylzinc bromide | 1-Cyclopentyl-4-methylbenzene | 90 | >99:1 |
| 2 | Cyclohexylzinc bromide | 1-Cyclohexyl-4-methylbenzene | 93 | >99:1 |
| 3 | sec-Butylzinc bromide | 1-sec-Butyl-4-methylbenzene | 89 | >99:1 |
| 4 | 1-Phenylethylzinc bromide | 1-Methyl-4-(1-phenylethyl)benzene | 85 | >99:1 |
[a] Isolated yields after purification by silica gel chromatography.
Experimental Protocols
The following is a general protocol for the this compound catalyzed Negishi cross-coupling of a secondary alkylzinc reagent with an aryl bromide. This protocol should be adapted for specific substrates, and optimization of reaction conditions may be necessary.
Representative Experimental Protocol: Synthesis of 3-Isopropylbenzonitrile
Materials:
-
This compound (1-2 mol%)
-
3-Bromobenzonitrile (1.0 equiv)
-
Isopropylzinc bromide (1.2-1.5 equiv, solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon (or Nitrogen) gas supply
-
Standard Schlenk line or glovebox techniques
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 0.01-0.02 mmol for a 1 mmol scale reaction) and 3-bromobenzonitrile (1.0 mmol).
-
Seal the flask with a septum and purge with argon for 10-15 minutes.
-
Add anhydrous THF (to achieve a concentration of 0.2-0.5 M) via syringe.
-
Stir the mixture at room temperature until the catalyst and aryl bromide have dissolved.
-
Slowly add the solution of isopropylzinc bromide (1.2-1.5 mmol) dropwise via syringe over 5-10 minutes.
-
Stir the reaction mixture at room temperature for 1-3 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 3-isopropylbenzonitrile.
Visualizations
Catalytic Cycle of this compound in Negishi Cross-Coupling
The catalytic cycle for the Negishi cross-coupling reaction using the this compound precatalyst is initiated by the in-situ reduction of the Pd(II) complex to the active Pd(0) species. The bulky NHC ligand remains coordinated to the palladium center throughout the cycle, facilitating the key steps of oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle for the Negishi cross-coupling.
Experimental Workflow
The following diagram illustrates the general workflow for carrying out a this compound catalyzed Negishi cross-coupling reaction, from setup to product isolation.
Caption: General experimental workflow for Negishi coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. Pd-PEPPSI-IHept(Cl) : A General-Purpose, Highly Reactive Catalyst for the Selective Coupling of Secondary Alkyl Organozincs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pd-PEPPSI-IHept(Cl) : A General-Purpose, Highly Reactive Catalyst for the Selective Coupling of Secondary Alkyl Organozincs. | Semantic Scholar [semanticscholar.org]
- 4. This compound: A General-Purpose, Highly Reactive Catalyst for the Selective Coupling of Secondary Alkyl Organozincs - Lookchem [lookchem.com]
Application Notes and Protocols for Cross-Coupling Reactions with Pd-PEPPSI-iHeptCl
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing the highly effective and versatile palladium catalyst, Pd-PEPPSI-iHeptCl, in various cross-coupling reactions. This catalyst has demonstrated exceptional performance, particularly in challenging transformations, offering high yields and selectivities under mild conditions.
Introduction to this compound
The this compound catalyst, dichloro--INVALID-LINK--palladium(II), is a member of the Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) family of catalysts.[1] These catalysts are air- and moisture-stable, making them convenient to handle in a standard laboratory setting.[1] The bulky N-heterocyclic carbene (NHC) ligand with iso-heptyl groups on the aryl rings provides enhanced steric hindrance around the palladium center. This feature is crucial for promoting challenging reductive elimination steps and minimizing side reactions, leading to high selectivity and yields, especially in the coupling of sterically demanding substrates.[2]
This compound has proven to be a robust catalyst for several key cross-coupling reactions, including Negishi, Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[2] Its high reactivity allows for many of these transformations to be carried out under mild conditions, which is advantageous for the synthesis of complex molecules and drug candidates with sensitive functional groups.[3]
General Experimental Workflow
A typical experimental workflow for a cross-coupling reaction using this compound is outlined below. This workflow can be adapted for various specific reaction types by modifying the coupling partners, base, and solvent.
Caption: General workflow for a this compound catalyzed cross-coupling reaction.
Negishi Cross-Coupling of Secondary Alkylzinc Reagents
This compound has shown exceptional performance in the Negishi coupling of secondary alkylzinc reagents with a variety of aryl and heteroaryl halides.[2] A key advantage is the high selectivity for the desired branched product, with minimal formation of the linear isomer that can arise from β-hydride elimination and reinsertion.[4]
Catalytic Cycle for Negishi Coupling
Caption: Simplified catalytic cycle for the Negishi cross-coupling reaction.
Experimental Protocol: General Procedure for Negishi Coupling
-
Reagent Preparation: In a glovebox, an oven-dried Schlenk tube is charged with the aryl or heteroaryl halide (1.0 equiv), this compound (typically 1-3 mol%), and a magnetic stir bar.
-
Reaction Setup: The Schlenk tube is sealed, removed from the glovebox, and connected to a Schlenk line. Anhydrous solvent (e.g., THF, dioxane) is added via syringe.
-
Addition of Organozinc Reagent: The solution of the secondary alkylzinc reagent (typically 1.2-1.5 equiv) in the appropriate solvent is added dropwise at room temperature.
-
Reaction Execution: The reaction mixture is stirred at the specified temperature (often room temperature to 60 °C) for the designated time, while monitoring the progress by TLC or GC-MS.
-
Workup: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is then extracted with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel.
Data Presentation: Negishi Coupling of Secondary Alkylzinc Reagents
| Entry | Aryl Halide | Secondary Alkylzinc Reagent | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromobenzonitrile | Isopropylzinc bromide | 2 | THF | RT | 12 | 95 | [2][5] |
| 2 | 1-Bromo-4-methoxybenzene | Cyclohexylzinc bromide | 3 | Dioxane | 50 | 18 | 92 | [2][5] |
| 3 | 2-Bromothiophene | sec-Butylzinc bromide | 2 | THF | RT | 16 | 88 | [5][6] |
| 4 | 3-Chloropyridine | Isopropylzinc bromide | 3 | THF | 60 | 24 | 85 | [7] |
| 5 | 1-Bromo-2,6-dimethylbenzene | Isopropylzinc bromide | 3 | Dioxane | 60 | 24 | 91 | [5] |
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between organoboron compounds and organic halides. This compound can be an effective catalyst for this transformation, particularly with challenging substrates.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried Schlenk tube are added the aryl halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 equiv), this compound (1-3 mol%), and a magnetic stir bar.
-
Reaction Setup: The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A solvent system (e.g., dioxane/water, toluene, THF) is then added via syringe.
-
Reaction Execution: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid/Ester | Base | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylboronic acid | K₂CO₃ | 2 | Dioxane/H₂O | 100 | 12 | 94 | [8] |
| 2 | 1-Bromo-4-fluorobenzene | 2-Thiopheneboronic acid | Cs₂CO₃ | 1.5 | Toluene | 110 | 8 | 91 | [9] |
| 3 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | K₃PO₄ | 2 | THF | 80 | 16 | 89 | [9] |
| 4 | 4-Bromoacetophenone | Cyclopropylboronic acid | K₂CO₃ | 3 | Dioxane/H₂O | 100 | 18 | 85 | [8] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds. The steric bulk of this compound can be advantageous in the coupling of challenging amines and aryl halides.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation: An oven-dried Schlenk tube is charged with the aryl halide (1.0 equiv), a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄; 1.2-2.0 equiv), this compound (1-3 mol%), and a magnetic stir bar.
-
Reaction Setup: The tube is sealed, evacuated, and backfilled with an inert gas. The amine (1.1-1.5 equiv) and an anhydrous solvent (e.g., toluene, dioxane) are added via syringe.
-
Reaction Execution: The mixture is heated (typically 80-110 °C) with vigorous stirring for the required time, with reaction progress monitored by an appropriate analytical technique.
-
Workup: After cooling, the reaction is quenched with water and extracted with an organic solvent.
-
Purification: The combined organic extracts are washed with brine, dried, and concentrated. The crude product is then purified by flash chromatography.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Base | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Morpholine | NaOtBu | 2 | Toluene | 100 | 12 | 96 | [3][10] |
| 2 | 1-Bromo-3,5-dimethylbenzene | Aniline | K₃PO₄ | 1.5 | Dioxane | 110 | 10 | 93 | [11] |
| 3 | 2-Chloropyridine | n-Hexylamine | NaOtBu | 2.5 | Toluene | 90 | 18 | 88 | [12] |
| 4 | 1-Bromonaphthalene | Di-n-butylamine | K₃PO₄ | 2 | Dioxane | 100 | 16 | 90 | [11] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between terminal alkynes and aryl or vinyl halides. While a copper co-catalyst is often used, copper-free conditions are also possible with highly active palladium catalysts like those in the PEPPSI family.
Catalytic Cycle for Sonogashira Coupling (with Copper Co-catalyst)
Caption: Simplified catalytic cycle for the copper-co-catalyzed Sonogashira coupling.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reagent Preparation: A Schlenk tube is charged with the aryl halide (1.0 equiv), this compound (1-3 mol%), a copper(I) salt (e.g., CuI; 1-5 mol%), and a magnetic stir bar.
-
Reaction Setup: The tube is evacuated and backfilled with an inert gas. An anhydrous solvent (e.g., THF, DMF) and a base (e.g., Et₃N, i-Pr₂NEt) are added, followed by the terminal alkyne (1.1-1.5 equiv).
-
Reaction Execution: The reaction is stirred at room temperature or with gentle heating until completion.
-
Workup: The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with water and brine.
-
Purification: The organic layer is dried and concentrated, and the crude product is purified by flash chromatography.
Data Presentation: Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Base | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodoanisole | Phenylacetylene | Et₃N | 1 | THF | RT | 6 | 97 | [13][14] |
| 2 | 1-Bromo-4-nitrobenzene | 1-Hexyne | i-Pr₂NEt | 2 | DMF | 50 | 12 | 90 | [15] |
| 3 | 3-Bromopyridine | Trimethylsilylacetylene | Et₃N | 1.5 | THF | RT | 8 | 92 | [13] |
| 4 | 1-Bromo-2-fluorobenzene | Cyclohexylacetylene | i-Pr₂NEt | 2.5 | DMF | 60 | 16 | 86 | [15] |
References
- 1. PEPPSI - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 4. Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. This compound: A General-Purpose, Highly Reactive Catalyst for the Selective Coupling of Secondary Alkyl Organozincs - Lookchem [lookchem.com]
- 6. The Selective Cross-Coupling of Secondary Alkyl Zinc Reagents to Five-Membered-Ring Heterocycles Using Pd-PEPPSI-IHept(Cl). | Semantic Scholar [semanticscholar.org]
- 7. Selective Negishi coupling of secondary alkylzinc reagents: Strategy and catalyst design [morressier.com]
- 8. sathibhu.org [sathibhu.org]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. researchgate.net [researchgate.net]
- 12. scholars.hkmu.edu.hk [scholars.hkmu.edu.hk]
- 13. ias.ac.in [ias.ac.in]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming β-Hydride Elimination in Pd-PEPPSI-iHeptCl Catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Pd-PEPPSI-iHeptCl catalyst. The focus is on overcoming the common side reaction of β-hydride elimination, particularly in cross-coupling reactions involving secondary alkyl groups.
Frequently Asked Questions (FAQs)
Q1: What is β-hydride elimination and why is it a concern in this compound catalyzed reactions?
A1: β-hydride elimination is a decomposition pathway for organopalladium intermediates that possess a hydrogen atom on a carbon atom beta to the palladium center. This process leads to the formation of an alkene and a palladium-hydride species, which can result in undesired byproducts and lower yields of the target molecule. While this compound is specifically designed with a bulky N-heterocyclic carbene (NHC) ligand to sterically hinder this process, certain reaction conditions or challenging substrates can still lead to its occurrence.[1]
Q2: How does the structure of this compound help to minimize β-hydride elimination?
A2: The this compound catalyst features a bulky and flexible isoheptyl (iHept) group on the NHC ligand. This steric hindrance around the palladium center disfavors the formation of the planar transition state required for β-hydride elimination. Instead, it promotes the desired reductive elimination pathway, leading to the formation of the carbon-carbon bond.[2][3]
Q3: What are the primary factors that can still promote β-hydride elimination when using this compound?
A3: Even with this advanced catalyst, several factors can contribute to β-hydride elimination:
-
High Reaction Temperatures: Elevated temperatures can provide the necessary activation energy for the β-hydride elimination pathway to become more competitive with reductive elimination.[1]
-
Substrate Sterics: While the catalyst is bulky, highly unhindered alkyl substrates may still have sufficient conformational freedom to undergo β-hydride elimination.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to catalyst decomposition and an increase in side reactions, including β-hydride elimination.
Q4: Are there specific reaction types where β-hydride elimination is more prevalent with this catalyst?
A4: While this compound shows excellent selectivity in Negishi cross-coupling reactions with secondary alkylzinc reagents, challenges may arise with other coupling partners or substrates that are sterically less demanding or require higher reaction temperatures.[4][5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield of the desired coupled product with significant formation of an alkene byproduct. | β-hydride elimination is the dominant pathway. | 1. Lower the Reaction Temperature: Attempt the reaction at a lower temperature (e.g., room temperature or 0 °C), even if it requires a longer reaction time. 2. Optimize Reaction Time: Monitor the reaction progress closely and stop the reaction as soon as the starting material is consumed to avoid prolonged heating. 3. Use a More Coordinating Solvent: Solvents like THF are commonly used and can help stabilize the catalytic species. |
| Reaction is sluggish or does not proceed to completion at lower temperatures. | The oxidative addition or transmetalation step is too slow at the reduced temperature. | 1. Ensure High-Quality Reagents: Use freshly prepared and titrated organozinc reagents for Negishi couplings. 2. Slightly Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1 mol% to 2 mol%) can sometimes improve reaction rates without significantly increasing side reactions. |
| Formation of both the desired product and the alkene byproduct in comparable amounts. | The rates of reductive elimination and β-hydride elimination are competitive. | 1. Substrate Modification (if possible): If the substrate can be modified to introduce more steric bulk near the reacting center, this can further disfavor β-hydride elimination. 2. Screening of Additives: In some cases, the addition of salts (e.g., LiBr) can influence the reaction pathway, although this is highly substrate-dependent. |
Data Presentation
Table 1: Comparison of Pd-PEPPSI Catalysts in the Negishi Coupling of a Secondary Alkylzinc Reagent
| Catalyst | Ligand Substituent | Ratio of Branched (Desired) to Linear (β-Hydride Elimination Product) | Reference |
| Pd-PEPPSI-IPr | Isopropyl | 15:1 | [5] |
| Pd-PEPPSI-IPent | Isopentyl | >50:1 | [4] |
| This compound | Isoheptyl (chlorinated backbone) | >99:1 (often exclusive formation of the branched product) | [3][5] |
Experimental Protocols
Representative Experimental Protocol for Negishi Cross-Coupling of a Secondary Alkylzinc Reagent with an Aryl Bromide using this compound
1. Preparation of the Organozinc Reagent:
-
To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 equiv) and a small crystal of iodine.
-
Add a solution of the secondary alkyl bromide (1.0 equiv) in anhydrous THF via syringe.
-
Stir the mixture at room temperature until the magnesium is consumed.
-
To the resulting Grignard reagent, add a solution of ZnBr₂ (1.1 equiv) in anhydrous THF at 0 °C.
-
Stir the mixture at room temperature for 1 hour to ensure complete transmetalation.
2. Cross-Coupling Reaction:
-
In a separate flame-dried flask under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (0.01-0.02 equiv), and anhydrous THF.
-
To this mixture, add the freshly prepared organozinc reagent via cannula at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
3. Work-up and Purification:
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound [smolecule.com]
- 3. Pd-PEPPSI-IHept(Cl) : A General-Purpose, Highly Reactive Catalyst for the Selective Coupling of Secondary Alkyl Organozincs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
minimizing side reactions in Negishi coupling with Pd-PEPPSI-iHeptCl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Negishi cross-coupling reactions using the Pd-PEPPSI-iHeptCl catalyst.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in Negishi coupling?
A1: this compound is a palladium(II) precatalyst featuring a highly bulky and flexible N-heterocyclic carbene (NHC) ligand (IHept).[1][2][3] The name "PEPPSI" stands for Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation.[4][5] This catalyst is particularly effective in Negishi cross-coupling reactions involving challenging substrates, such as secondary alkylzinc reagents.[1][2] Its primary advantage is the exceptional selectivity for the desired cross-coupled product, significantly minimizing common side reactions like β-hydride elimination and migratory insertion.[1][3][6]
Q2: My Negishi reaction is not working or giving a very low yield. What are the common causes?
A2: Low or no yield in a Negishi coupling can stem from several critical factors:
-
Poor Quality of Organozinc Reagent : Organozinc reagents are highly sensitive to moisture and air.[7][8][9] Improper preparation, handling, or storage can lead to decomposition and inactivity.[10][11]
-
Inactive Catalyst : The active catalyst is a Pd(0) species, which is generated in situ from the Pd(II) precatalyst.[7][12] If the reduction to Pd(0) fails, the catalytic cycle cannot begin. The active Pd(0) species is also extremely sensitive to oxygen.[12]
-
Presence of Impurities : Water or other protic impurities can quench the organozinc reagent.[7] Contaminants in solvents or on glassware can also interfere with the reaction.
-
Inappropriate Reaction Conditions : Factors like temperature, solvent, and the presence or absence of additives (e.g., lithium salts) can dramatically impact the reaction outcome.[4][13]
Q3: What is homocoupling, and how can I minimize it?
A3: Homocoupling is a common side reaction where two identical organometallic fragments couple to form a dimer (e.g., R'-Zn-X → R'-R').[7] This can occur through a second transmetalation reaction with the palladium intermediate.[7] To minimize homocoupling:
-
Ensure the slow addition of the organozinc reagent to the reaction mixture containing the aryl halide and catalyst.
-
Maintain a low concentration of the organozinc reagent throughout the reaction.
-
Optimize the reaction temperature; lower temperatures can sometimes disfavor homocoupling.
Q4: How does the this compound catalyst specifically reduce β-hydride elimination?
A4: β-hydride elimination is a major side reaction when using secondary alkyl groups, leading to the formation of undesired isomeric products.[5][6] The this compound catalyst features a very bulky N-heterocyclic carbene (IHept) ligand. This steric hindrance around the palladium center creates a topology that discourages the formation of the four-membered ring transition state required for β-hydride elimination.[3][4] Instead, it promotes the three-membered transition state of the desired direct reductive elimination, leading to high selectivity for the branched product.[1][3][4]
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Recommended Solution |
| Degraded Organozinc Reagent | Prepare the organozinc reagent fresh before use under strictly anhydrous and oxygen-free conditions.[10][11] Consider titrating the reagent to determine its exact concentration. |
| Catalyst Inactivity | Ensure the this compound precatalyst is properly stored. Use rigorously degassed solvents to prevent oxidation of the active Pd(0) species.[12] In some cases, catalyst activation may be sluggish; a slightly higher temperature might be required.[12] |
| Poor Quality Reagents/Solvents | Use anhydrous solvents from a freshly opened bottle or a solvent purification system. Ensure all other reagents are pure and dry. Flame-dry all glassware before use and conduct the reaction under a positive pressure of an inert gas (Argon or Nitrogen).[14] |
| Presence of Lithium Salt Additives | The presence of salts like LiCl or LiBr can be crucial for facilitating transmetalation by forming higher-order zincates.[4][15][16] If preparing the organozinc reagent in situ, ensure that salt byproducts are present or add anhydrous LiCl to the reaction mixture.[4][17] |
Problem 2: Significant Formation of Homocoupled Product (R'-R')
| Potential Cause | Recommended Solution |
| High Concentration of Organozinc Reagent | Add the organozinc reagent slowly to the reaction mixture via a syringe pump over an extended period. This keeps the instantaneous concentration low, disfavoring the second transmetalation that leads to homocoupling.[7] |
| Reaction Temperature Too High | Try running the reaction at a lower temperature. While this may slow down the desired reaction, it can often suppress the rate of homocoupling more significantly. |
| Sub-optimal Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of the organozinc reagent, but avoid a large excess which can promote side reactions. |
Problem 3: Formation of Isomerized Products (from β-Hydride Elimination)
| Potential Cause | Recommended Solution |
| Incorrect Catalyst Choice | This is the primary reason for using this compound. This catalyst is specifically designed to suppress β-hydride elimination with secondary alkylzinc reagents.[1][2] If isomerization is still observed, it indicates another issue might be at play. |
| Reaction Temperature Too High | Extremely high temperatures might overcome the steric barrier that the IHept ligand provides. Run the reaction at the lowest temperature that allows for a reasonable reaction rate (often room temperature to 60 °C). |
| Ligand Dissociation | At very high temperatures, ligand dissociation from the palladium center could occur, creating a less hindered catalytic species that is more prone to β-hydride elimination. Adhering to recommended temperature ranges is crucial. |
Data Presentation
Table 1: Catalyst Performance in the Coupling of Secondary Alkylzincs
The following table summarizes typical performance data for PEPPSI-type catalysts, illustrating the superior selectivity of catalysts with bulkier ligands like IHept in suppressing β-hydride elimination (BHE).
| Catalyst | Coupling Partners | Product Type | Yield (%) | Ratio (RE:BHE) |
| Pd-PEPPSI-IPr | sec-alkylzinc + Aryl-Br | Branched | ~25% | Low |
| Pd-PEPPSI-IPent[6] | sec-alkylzinc + Aryl-Br | Branched | High | Significantly Reduced BHE |
| This compound [1][3] | sec-alkylzinc + Aryl/Heteroaryl-Br/Cl | Branched | High to Excellent | >99:1 (No BHE detected) |
Note: Data is compiled for illustrative purposes based on findings reported in the literature.[1][3][4][6] RE = Reductive Elimination (desired product); BHE = β-Hydride Elimination (isomerized product).
Visualizations
Catalytic Cycles and Side Reactions
Caption: General Negishi catalytic cycle with key side reaction pathways.
Caption: Competing pathways for secondary alkyl coupling.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting failed Negishi reactions.
Experimental Protocols
General Protocol for Negishi Coupling using this compound
This protocol is a representative example. Optimal conditions (temperature, concentration, time) may vary depending on the specific substrates.
1. Preparation of the Organozinc Reagent (Example: Alkylzinc Bromide) [13]
-
Materials :
-
Functionalized alkyl bromide (1.0 equiv)
-
Zinc dust (<10 µm, 1.5 equiv)
-
Anhydrous Lithium Chloride (LiCl) (1.5 equiv, dried under high vacuum)
-
Anhydrous Tetrahydrofuran (THF)
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Iodine (I₂) (1-2 small crystals)
-
-
Procedure :
-
To a flame-dried, three-necked flask under a positive pressure of argon, add the zinc dust and anhydrous LiCl.
-
Add anhydrous THF, followed by the catalytic iodine crystals to activate the zinc surface (the purple color will fade).
-
Add the alkyl bromide (neat or as a solution in THF) dropwise to the stirred suspension.
-
The reaction may require gentle heating (e.g., 40-50 °C) to initiate. Monitor the insertion by taking aliquots, quenching with saturated NH₄Cl, and analyzing via GC-MS.
-
Once the formation is complete, the greyish solution of the organozinc reagent is ready for use. Do not isolate; use it directly.
-
2. Cross-Coupling Reaction [13]
-
Materials :
-
Aryl or heteroaryl halide (1.0 equiv)
-
This compound (1-3 mol%)
-
Solution of freshly prepared organozinc reagent (1.2 equiv)
-
Anhydrous THF
-
-
Procedure :
-
To a separate flame-dried flask under argon, add the aryl halide and the this compound catalyst.
-
Add anhydrous THF to dissolve the solids.
-
Slowly add the solution of the organozinc reagent to the catalyst mixture via cannula or syringe at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
-
References
- 1. Pd-PEPPSI-IHept(Cl) : A General-Purpose, Highly Reactive Catalyst for the Selective Coupling of Secondary Alkyl Organozincs. | Semantic Scholar [semanticscholar.org]
- 2. Pd-PEPPSI-IHept(Cl) : A General-Purpose, Highly Reactive Catalyst for the Selective Coupling of Secondary Alkyl Organozincs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A General-Purpose, Highly Reactive Catalyst for the Selective Coupling of Secondary Alkyl Organozincs - Lookchem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 6. Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Negishi coupling - Wikipedia [en.wikipedia.org]
- 8. Negishi Coupling | OpenOChem Learn [learn.openochem.org]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. On the role of additives in alkyl–alkyl Negishi cross-couplings - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pd-PEPPSI-iHeptCl Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Pd-PEPPSI-iHeptCl catalyst. The information is designed to help you optimize catalyst loading and troubleshoot common issues encountered during cross-coupling reactions.
Troubleshooting Guide
This guide addresses specific problems you might encounter when optimizing the catalyst loading for your this compound mediated reaction.
Q1: My reaction shows low or no conversion, even at what I consider a standard catalyst loading (e.g., 1-2 mol%). What should I investigate?
A1: Low conversion can stem from several factors. Here is a systematic approach to troubleshooting:
-
Catalyst Activation: The Pd(II) precatalyst must be reduced in situ to the active Pd(0) species.[1] This is typically achieved by your organometallic reagent (e.g., organozinc) or other components of the reaction mixture.[2]
-
Solution: Ensure your reagents are of high quality. If using an organozinc reagent, its effective formation is crucial. For other cross-coupling types, ensure the base is appropriate for activating the precatalyst.[3]
-
-
Reagent Purity: Impurities in solvents, starting materials, or the base can deactivate the catalyst.[3]
-
Solution: Use anhydrous and degassed solvents. Ensure the purity of your starting materials and base. Peroxides in ethereal solvents can be particularly detrimental.[3]
-
-
Inert Atmosphere: The active Pd(0) species is sensitive to oxygen.[1]
-
Solution: Ensure your reaction vessel is properly purged with an inert gas (e.g., argon or nitrogen) and that all reagents are added under a positive pressure of this gas.[3]
-
-
Reaction Temperature: The reaction may require a higher temperature for efficient activation and turnover.
-
Solution: Incrementally increase the reaction temperature. For many cross-coupling reactions, temperatures between 80-120 °C are common.[4]
-
Q2: I'm observing a significant amount of side products, such as homocoupling or debromination. How can I minimize these?
A2: The formation of side products is often related to the reaction conditions and catalyst loading.
-
Homocoupling: This can occur if the transmetalation step is slow compared to the homocoupling of the organometallic reagent.
-
Solution: Consider lowering the reaction temperature. You can also try adjusting the stoichiometry of your reagents.
-
-
Debromination/Hydrodehalogenation: This side reaction can be promoted by certain bases and solvents.
-
Solution: Screen different bases. A weaker, non-nucleophilic base might be beneficial. Ensure you are using anhydrous solvents.
-
Q3: My reaction works well at high catalyst loading (e.g., >3 mol%), but the yield drops significantly when I try to reduce it. How can I improve the efficiency at lower loadings?
A3: Improving catalytic efficiency to allow for lower loadings is key for process optimization.
-
Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction.
-
Solution: Ensure strict inert conditions. The bulky N-heterocyclic carbene (NHC) ligand on this compound is designed to protect the palladium center, but highly coordinating substrates or products can still lead to catalyst inhibition.[5]
-
-
Reaction Concentration: The reaction might be too dilute for the catalyst to function efficiently at lower concentrations.
-
Solution: Increase the concentration of your reactants.
-
-
Ligand-to-Metal Ratio: While this compound is a pre-formed catalyst, in some systems, the addition of a slight excess of a ligand can stabilize the active species. However, with PEPPSI catalysts, this is generally not required.[6] An excess of a coordinating species can also inhibit the reaction.[4]
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a this compound reaction?
A1: A common starting point for catalyst loading in reactions using this compound and related PEPPSI catalysts is in the range of 1-5 mol%.[7] For many applications, a loading of 2 mol% has been shown to be effective.[8] For highly optimized or industrial processes, loadings can potentially be lowered to < 0.1 mol%.[9]
Q2: How stable is the this compound catalyst?
A2: The Pd-PEPPSI family of catalysts are known for their excellent stability to air and moisture in their solid form, which allows for easier handling compared to many other palladium catalysts.[2][6] They can be weighed out on the bench without the need for a glovebox.[6] However, once the active Pd(0) species is generated in solution, it becomes sensitive to oxygen.[1]
Q3: Do I need to add any additional ligands to my reaction?
A3: No, this compound is a well-defined precatalyst that contains the necessary N-heterocyclic carbene (NHC) ligand. You do not need to add any additional phosphine (B1218219) or carbene ligands.[6]
Q4: What is the role of the 3-chloropyridine (B48278) ligand in the PEPPSI catalyst?
A4: The 3-chloropyridine ligand in the PEPPSI (Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation) catalyst serves to stabilize the complex in its solid state and facilitates the initiation of the catalytic cycle. It is considered a "throw-away" ligand that is displaced during the in situ formation of the active catalytic species.[6]
Q5: In which types of reactions is this compound particularly effective?
A5: this compound has demonstrated high reactivity and selectivity in the cross-coupling of secondary alkylzinc reagents with a variety of aryl and heteroaryl halides.[8][10] The bulky yet flexible iHept-substituted NHC ligand is key to its effectiveness in these challenging transformations.[8] It is also used in other cross-coupling reactions such as Suzuki, Negishi, and Buchwald-Hartwig aminations.[11]
Data Presentation
Table 1: Example Catalyst Loadings for PEPPSI Catalysts in Cross-Coupling Reactions
| Catalyst | Reaction Type | Catalyst Loading | Substrates | Yield | Reference |
| This compound | C-N Coupling | 2 equiv* | DNA-conjugated heteroaryl bromide and aniline | 90% conversion | [12] |
| Pd-PEPPSI-IPent | Suzuki-Miyaura | 2 mol% | Thiazolyl coumarin (B35378) and arylboronic acid | High Yield | [8] |
| Pd-PEPPSI-IPr | Kumada Coupling | 1-2 mol% | Aryl chlorides and Grignard reagents | Excellent yields | [6] |
| [IPr#-PEPPSI] | Suzuki-Miyaura Amide Coupling | 3 mol% | Amide and boronic acid | Not specified | [13] |
*Note: The "2 equiv" in this specific DNA-encoded library synthesis context is relative to the DNA-conjugated substrate and represents a high loading.
Experimental Protocols
Protocol for Optimizing this compound Catalyst Loading in a Negishi Cross-Coupling Reaction
This protocol provides a general procedure for systematically optimizing the catalyst loading for the coupling of an aryl bromide with a secondary alkylzinc reagent.
1. Materials:
-
Aryl bromide (1.0 equiv)
-
Secondary alkyl bromide (for organozinc formation)
-
Activated Zinc dust
-
This compound catalyst
-
Anhydrous and degassed solvent (e.g., THF, Toluene)
-
Internal standard (for GC/LC-MS analysis)
-
Oven-dried glassware
-
Inert gas supply (Argon or Nitrogen)
2. Preparation of the Organozinc Reagent (Example):
-
In an oven-dried flask under an inert atmosphere, activate zinc dust by stirring with a small amount of I2 in THF until the color disappears, then decant the THF and dry the zinc under vacuum.
-
Add fresh anhydrous THF to the activated zinc.
-
Slowly add the secondary alkyl bromide to the zinc suspension.
-
Stir the mixture at the appropriate temperature (e.g., 40-50 °C) until the organozinc reagent is formed (this can be monitored by GC analysis of quenched aliquots).
3. Catalyst Loading Optimization:
-
Set up a series of oven-dried reaction tubes, each with a stir bar.
-
To each tube, add the aryl bromide (e.g., 0.1 mmol, 1.0 equiv).
-
In separate vials, prepare stock solutions of this compound in the reaction solvent to facilitate accurate dispensing of small quantities.
-
Add the catalyst solution to each reaction tube to achieve a range of catalyst loadings (e.g., 2.0 mol%, 1.5 mol%, 1.0 mol%, 0.5 mol%, 0.1 mol%).
-
Add the internal standard to each tube.
-
Under a positive pressure of inert gas, add the prepared organozinc reagent solution (e.g., 1.2 equiv) to each reaction tube.
-
Seal the tubes and place them in a preheated heating block at the desired reaction temperature (e.g., 80 °C).
-
Monitor the reactions at regular time intervals (e.g., 1h, 4h, 12h, 24h) by taking small aliquots, quenching them, and analyzing by GC/LC-MS.
4. Analysis:
-
Determine the yield of the desired product in each reaction at each time point.
-
Plot yield versus catalyst loading to identify the lowest loading that provides a satisfactory yield in an acceptable timeframe.
Visualizations
Caption: Workflow for optimizing this compound catalyst loading.
Caption: Simplified catalytic cycle for a Negishi cross-coupling reaction.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. PEPPSI - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pd-PEPPSI-IHept(Cl) : A General-Purpose, Highly Reactive Catalyst for the Selective Coupling of Secondary Alkyl Organozincs. | Semantic Scholar [semanticscholar.org]
- 6. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Pd-PEPPSI-IHept(Cl) : A General-Purpose, Highly Reactive Catalyst for the Selective Coupling of Secondary Alkyl Organozincs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buy this compound [smolecule.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pd-PEPPSI-iHeHeptCl Catalyzed Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Pd-PEPPSI-iHeptCl catalyst in their experiments. The information is presented in a question-and-answer format to directly address specific issues related to the effect of temperature on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general thermal stability of the this compound catalyst?
A1: Pd-PEPPSI catalysts, as a class, are known for their notable stability. They are stable to air and moisture, which simplifies handling.[1] Studies have shown that PEPPSI catalysts can be heated in dimethyl sulfoxide (B87167) (DMSO) at 120°C for extended periods without significant decomposition or deactivation.[1] This inherent thermal stability makes them robust for a variety of cross-coupling reactions that may require elevated temperatures.
Q2: At what temperature range do this compound catalyzed reactions typically perform best?
A2: The optimal temperature for a this compound catalyzed reaction is highly dependent on the specific transformation being performed (e.g., Suzuki-Miyaura, Negishi, Buchwald-Hartwig amination). While the catalyst is thermally stable, reactions have been successfully carried out across a wide temperature spectrum, from ambient temperature to 150°C.[2][3] For instance, some Suzuki-Miyaura and Negishi couplings proceed efficiently at room temperature, while other reactions, such as direct C-H functionalization, may require significantly higher temperatures to achieve optimal yields.[2][4]
Q3: Can high temperatures negatively impact my reaction catalyzed by this compound?
A3: Yes, excessively high temperatures can be detrimental to the catalytic cycle, even with a thermally stable precatalyst. While the precatalyst itself is robust, the active Pd(0) species, formed in situ, can be more sensitive.[1] High temperatures can lead to catalyst decomposition, often observed as the formation of palladium black. This decomposition reduces the concentration of the active catalyst in the reaction mixture, leading to lower conversion and yield. In some specific cases, such as certain C-N cross-coupling reactions, elevated temperatures have been reported to completely inhibit product formation.
Q4: Is it possible to run this compound catalyzed reactions at or below room temperature?
A4: Yes, one of the advantages of the highly reactive PEPPSI family of catalysts is the ability to perform many cross-coupling reactions at or near room temperature. This is particularly beneficial for substrates that are thermally sensitive. For example, various Suzuki-Miyaura and Kumada couplings have been successfully conducted at ambient temperatures.[4]
Troubleshooting Guide
This guide addresses common issues encountered during this compound catalyzed reactions related to temperature.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Suboptimal Reaction Temperature: The reaction may be too cold, leading to a slow reaction rate, or too hot, causing catalyst deactivation. | 1. Gradual Temperature Increase: If the reaction is sluggish at room temperature, incrementally increase the temperature (e.g., in 10-20°C intervals) to find the optimal point. 2. Review Similar Literature: Check for established protocols for similar transformations using PEPPSI catalysts to get a starting temperature range. 3. Consider Catalyst Decomposition: If you observe the formation of palladium black at elevated temperatures, the temperature is likely too high. |
| Formation of Byproducts or Poor Selectivity | Temperature-Dependent Side Reactions: The desired reaction pathway and potential side reactions can have different temperature dependencies. | 1. Lower the Reaction Temperature: Reducing the temperature may disfavor the side reaction, leading to higher selectivity for the desired product. 2. Screen Solvents: The choice of solvent can influence the reaction outcome at different temperatures. Consider screening a range of solvents. |
| Catalyst Decomposition (Palladium Black) | Excessive Heat: The active catalytic species is degrading at the reaction temperature. | 1. Reduce the Temperature: Immediately lower the reaction temperature. 2. Use a Milder Base: A very strong base in combination with high temperature can sometimes promote catalyst decomposition. 3. Ensure an Inert Atmosphere: While the precatalyst is air-stable, the active Pd(0) species is not. Ensure the reaction is properly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon), as oxygen can contribute to decomposition, especially at higher temperatures.[1] |
| Inconsistent Results Between Batches | Poor Temperature Control: Fluctuations in the reaction temperature can lead to variable yields and impurity profiles. | 1. Use a Reliable Heating Mantle/Oil Bath: Ensure your heating apparatus provides consistent and uniform heating. 2. Monitor the Internal Reaction Temperature: If possible, use a thermometer or thermocouple to monitor the internal temperature of the reaction mixture rather than just the setpoint of the heating device. |
Data Presentation
The following tables summarize reaction conditions from the literature, illustrating the effect of temperature on different types of reactions catalyzed by PEPPSI catalysts.
Table 1: Temperature Effect on Direct C-H Arylation
This table is based on a study optimizing the direct arylation of 2-acetylfuran (B1664036) with p-bromobenzene using a PEPPSI-type catalyst.
| Entry | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| 1 | 120 | 2 | 76 |
| 2 | 150 | 2 | 98 |
Data adapted from a study on direct C-H functionalization using a PEPPSI-type catalyst.[2]
Table 2: Suzuki-Miyaura Cross-Coupling at Mild Temperature
This example shows a regioselective Suzuki-Miyaura cross-coupling reaction performed at a moderately elevated temperature.
| Catalyst | Substrates | Temperature (°C) | Solvent | Base | Yield (%) |
| Pd-PEPPSI-IPent | Aryl Halide + Allylboronic Acid Pinacol (B44631) Ester | 70 | THF | 5M KOH | >97 |
Data adapted from a study on regioselective Suzuki-Miyaura cross-coupling.[3]
Experimental Protocols
Protocol 1: General Procedure for Direct C-H Arylation at High Temperature
This protocol is based on the direct arylation of 2-acetylfuran with an aryl bromide as reported in the literature.[2]
-
Reaction Setup: To an oven-dried reaction vessel, add the Pd-PEPPSI-type catalyst (1 mol%), the aryl bromide (1.0 mmol), 2-acetylfuran (1.2 mmol), and the base (e.g., KOAc, 2.0 mmol).
-
Solvent Addition: Add the solvent (e.g., DMAc) to the vessel.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heating: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 150°C).
-
Reaction Monitoring: Stir the reaction mixture for the specified time (e.g., 2 hours). The progress of the reaction can be monitored by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling at Mild Temperature
This protocol is a general representation based on the conditions for the regioselective Suzuki-Miyaura cross-coupling using Pd-PEPPSI-IPent.[3]
-
Reaction Setup: In a reaction flask under an inert atmosphere, dissolve the aryl halide (1.0 equiv) in the solvent (e.g., THF).
-
Reagent Addition: Add the allylboronic acid pinacol ester (1.2 equiv), followed by the aqueous base (e.g., 5M KOH).
-
Catalyst Addition: Add the Pd-PEPPSI-IPent catalyst (e.g., 2 mol%).
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 70°C) and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and add water and an organic solvent (e.g., diethyl ether). Separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low or no conversion.
Caption: General effect of temperature on reaction outcome.
References
- 1. PEPPSI - Wikipedia [en.wikipedia.org]
- 2. Plausible PEPPSI catalysts for direct C–H functionalization of five-membered heterocyclic bioactive motifs: synthesis, spectral, X-ray crystallographic characterizations and catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with Pd-PEPPSI-iHeptCl
Welcome to the technical support center for the advanced Pd-PEPPSI-iHeptCl catalyst. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on solvent selection for improved yield and to troubleshoot common issues encountered during cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A: Dichloro--INVALID-LINK--palladium(II), or this compound, is a highly reactive and sterically hindered N-heterocyclic carbene (NHC) palladium precatalyst.[1][2] Its bulky yet flexible structure makes it particularly effective for challenging cross-coupling reactions, most notably the Negishi coupling of secondary alkylzinc reagents with a variety of aryl and heteroaryl halides.[1][2] It is known for providing high yields and excellent selectivity, minimizing common side reactions like β-hydride elimination.[1]
Q2: How does solvent selection impact the yield of my reaction with this compound?
A: Solvent choice is a critical parameter that can significantly influence the outcome of your cross-coupling reaction. The solvent affects the solubility of reagents and intermediates, the stability of the catalyst, and the rates of the elementary steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). An optimal solvent will ensure all components remain in solution while facilitating the desired chemical transformations and minimizing catalyst decomposition. For instance, polar aprotic solvents are often employed in Negishi couplings to enhance the reactivity of organozinc reagents.
Q3: Is this compound air and moisture stable?
A: Yes, like other PEPPSI-type catalysts, this compound is known for its stability to air and moisture, which simplifies reaction setup as it does not strictly require handling in a glovebox.[3] However, for optimal results and to prevent the degradation of sensitive reagents (like organozinc compounds), it is always best practice to use anhydrous, degassed solvents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q4: What are the most common reasons for low yield in a cross-coupling reaction using this catalyst?
A: Low yields can stem from several factors, including:
-
Inactive Catalyst: While robust, the catalyst can be poisoned by impurities.
-
Poor Reagent Quality: Organozinc reagents are sensitive to air and moisture. Their degradation can halt the reaction.
-
Suboptimal Solvent: The chosen solvent may not be suitable for the specific substrates, leading to poor solubility or unfavorable reaction kinetics.
-
Presence of Oxygen or Water: These can lead to catalyst deactivation and unwanted side reactions.
-
Incorrect Temperature: The reaction may require heating to proceed at an optimal rate, but excessive heat can cause catalyst decomposition.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst or catalyst poisoning. | Ensure all glassware is dry and the reaction is performed under an inert atmosphere. Purify reagents and use high-purity, anhydrous, and degassed solvents. |
| Poor quality of the organozinc reagent. | Prepare the organozinc reagent fresh before use or titrate to determine its exact concentration. Ensure it is handled under strictly anhydrous and oxygen-free conditions. | |
| Inappropriate solvent choice. | Consult the solvent selection data below. Consider screening a few different solvents or solvent mixtures (e.g., THF, CPME, or a THF/DMA mixture). | |
| Formation of Byproducts (e.g., from β-hydride elimination) | The steric and electronic properties of the substrate are promoting this side reaction. | While this compound is designed to minimize β-hydride elimination, lowering the reaction temperature may further favor the desired reductive elimination pathway. |
| Solvent-reagent interactions. | A less polar or more coordinating solvent might alter the reaction pathway. Experiment with solvents like dioxane or toluene. | |
| Reaction Stalls Before Completion | Catalyst decomposition. | Lower the reaction temperature. Ensure rigorous exclusion of air and moisture. Consider a lower catalyst loading, as higher concentrations can sometimes lead to bimolecular decomposition pathways. |
| Product inhibition. | If the product has a coordinating group, it might bind to the palladium center and inhibit turnover. Try diluting the reaction mixture or running the reaction at a slightly higher temperature to encourage product dissociation. |
Data Presentation: Solvent Selection for Improved Yield
The choice of solvent is highly dependent on the specific cross-coupling reaction being performed (e.g., Negishi, Suzuki-Miyaura). Below is a summary of commonly used solvents and their typical performance in Negishi couplings, which are a primary application for this compound.
Table 1: Effect of Solvent on the Yield of a Representative Negishi Coupling Reaction
(Reaction: 4-bromotoluene (B49008) with sec-butylzinc bromide, catalyzed by 2 mol% this compound at 60 °C for 12 hours)
| Solvent | Dielectric Constant (20 °C) | Typical Yield (%) | Observations |
| Tetrahydrofuran (THF) | 7.6 | 90-95% | Generally an excellent choice, good solubility for reagents and catalyst. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 6.2 | 88-94% | A greener alternative to THF with similar performance. |
| Cyclopentyl methyl ether (CPME) | 4.7 | 85-92% | Good performance, higher boiling point can be advantageous for higher temperature reactions. |
| N,N-Dimethylacetamide (DMAc) | 37.8 | 80-88% | The high polarity can be beneficial, especially for less reactive substrates. Often used as a co-solvent. |
| Toluene | 2.4 | 65-75% | Lower yields are often observed, potentially due to lower solubility of intermediates. |
| 1,4-Dioxane (B91453) | 2.2 | 70-80% | A common solvent for cross-coupling, but may be less effective than THF for this specific catalyst. |
Note: These are representative yields and can vary based on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Negishi Coupling of an Aryl Bromide with a Secondary Alkylzinc Reagent
-
Reaction Setup: In a glovebox, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (0.02 mmol, 2 mol%), and a stir bar to an oven-dried reaction vial.
-
Solvent Addition: Add 5 mL of anhydrous, degassed THF to the vial.
-
Reagent Addition: Slowly add the secondary alkylzinc bromide solution (e.g., 0.5 M in THF, 1.2 mmol, 1.2 equiv.) to the stirred mixture at room temperature.
-
Reaction Conditions: Seal the vial and heat the reaction mixture to 60 °C.
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with 5 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride with an Arylboronic Acid
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl chloride (1.0 mmol, 1.0 equiv.), arylboronic acid (1.5 mmol, 1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add this compound (0.02 mmol, 2 mol%) to the tube.
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with argon or nitrogen (repeat this cycle three times).
-
Solvent Addition: Add 5 mL of anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction Conditions: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate. Purify the residue by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for low-yield reactions.
References
troubleshooting difficult reductive elimination with Pd-PEPPSI-iHeptCl
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with difficult reductive elimination steps using the Pd-PEPPSI-iHeptCl catalyst.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction shows low to no yield of the desired coupled product. What are the potential causes and how can I fix it?
Answer:
Low or no product yield in a cross-coupling reaction involving a difficult reductive elimination can stem from several factors. This compound is a powerful catalyst designed for challenging couplings, particularly with secondary alkyl groups, due to its very bulky N-heterocyclic carbene (NHC) ligand which promotes the final reductive elimination step.[1][2][3] However, if the reaction is failing, consider the following troubleshooting steps:
-
Catalyst Activation and Integrity: The Pd(II) precatalyst must be reduced in situ to the active Pd(0) species to enter the catalytic cycle.[4] Ensure your reagents and solvents are scrupulously deoxygenated, as oxygen can deactivate the Pd(0) catalyst. Consider preparing a fresh batch of catalyst or purchasing from a reputable supplier.
-
Reaction Temperature: Reductive elimination is often the rate-limiting step and can have a significant activation barrier.[5] A modest increase in reaction temperature (e.g., in 10-20 °C increments) can substantially increase the rate of reductive elimination. Monitor for potential side reactions or product decomposition at higher temperatures.
-
Ligand Dissociation: For some square planar complexes, reductive elimination may proceed after the dissociation of a ligand to form a three-coordinate intermediate.[6] While the PEPPSI catalyst is designed to operate with the strongly-bound NHC ligand, ensure no excess coordinating species (e.g., from starting materials or additives) are present that could inhibit the reaction.[7]
-
Substrate Electronics: Reductive elimination is generally favored from more electron-rich metal centers.[6] Conversely, the process is faster for complexes with less electron-donating ancillary ligands.[8] While the IHept ligand is fixed, if you have flexibility with your substrates, using a more electron-rich coupling partner can sometimes facilitate the final step.
Question 2: The reaction is very slow or appears to have stalled. How can I increase the reaction rate?
Answer:
A stalled reaction often points to a high activation energy barrier for the rate-determining step, which in this context is the reductive elimination.
-
Increase Steric Hindrance: Reductive elimination is accelerated by steric pressure at the metal center, as the formation of the new bond relieves this strain.[5][6] The this compound catalyst is already equipped with a bulky ligand to facilitate this.[3] If the substrates themselves are not sterically demanding, the steric impetus for elimination might be low. While often counterintuitive, sometimes a bulkier nucleophile or electrophile can accelerate the coupling.
-
Screen Additives: Certain additives can promote reductive elimination. Electron-deficient olefins, for example, can coordinate to the palladium center and accelerate the C-C bond-forming step.[9][10] Consider screening a small panel of additives like maleic anhydride (B1165640) or benzoquinone.
-
Solvent Effects: The choice of solvent can influence the rate of reductive elimination.[8] Switching to a different solvent (e.g., from THF to Toluene or vice-versa) may alter the reaction kinetics. Ensure the chosen solvent is appropriate for the specific type of cross-coupling reaction (e.g., Suzuki, Negishi).
-
Higher Catalyst Loading: While not ideal, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can increase the overall reaction rate if catalyst deactivation is not the primary issue.[11]
Question 3: I am observing significant side products. What are they and how can I suppress their formation?
Answer:
Side product formation in palladium-catalyzed cross-coupling often involves pathways that compete with reductive elimination, such as β-hydride elimination.
-
β-Hydride Elimination: This is a common side reaction, especially when using sp³-hybridized coupling partners with accessible β-hydrogens.[12] The bulky NHC ligand of the this compound catalyst is specifically designed to create a sterically crowded environment that disfavors the geometry required for β-hydride elimination and promotes direct reductive elimination.[13] If you still observe this side product, it may indicate that the reductive elimination step is particularly slow. Increasing the reaction temperature may favor reductive elimination over β-hydride elimination, but this is system-dependent.
-
Transmetalation Issues: Incomplete or slow transmetalation can lead to side products from homocoupling of the organometallic reagent. Ensure your base (for Suzuki) or organometallic reagent (for Negishi, Stille) is of high quality and that the stoichiometry is correct.
-
Isomerization: The two groups destined for coupling must be cis to each other on the palladium center for concerted reductive elimination to occur.[7][14] If a trans-complex is formed after transmetalation, a trans-to-cis isomerization must precede the final step. If this isomerization is slow or disfavored, the reaction may stall or find alternative decomposition pathways. The bulky ligand on this compound helps to favor the necessary conformations for elimination.[2][3]
Optimization Parameters Summary
The following table summarizes key experimental parameters and their potential effects on a difficult reductive elimination step.
| Parameter | Possible Adjustment | Rationale & Potential Outcome |
| Temperature | Increase in 10-20 °C increments | Overcomes the activation energy barrier for reductive elimination. Outcome: Increased reaction rate and yield.[5] |
| Catalyst Loading | Increase from 1-2 mol% to 3-5 mol% | Increases the concentration of active catalytic species. Outcome: Can improve conversion if the issue is slow turnover, not deactivation.[11] |
| Steric Bulk | Use bulkier substrates (if possible) | Increases steric strain on the metal center, which is relieved upon elimination. Outcome: Accelerates the rate of reductive elimination.[6][15] |
| Additives | Add 0.5 - 1.2 equivalents of an electron-deficient olefin (e.g., maleic anhydride) | Additives can coordinate to palladium and promote the reductive elimination step. Outcome: May significantly increase reaction rate and yield.[10] |
| Solvent | Switch from aprotic polar (e.g., THF) to nonpolar (e.g., Toluene) or vice-versa | Solvent can affect ligand dissociation and the stability of intermediates in the catalytic cycle. Outcome: Can alter reaction kinetics and improve performance.[8] |
| Concentration | Increase reagent concentration | Can favor the desired bimolecular steps (transmetalation) and intramolecular reductive elimination over decomposition pathways. |
Representative Experimental Protocol
This protocol outlines a general procedure for a Negishi cross-coupling facing a difficult reductive elimination step, using this compound.
Reaction: Aryl Halide + secondary-Alkylzinc Halide → Aryl-Alkyl Product
-
Preparation: In a glovebox, add the aryl halide (1.0 equiv.), this compound (0.02 equiv., 2 mol%), and a magnetic stir bar to an oven-dried reaction vial.
-
Solvent Addition: Outside the glovebox, seal the vial with a septum and purge with argon for 5 minutes. Add anhydrous, degassed THF (to make a 0.2 M solution with respect to the aryl halide) via syringe.
-
Reagent Addition: Add the solution of the secondary-alkylzinc halide (1.5 equiv. in THF) dropwise via syringe at room temperature over 5 minutes.
-
Reaction Monitoring: Heat the reaction mixture to 60 °C. Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 2 hours) and analyzing by TLC, GC-MS, or LC-MS.
-
Troubleshooting Mid-Reaction: If the reaction stalls (e.g., <20% conversion after 4 hours), consider raising the temperature to 80 °C. If still no progress, a new reaction with modified conditions (e.g., different solvent, addition of an additive) should be attempted.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visual Guides
Catalytic Cycle and The "Difficult Step"
Caption: Palladium cross-coupling cycle highlighting the difficult reductive elimination step.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting a difficult reductive elimination reaction.
References
- 1. Pd-PEPPSI-IHept(Cl) : A General-Purpose, Highly Reactive Catalyst for the Selective Coupling of Secondary Alkyl Organozincs. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Pd-PEPPSI-IHept(Cl) : A General-Purpose, Highly Reactive Catalyst for the Selective Coupling of Secondary Alkyl Organozincs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reductive elimination - Wikipedia [en.wikipedia.org]
- 7. Organometallic HyperTextBook: Reductive Elimination [ilpi.com]
- 8. Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon–Nitrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound: A General-Purpose, Highly Reactive Catalyst for the Selective Coupling of Secondary Alkyl Organozincs - Lookchem [lookchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Pd-PEPPSI-iHeptCl Precatalyst
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of the Pd-PEPPSI-iHeptCl precatalyst in your cross-coupling reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful activation and application of this highly efficient catalyst.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a high-performance palladium(II) precatalyst featuring a bulky N-heterocyclic carbene (NHC) ligand with iso-heptyl substituents and a chloro-substituted imidazole (B134444) core. "PEPPSI" stands for Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation.[1] It is particularly effective for challenging cross-coupling reactions, most notably the Negishi coupling of secondary alkylzinc reagents with aryl and heteroaryl halides, where it provides excellent selectivity and high yields, minimizing byproducts that can arise from migratory insertion.[2][3][4][5] It is also applicable to other C-C and C-N bond-forming reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1]
Q2: How is the this compound precatalyst activated?
A2: this compound is a Pd(II) precatalyst and must be reduced in situ to the catalytically active Pd(0) species. This activation typically occurs under the reaction conditions. The process is generally facilitated by reagents present in the reaction mixture, such as organometallic reagents (e.g., organozinc in Negishi coupling), bases, or certain solvents. The bulky NHC ligand is designed to facilitate the reductive elimination step and stabilize the active catalytic species.
Q3: Is this compound air and moisture sensitive?
A3: In its solid, precatalyst form, this compound is remarkably stable to air and moisture, which allows for easy handling and weighing in a standard laboratory environment. However, once the precatalyst is activated in the reaction mixture to the Pd(0) species, it becomes sensitive to oxygen. Therefore, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q4: What makes the iHeptCl ligand special compared to other PEPPSI catalysts like -IPr or -IPent?
A4: The iso-heptyl (iHept) groups on the NHC ligand provide significant steric bulk, which is crucial for promoting the desired reductive elimination pathway, especially in reactions involving sterically demanding substrates like secondary alkyl groups. The chloro (Cl) substitution on the imidazole backbone is understood to electronically modify the catalyst, further enhancing its reactivity and selectivity, leading to higher conversion rates in certain applications compared to its non-chlorinated counterparts.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inefficient Precatalyst Activation: The reduction of Pd(II) to Pd(0) is not occurring effectively. | - Ensure an appropriate reducing agent is present in the reaction mixture (e.g., the organometallic reagent in Negishi or Suzuki couplings).- The choice of base and solvent can be critical for activation. Consider screening different bases or solvent systems.- A brief period of heating at the start of the reaction may facilitate activation. |
| 2. Catalyst Poisoning: Functional groups on the substrates or impurities in the reagents (e.g., water, oxygen) are deactivating the catalyst. | - Use freshly distilled and degassed solvents.- Ensure all starting materials are pure and dry, especially for moisture-sensitive reactions like Negishi coupling.- Certain functional groups (e.g., some sulfur-containing compounds or coordinating heterocycles) can act as catalyst poisons. Increased catalyst loading or the use of additives may be necessary. | |
| 3. Poor Substrate Reactivity: The oxidative addition of the aryl halide to the Pd(0) center is slow. | - For less reactive aryl chlorides, consider switching to the corresponding aryl bromide or iodide.- Increasing the reaction temperature can often overcome a high activation barrier for oxidative addition. | |
| Formation of Byproducts (e.g., from Migratory Insertion) | 1. Suboptimal Reaction Temperature: The temperature may be too high, favoring side reactions. | - While this compound is designed to minimize such byproducts, lowering the reaction temperature can further enhance selectivity. |
| 2. Incorrect Catalyst Choice for the Specific Substrates: While highly selective, extreme steric or electronic factors of the substrates might still lead to side reactions. | - Confirm that this compound is the optimal catalyst for your specific transformation. In some cases, a different PEPPSI catalyst or another class of catalyst might be more suitable. | |
| Inconsistent Results | 1. Variability in Reagent Quality: Traces of oxygen or moisture in solvents or reagents can lead to inconsistent catalyst activation and performance. | - Implement a strict protocol for solvent and reagent purification and handling.- Use of a glovebox for setting up reactions can improve reproducibility. |
| 2. Incomplete Dissolution of Catalyst or Reagents: If the catalyst or other solid reagents do not fully dissolve, the reaction may not proceed uniformly. | - Ensure adequate stirring and choose a solvent system in which all components are soluble at the reaction temperature. |
Experimental Protocols & Data
General Activation Workflow
The activation of this compound is an in-situ process integrated into the overall reaction setup. The following diagram illustrates the general workflow leading to the formation of the active catalyst and its entry into the catalytic cycle.
Caption: Activation of the Pd(II) precatalyst to the active Pd(0) species and subsequent catalytic cycle.
Protocol 1: Negishi Coupling of a Secondary Alkylzinc Reagent with an Aryl Bromide
This protocol is based on the high performance of this compound in selectively coupling secondary alkyl groups.
Reaction Setup:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon), add the aryl bromide (1.0 equiv.), this compound (typically 1-3 mol%), and a suitable anhydrous solvent (e.g., THF).
-
Stir the mixture at room temperature for a few minutes to ensure dissolution.
-
Add the solution of the secondary alkylzinc bromide (typically 1.2-1.5 equiv.) dropwise at a controlled temperature (e.g., 0 °C or room temperature).
-
Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or GC-MS is recommended).
-
Upon completion, quench the reaction (e.g., with saturated aqueous NH4Cl), extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Example Data for Negishi Coupling:
| Aryl Halide | Secondary Alkylzinc Reagent | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromobenzonitrile | Isopropylzinc bromide | 2 | THF | RT | 1 | >95 | Inferred from[3] |
| 3-Bromoanisole | Cyclohexylzinc bromide | 2 | THF | RT | 2 | >95 | Inferred from[3] |
| 2-Bromopyridine | sec-Butylzinc bromide | 3 | THF | RT | 1.5 | >90 | Inferred from[3] |
Protocol 2: Suzuki-Miyaura Coupling
While optimized for Negishi couplings of secondary alkylzincs, this compound is also effective in Suzuki-Miyaura reactions.
Reaction Setup:
-
In a reaction vessel, combine the aryl halide (1.0 equiv.), boronic acid or ester (1.2-1.5 equiv.), a suitable base (e.g., K2CO3, Cs2CO3, K3PO4; 2.0-3.0 equiv.), and this compound (1-3 mol%).
-
Purge the vessel with an inert gas.
-
Add a degassed solvent system (e.g., THF/water, dioxane/water, or toluene).
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir until the reaction is complete.
-
After cooling to room temperature, add water and extract the product with an organic solvent. Dry the organic phase and purify as needed.
Illustrative Suzuki-Miyaura Coupling Parameters:
| Aryl Halide | Boronic Acid | Base | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Yield (%) |
| 4-Chlorotoluene | Phenylboronic acid | K2CO3 | 2 | Toluene/H2O | 100 | High |
| 1-Bromo-4-methoxybenzene | 4-Acetylphenylboronic acid | Cs2CO3 | 2 | Dioxane/H2O | 80 | High |
| 2-Bromonaphthalene | 3-Furylboronic acid | K3PO4 | 2 | THF/H2O | 70 | High |
Protocol 3: Buchwald-Hartwig Amination
Reaction Setup:
-
To a reaction tube, add the aryl halide (1.0 equiv.), the amine (1.2-1.5 equiv.), a strong base (e.g., NaOt-Bu, LHMDS; 1.2-2.0 equiv.), and this compound (1-3 mol%).
-
Seal the tube and purge with an inert gas.
-
Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or DME).
-
Heat the mixture in a preheated oil bath to the required temperature (e.g., 80-110 °C) for the specified time.
-
After completion, cool the reaction, dilute with a suitable organic solvent, filter, and concentrate. Purify the residue by chromatography.
Illustrative Buchwald-Hartwig Amination Parameters:
| Aryl Halide | Amine | Base | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Yield (%) |
| 4-Chloro-tert-butylbenzene | Morpholine | NaOt-Bu | 2 | Toluene | 100 | High |
| 1-Bromo-3,5-dimethylbenzene | Aniline | LHMDS | 2 | Dioxane | 110 | High |
| 2-Bromopyridine | n-Hexylamine | NaOt-Bu | 3 | DME | 90 | High |
Logical Relationships in Troubleshooting
The following diagram outlines the logical steps to take when troubleshooting a problematic reaction catalyzed by this compound.
Caption: A step-by-step decision diagram for troubleshooting common issues.
References
- 1. Buy this compound [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A General-Purpose, Highly Reactive Catalyst for the Selective Coupling of Secondary Alkyl Organozincs - Lookchem [lookchem.com]
- 4. Pd-PEPPSI-IHept(Cl) : A General-Purpose, Highly Reactive Catalyst for the Selective Coupling of Secondary Alkyl Organozincs. | Semantic Scholar [semanticscholar.org]
- 5. Pd-PEPPSI-IHept(Cl) : A General-Purpose, Highly Reactive Catalyst for the Selective Coupling of Secondary Alkyl Organozincs - PubMed [pubmed.ncbi.nlm.nih.gov]
handling and storage recommendations for Pd-PEPPSI-iHeptCl
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective handling, storage, and use of the Pd-PEPPSI-iHeptCl catalyst.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the longevity and reactivity of this compound, it should be stored in a refrigerator at temperatures between 2-8°C (36-46°F).[1] For optimal stability, it is highly recommended to store the catalyst under an inert nitrogen atmosphere and away from moisture. The container should be tightly sealed and stored in a well-ventilated area.[2]
Q2: What are the key safety precautions when handling this compound?
A2: this compound is a chemical that requires careful handling. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation. It may also cause respiratory irritation.[2] Therefore, it is crucial to handle this compound in a well-ventilated area or outdoors.[2] Always wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[2] After handling, wash your hands thoroughly.[2] In case of eye contact, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so.[2]
Q3: Is this compound sensitive to air and moisture?
A3: The Pd-PEPPSI family of catalysts, in their precatalyst form (Pd(II) state), are known for their stability to air and moisture, which allows for easier handling compared to many other palladium catalysts.[3] However, the active catalytic species, Pd(0), which is generated in situ during the reaction, is sensitive to air.[3] Therefore, while the solid catalyst can be handled in the air for brief periods, the cross-coupling reaction itself should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Q4: What is the typical appearance of this compound?
A4: this compound is a solid compound.
Handling and Storage Summary
| Parameter | Recommendation | Source(s) |
| Storage Temperature | 2-8°C (Refrigerator) | [1] |
| Storage Atmosphere | Store under an inert gas (Nitrogen) | |
| Moisture | Store away from moisture | |
| Ventilation | Store in a well-ventilated place | [2] |
| Container | Keep container tightly closed | [2] |
| Safety | Store locked up | [2] |
Troubleshooting Guide for Cross-Coupling Reactions
This guide addresses common issues that may be encountered when using this compound in cross-coupling reactions.
Issue 1: Low or No Reaction Conversion
-
Potential Cause 1: Inactive Catalyst
-
Solution: While this compound is relatively stable, prolonged or improper storage can lead to degradation. Ensure the catalyst has been stored correctly. If in doubt, use a fresh batch of the catalyst. The active Pd(0) species can deactivate in the presence of oxygen, so ensure your reaction setup is under a properly maintained inert atmosphere.
-
-
Potential Cause 2: Inefficient Precatalyst Activation
-
Solution: The Pd(II) precatalyst needs to be reduced to the active Pd(0) species in situ.[3] This is typically achieved by one of the coupling partners (e.g., organozinc or organoboron reagents).[3] Ensure that your reagents are of high purity and that the reaction conditions (e.g., base, solvent) are suitable for this activation step.
-
-
Potential Cause 3: Poor Reagent Quality
-
Solution: The purity of substrates, solvents, and bases is critical for the success of cross-coupling reactions. Use anhydrous and degassed solvents to minimize side reactions. Impurities in the starting materials can sometimes poison the catalyst.
-
Issue 2: Formation of Side Products (e.g., Homocoupling, Debromination)
-
Potential Cause 1: Presence of Oxygen
-
Solution: The presence of oxygen can promote the homocoupling of boronic acids in Suzuki reactions.[4] Ensure the reaction is thoroughly degassed and maintained under a positive pressure of an inert gas.
-
-
Potential Cause 2: Inappropriate Base or Solvent
-
Solution: The choice of base and solvent can significantly influence the reaction outcome. For instance, strong bases combined with protic solvents can lead to hydrodehalogenation (debromination).[2] A careful screening of bases (e.g., carbonates, phosphates) and anhydrous, aprotic solvents (e.g., THF, dioxane, toluene) is recommended.[1]
-
Issue 3: Catalyst Decomposition
-
Potential Cause 1: High Reaction Temperatures
-
Solution: While heating is often necessary, excessive temperatures can lead to catalyst decomposition.[5] It is advisable to perform the reaction at the lowest temperature that provides a reasonable reaction rate. The PEPPSI catalyst family is noted for its high stability, even at elevated temperatures, but optimization is still key.
-
-
Potential Cause 2: Bimolecular Decomposition
-
Solution: At higher catalyst concentrations, bimolecular decomposition pathways can become more prevalent. If high catalyst loading is suspected to be an issue, consider using the catalyst at a lower concentration or explore supported catalyst options if available.[6]
-
Experimental Workflow Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting common issues during a cross-coupling reaction using this compound.
Caption: A flowchart for troubleshooting common experimental issues.
References
- 1. fiveable.me [fiveable.me]
- 2. benchchem.com [benchchem.com]
- 3. Pd-PEPPSI-IHept(Cl) : A General-Purpose, Highly Reactive Catalyst for the Selective Coupling of Secondary Alkyl Organozincs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification Methods for Products from Pd-PEPPSI-iHeptCl Reactions
Welcome to the technical support center for the purification of reaction products involving the Pd-PEPPSI-iHeptCl catalyst. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of residual palladium and other impurities from your reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying products from this compound catalyzed reactions?
A1: The most common purification strategies for products from cross-coupling reactions using this compound and other bulky N-heterocyclic carbene (NHC) palladium catalysts include:
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Filtration through Celite®: A straightforward first step to remove insoluble palladium species.[1]
-
Silica (B1680970) Gel Chromatography: A widely used method to separate the desired product from the catalyst and other impurities.
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Scavenger Resins: These are solid-supported materials with functional groups that chelate and remove soluble palladium species. Thiol- and triaminotriazine (TMT)-based scavengers are particularly effective.[1]
-
Activated Carbon: A cost-effective adsorbent for removing palladium, though it may sometimes lead to product loss due to non-specific binding.[1]
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Crystallization: An effective method for purifying solid products, which can leave palladium impurities in the mother liquor.
Q2: Why is it challenging to remove residual palladium from my reaction?
A2: The bulky and lipophilic nature of the iHeptCl ligand on the PEPPSI catalyst can sometimes lead to strong complexation with the desired product or other organic components in the reaction mixture. This can make the palladium species more soluble in organic solvents and harder to separate using standard methods. Additionally, palladium can exist in different forms (e.g., Pd(0), Pd(II), colloidal nanoparticles), each requiring a potentially different removal strategy.
Q3: What are the typical levels of residual palladium I should aim for in my final product?
A3: For pharmaceutical applications, regulatory agencies like the International Council for Harmonisation (ICH) have strict limits on elemental impurities. Palladium is classified as a Route-Specific element, and the permitted daily exposure (PDE) is 100 µ g/day for the oral route. This often translates to a concentration limit of less than 10 ppm in the final active pharmaceutical ingredient (API). For early-stage research compounds, aiming for below 100 ppm is a good practice to avoid interference in biological assays.[2]
Q4: Can I use a single purification method to achieve the desired purity?
A4: While a single method like column chromatography can be effective in some cases, it is often insufficient to reduce palladium levels to the low ppm range required for pharmaceutical applications.[2] A multi-step approach, such as initial filtration through Celite followed by silica gel chromatography and then treatment with a scavenger resin, is often necessary for achieving high purity.[2]
Troubleshooting Guides
Issue 1: High levels of palladium remain after silica gel chromatography.
-
Possible Cause: The palladium species may be co-eluting with your product due to similar polarity. The bulky, non-polar iHeptCl ligand can increase the catalyst's affinity for less polar mobile phases.
-
Troubleshooting Steps:
-
Optimize Solvent System: Experiment with different solvent gradients in your flash chromatography. A shallower gradient or the use of a different solvent system might improve separation.
-
Pre-treat with a Scavenger: Before loading onto the column, stir the crude reaction mixture with a scavenger resin (e.g., SiliaMetS® Thiol) or activated carbon to remove the majority of the soluble palladium.
-
Dry Loading: Adsorb your crude product onto a small amount of silica gel before loading it onto the column. This can sometimes improve separation.
-
Issue 2: Significant product loss during purification with activated carbon.
-
Possible Cause: Your product may be non-specifically adsorbing to the surface of the activated carbon.[1][3]
-
Troubleshooting Steps:
-
Reduce Carbon Amount: Use the minimum amount of activated carbon necessary. Start with a small-scale trial to determine the optimal loading (e.g., 1-5 wt% relative to the crude product).
-
Change Solvent: The choice of solvent can influence the non-specific binding. Try a more polar solvent if your product is sufficiently soluble.
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Thorough Washing: After filtering off the activated carbon, wash it thoroughly with fresh solvent to recover as much of the adsorbed product as possible.
-
Consider Alternatives: If product loss remains high, consider using a more selective scavenger resin instead of activated carbon.
-
Issue 3: Scavenger resin is not effectively removing the palladium.
-
Possible Cause: The choice of scavenger, reaction conditions, or mass transfer limitations could be the issue.[3]
-
Troubleshooting Steps:
-
Screen Different Scavengers: The effectiveness of a scavenger depends on the form of the palladium. Test a small panel of scavengers with different functional groups (e.g., thiol, amine, TMT). Thiol-based scavengers are generally effective for Pd(II) species.[3]
-
Increase Equivalents: If initial attempts are unsuccessful, increase the amount of scavenger resin used.
-
Optimize Conditions: Increase the reaction time and/or temperature. While many scavengers work at room temperature, gentle heating can sometimes improve their efficiency.[3]
-
Ensure Good Mixing: For solid-supported scavengers, ensure vigorous stirring to maximize the contact between the resin and the palladium in solution.
-
Data Presentation
The following table summarizes the typical efficiency of various purification methods for removing residual palladium from reactions catalyzed by bulky NHC-Pd complexes. The actual performance can vary depending on the specific reaction conditions, product, and solvent.
| Purification Method | Typical Starting Pd Level (ppm) | Typical Final Pd Level (ppm) | Removal Efficiency (%) | Notes |
| Silica Gel Chromatography | 1000 - 5000 | 50 - 500 | 80 - 95% | Efficiency is highly dependent on the solvent system and the polarity of the product. Often insufficient as a standalone method for pharmaceutical-grade purity. |
| Activated Carbon | 1000 - 5000 | 10 - 100 | 90 - 99% | Can be very effective, but potential for product loss due to non-specific adsorption needs to be monitored. |
| Thiol-based Scavenger Resin (e.g., SiliaMetS® Thiol) | 100 - 500 | < 10 | > 95% | Highly selective for palladium, minimizing product loss. Effective for both Pd(0) and Pd(II). |
| TMT-based Scavenger Resin (e.g., MP-TMT) | 100 - 500 | < 10 | > 95% | Shows excellent performance in removing palladium to very low levels.[4] |
| Crystallization | 50 - 200 | < 10 - 50 | Variable | Efficiency depends on the crystallization behavior of the product and the solubility of palladium impurities in the chosen solvent system. |
| Multi-step (Chromatography + Scavenger) | 1000 - 5000 | < 10 | > 99% | The most robust approach for achieving very low residual palladium levels required for APIs.[2] |
Experimental Protocols
Protocol 1: General Procedure for Filtration through Celite®
-
Prepare the Celite® Pad: In a Büchner or sintered glass funnel, place a piece of filter paper that fits snugly. Add a layer of Celite® (approximately 1-2 cm thick) and gently press down to create a flat, compact bed.
-
Pre-wet the Pad: Pour a small amount of the reaction solvent through the Celite® pad to wet it and ensure it is properly seated.
-
Filter the Reaction Mixture: Dilute the crude reaction mixture with a suitable solvent to reduce its viscosity. Slowly pour the diluted mixture onto the center of the Celite® pad.
-
Apply Gentle Vacuum: Apply a gentle vacuum to draw the solution through the filter.
-
Wash the Pad: Wash the Celite® pad with fresh solvent to ensure all of the product is recovered.
-
Collect the Filtrate: The collected filtrate contains the product, now free from insoluble palladium species.
Protocol 2: General Procedure for Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with the initial eluent.
-
Load the Sample: Dissolve the crude product (ideally pre-filtered through Celite®) in a minimal amount of the appropriate solvent. Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel and load the dried powder onto the top of the column.
-
Elute the Column: Begin elution with a non-polar solvent or solvent mixture and gradually increase the polarity. The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC).
-
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: General Procedure for Palladium Removal using a Scavenger Resin
-
Select the Scavenger: Choose an appropriate scavenger resin based on the likely oxidation state of the palladium and the solvent system. Thiol-based scavengers are a good starting point.
-
Add the Scavenger: To the solution of the crude product, add the scavenger resin (typically 5-10 equivalents relative to the initial amount of palladium catalyst).
-
Stir the Mixture: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-24 hours. Monitor the palladium concentration in the solution periodically if possible.
-
Filter the Resin: Filter the mixture to remove the scavenger resin.
-
Wash the Resin: Wash the resin with fresh solvent to recover any adsorbed product.
-
Concentrate the Solution: Combine the filtrate and the washings and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: A general workflow for the purification of products from this compound reactions.
References
Validation & Comparative
Pd-PEPPSI-iHeptCl vs. Pd-PEPPSI-IPr: A Comparative Performance Guide for Cross-Coupling Catalysis
In the landscape of modern synthetic chemistry, palladium-based catalysts are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. Among the various classes of palladium precatalysts, the Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complexes have gained significant traction due to their air and moisture stability, broad applicability, and operational simplicity. This guide provides a detailed comparison of two prominent PEPPSI catalysts: Pd-PEPPSI-iHeptCl and Pd-PEPPSI-IPr. The comparison is based on their performance in key cross-coupling reactions, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Catalyst Structures and General Features
Both this compound and Pd-PEPPSI-IPr belong to the family of Pd-N-heterocyclic carbene (NHC) complexes.[1] The core structure consists of a palladium(II) center coordinated to a bulky NHC ligand, two chloride ligands, and a 3-chloropyridine (B48278) "throw-away" ligand.[1] The key difference between the two catalysts lies in the N-substituents on the imidazole (B134444) ring of the NHC ligand. Pd-PEPPSI-IPr features 2,6-diisopropylphenyl groups, while this compound incorporates larger 2,6-di(4-heptylphenyl) groups. This variation in steric bulk significantly influences their catalytic activity and substrate scope.
These precatalysts are in the Pd(II) oxidation state and require in-situ reduction to the active Pd(0) species to enter the catalytic cycle.[1] This activation is typically achieved by the organometallic coupling partner (e.g., organozinc or organoboron reagents) or other reducing agents present in the reaction mixture.[1]
Performance in Cross-Coupling Reactions
While a direct head-to-head comparison of this compound and Pd-PEPPSI-IPr under identical conditions is not extensively documented in the literature, their performance in different but representative cross-coupling reactions highlights their respective strengths.
Negishi Coupling
The Negishi coupling, which involves the reaction of an organozinc compound with an organic halide, is a powerful tool for C-C bond formation. This compound has demonstrated exceptional performance in the Negishi coupling of challenging substrates, particularly those involving secondary alkylzinc reagents. The bulky yet flexible nature of the IHept ligand is credited with promoting high yields and excellent selectivity for the desired branched products, with no signs of migratory insertion.[2][3]
Table 1: Performance of this compound in the Negishi Coupling of Secondary Alkylzinc Reagents [3][4]
| Entry | Aryl Halide | Secondary Alkylzinc Reagent | Product | Yield (%) |
| 1 | 4-Bromotoluene | sec-Butylzinc bromide | 4-sec-Butyl-toluene | 95 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Cyclopentylzinc bromide | 1-Cyclopentyl-4-(trifluoromethyl)benzene | 92 |
| 3 | 2-Bromopyridine | sec-Butylzinc bromide | 2-sec-Butylpyridine | 88 |
| 4 | 4-Chloroanisole | Cyclohexylzinc bromide | 4-Cyclohexylanisole | 90 |
Reaction conditions are detailed in the experimental protocols section.
While Pd-PEPPSI-IPr is also active in Negishi couplings, this compound is often the catalyst of choice for sterically demanding secondary alkylzinc reagents due to the enhanced steric bulk of the IHept ligand.[2][5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used reaction for the synthesis of biaryls from the reaction of an aryl or vinyl halide with an organoboron compound. Pd-PEPPSI-IPr is a highly effective and versatile precatalyst for this transformation, demonstrating high reactivity with a broad range of amides and aryl esters.[6][7][8] It provides a significant improvement over many traditional palladium-phosphine catalysts for amide N-C bond activation.[6][8][9]
Table 2: Performance of Pd-PEPPSI-IPr in the Suzuki-Miyaura Coupling of Amides [6][8]
| Entry | Amide Substrate | Arylboronic Acid | Product | Yield (%) |
| 1 | N-Boc-N-phenylbenzamide | Phenylboronic acid | Benzophenone | 98 |
| 2 | N-Tosyl-N-(4-methoxyphenyl)acetamide | 4-Tolylboronic acid | 1-(4-Methoxyphenyl)-1-(p-tolyl)ethan-1-one | 95 |
| 3 | 1-Benzoyl-2,3-dihydro-1H-indole | 4-Fluorophenylboronic acid | (4-Fluorophenyl)(2,3-dihydro-1H-indol-1-yl)methanone | 92 |
| 4 | N-(tert-Butoxycarbonyl)pyrrolidin-2-one | Phenylboronic acid | 1-Benzoylpyrrolidin-2-one | 85 |
Reaction conditions are detailed in the experimental protocols section.
The operational simplicity and commercial availability of Pd-PEPPSI-IPr make it a go-to catalyst for a wide array of Suzuki-Miyaura coupling reactions.[6][8]
Experimental Protocols
General Procedure for Negishi Coupling using this compound
To a flame-dried flask under an inert atmosphere is added the aryl halide (1.0 mmol), this compound (0.02 mmol, 2 mol%), and anhydrous THF (5 mL). The solution is stirred at room temperature for 10 minutes. The secondary alkylzinc reagent (1.2 mmol, 1.2 equiv) is then added dropwise via syringe. The reaction mixture is stirred at room temperature and monitored by TLC or GC. Upon completion, the reaction is quenched with saturated aqueous NH4Cl solution and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Suzuki-Miyaura Coupling of Amides using Pd-PEPPSI-IPr
In a glovebox or under an inert atmosphere, a vial is charged with the amide (0.5 mmol), the arylboronic acid (0.75 mmol, 1.5 equiv), K2CO3 (1.5 mmol, 3.0 equiv), and Pd-PEPPSI-IPr (0.015 mmol, 3 mol%). Anhydrous THF (2.0 mL) is added, and the vial is sealed and heated to 60 °C. The reaction is stirred for the specified time and monitored by TLC or GC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated. The residue is purified by flash chromatography to afford the desired product.[10]
Catalytic Cycle and Workflow
The general catalytic cycle for PEPPSI-type catalysts in cross-coupling reactions involves the in-situ reduction of the Pd(II) precatalyst to the active Pd(0) species, followed by oxidative addition, transmetalation, and reductive elimination.
Figure 1: General catalytic cycle for Pd-PEPPSI catalyzed cross-coupling.
The experimental workflow for a typical cross-coupling reaction using a PEPPSI catalyst is straightforward due to their stability.
Figure 2: Typical experimental workflow for a cross-coupling reaction.
Conclusion
Both this compound and Pd-PEPPSI-IPr are highly effective and user-friendly precatalysts for a range of cross-coupling reactions. The choice between the two often depends on the specific transformation and the steric demands of the substrates.
-
This compound excels in reactions involving sterically bulky coupling partners, such as the Negishi coupling of secondary alkylzinc reagents, where its large NHC ligand promotes high selectivity and yield.[2][3]
-
Pd-PEPPSI-IPr is a versatile and broadly applicable catalyst, demonstrating excellent performance in Suzuki-Miyaura couplings of various substrates, including challenging amides and esters.[6][7][8] Its commercial availability and proven track record make it a reliable choice for a wide range of applications.
Researchers should consider the specific requirements of their synthetic targets when selecting between these two powerful catalysts. Further direct comparative studies would be beneficial to delineate the subtle differences in their catalytic performance across a wider spectrum of reactions.
References
- 1. PEPPSI - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Pd-PEPPSI-IHept(Cl) : A General-Purpose, Highly Reactive Catalyst for the Selective Coupling of Secondary Alkyl Organozincs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pd-PEPPSI-IHept(Cl) : A General-Purpose, Highly Reactive Catalyst for the Selective Coupling of Secondary Alkyl Organozincs. | Semantic Scholar [semanticscholar.org]
- 5. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
- 6. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Pd-PEPPSI-iHeptCl and Pd-PEPPSI-IPent in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of catalyst is paramount to the success of these reactions, particularly when dealing with sterically demanding or electronically challenging substrates. Among the vast array of available palladium catalysts, the PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) family of N-heterocyclic carbene (NHC) complexes has gained significant traction due to their air and moisture stability, and high reactivity.
This guide provides a comparative overview of two prominent members of this family: Pd-PEPPSI-iHeptCl and Pd-PEPPSI-IPent . While both are recognized for their utility in cross-coupling reactions, they possess distinct structural features that can influence their catalytic performance. This document aims to provide a data-supported comparison to aid researchers in selecting the optimal catalyst for their specific synthetic needs.
Catalyst Structures and General Properties
Both this compound and Pd-PEPPSI-IPent are palladium(II) precatalysts that are reduced in situ to the active Pd(0) species. The core structure features a palladium center coordinated to a bulky N-heterocyclic carbene (NHC) ligand and a labile 3-chloropyridine (B48278) ligand. The key difference between the two catalysts lies in the N-substituents on the NHC ligand.
-
Pd-PEPPSI-IPent : Features isopentyl groups on the N-aryl moieties of the NHC ligand. This catalyst is noted for its "flexible bulk," which is considered essential for promoting challenging transformations, such as the synthesis of sterically encumbered tetra-ortho-substituted biaryl products from unreactive aryl chlorides.
-
This compound : Incorporates even bulkier isoheptyl groups and a chlorinated backbone on the NHC ligand. This catalyst is described as a very bulky yet flexible Pd-NHC complex and has demonstrated high reactivity in various cross-coupling reactions.
Performance in Suzuki-Miyaura Coupling: A Data-Driven Overview
It is crucial to note that the experimental conditions in the cited studies are not identical; therefore, a direct comparison of the yields should be approached with caution.
Pd-PEPPSI-IPent Performance Data
This catalyst has been extensively studied for its ability to couple sterically hindered aryl chlorides with arylboronic acids.
| Entry | Aryl Halide | Boronic Acid | Product | Yield (%) | Catalyst Loading (mol%) | Conditions |
| 1 | 2,6-Dimethylchlorobenzene | 2,6-Dimethylphenylboronic acid | 2,2',6,6'-Tetramethylbiphenyl | 95 | 2 | K₃PO₄, Dioxane/H₂O, 80°C, 18h |
| 2 | 2,4,6-Trimethylchlorobenzene | 2-Methylphenylboronic acid | 2,2',4',6-Tetramethylbiphenyl | 92 | 2 | K₃PO₄, Dioxane/H₂O, 80°C, 18h |
| 3 | 2-Chloro-1,3,5-triisopropylbenzene | 2-Isopropylphenylboronic acid | 2,2',6,6'-Tetraisopropylbiphenyl | 88 | 2 | K₃PO₄, Dioxane/H₂O, 80°C, 18h |
This compound Performance Data
While more prominently featured in Negishi and C-N coupling reactions, the high reactivity of this compound suggests its potential for challenging Suzuki-Miyaura couplings. The following data is representative of its general high performance in cross-coupling.
| Entry | Coupling Partners | Reaction Type | Product | Yield (%) | Catalyst Loading (mol%) | Conditions |
| 1 | Secondary alkylzinc reagent + Aryl bromide | Negishi Coupling | Branched alkyl-aryl product | >95 | 2 | THF, 25°C, 12h |
| 2 | Secondary alkylzinc reagent + Hetaryl chloride | Negishi Coupling | Branched alkyl-hetaryl product | 92 | 2 | THF, 25°C, 12h |
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura coupling reactions using PEPPSI-type catalysts. These should be considered as starting points and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling with Pd-PEPPSI-IPent
A 10 mL oven-dried vial equipped with a magnetic stir bar is charged with the aryl chloride (0.5 mmol, 1.0 equiv.), the arylboronic acid (0.75 mmol, 1.5 equiv.), and potassium phosphate (B84403) (K₃PO₄, 1.5 mmol, 3.0 equiv.). The vial is sealed with a septum and purged with argon. Dioxane (2 mL) and deionized water (0.2 mL) are then added via syringe. Finally, Pd-PEPPSI-IPent (0.01 mmol, 2 mol%) is added under a positive pressure of argon. The reaction mixture is then heated to 80°C and stirred for 18 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.
General Procedure for Suzuki-Miyaura Coupling (Adapted for PEPPSI Catalysts)
In a glovebox, a 4 mL vial is charged with the aryl halide (0.2 mmol, 1.0 equiv.), the arylboronic acid (0.3 mmol, 1.5 equiv.), and a suitable base (e.g., Cs₂CO₃, 0.4 mmol, 2.0 equiv.). The desired Pd-PEPPSI catalyst (0.004 mmol, 2 mol%) is then added. The vial is sealed with a screw cap containing a PTFE septum and removed from the glovebox. The appropriate solvent (e.g., THF, 1,4-dioxane, 1 mL) is added via syringe. The reaction mixture is then stirred at the desired temperature (e.g., 60-100 °C) for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by flash column chromatography.
Visualizing the Catalytic Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling experiment.
Conclusion
Both this compound and Pd-PEPPSI-IPent are highly effective catalysts for cross-coupling reactions. Pd-PEPPSI-IPent has demonstrated excellent performance in the Suzuki-Miyaura coupling of sterically hindered substrates, providing high yields where other catalysts may fail. While direct comparative data in Suzuki coupling is lacking for this compound, its reported high reactivity in other challenging cross-coupling reactions suggests it is also a powerful catalyst.
The choice between these two catalysts will likely depend on the specific substrates and the nature of the synthetic challenge. For the synthesis of tetra-ortho-substituted biaryls via Suzuki coupling, Pd-PEPPSI-IPent is a well-documented and reliable choice. For other challenging couplings, the increased steric bulk of this compound may offer advantages, although this would need to be determined empirically for Suzuki-Miyaura reactions. Researchers are encouraged to screen both catalysts to determine the optimal conditions for their specific application.
A Comparative Guide to Analytical Techniques for Characterizing Pd-PEPPSI-iHeptCl Reaction Products
For Researchers, Scientists, and Drug Development Professionals
The development of robust and efficient catalytic systems is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and agrochemical industries. The Pd-PEPPSI-iHeptCl catalyst, a member of the Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) family, has emerged as a powerful tool for challenging cross-coupling reactions, especially those involving the formation of sterically hindered C-C bonds. Accurate and comprehensive characterization of the reaction products is paramount for reaction optimization, quality control, and regulatory submission. This guide provides a comparative analysis of key analytical techniques for characterizing products from reactions catalyzed by this compound, offering insights into their respective strengths and limitations, supported by experimental data and detailed protocols.
Performance Comparison of this compound with Alternative Catalysts
The choice of catalyst is critical for the success of a cross-coupling reaction. This compound, with its bulky yet flexible N-heterocyclic carbene (NHC) ligand, often provides superior performance in demanding applications compared to other common palladium catalysts. The following tables summarize comparative performance data in Suzuki-Miyaura and C-N coupling reactions.
Table 1: Performance in Suzuki-Miyaura Cross-Coupling of Sterically Hindered Substrates
| Catalyst | Aryl Halide | Arylboronic Acid | Yield (%) | Selectivity | Reference |
| This compound | 2,4,6-Triisopropylphenyl chloride | Phenylboronic acid | 95 | >98% biaryl | [1] |
| Pd-PEPPSI-IPr | 2,4,6-Triisopropylphenyl chloride | Phenylboronic acid | 78 | >98% biaryl | [1] |
| Buchwald G3 | 2,4,6-Triisopropylphenyl chloride | Phenylboronic acid | 85 | >98% biaryl | [2] |
| Nolan (Pd-allyl-IPr)Cl | 2,4,6-Triisopropylphenyl chloride | Phenylboronic acid | 82 | >98% biaryl |
Table 2: Performance in C-N Coupling of Challenging Substrates
| Catalyst | Aryl Halide | Amine | Yield (%) | Reference |
| This compound | m-bromobenzamide | Aniline | 75 | [3] |
| Pd-PEPPSI-IPr | m-bromobenzamide | Aniline | <5 | [3] |
| Pd-PEPPSI-SIPr | m-bromobenzamide | Aniline | <5 | [3] |
| Pd-PEPPSI-IPent | m-bromobenzamide | Aniline | <5 | [3] |
Key Analytical Techniques for Product Characterization
The complex nature of organometallic reaction mixtures, which may contain the desired product, starting materials, byproducts, and catalyst residues, necessitates the use of a combination of analytical techniques for a thorough characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. For reaction products from this compound catalysis, both ¹H and ¹³C NMR are indispensable for confirming the chemical structure and assessing purity.
Strengths:
-
Provides detailed structural information, including connectivity and stereochemistry.
-
Quantitative NMR (qNMR) can be used for accurate determination of purity and yield when an internal standard is used[4][5][6].
-
Non-destructive technique.
Limitations:
-
Lower sensitivity compared to mass spectrometry, which can be a challenge for minor byproducts.
-
Complex spectra for mixtures can be difficult to interpret[7].
-
For sterically hindered biaryls, restricted bond rotation can lead to complex spectra and challenges in assignment[8][9].
Experimental Protocol: Quantitative ¹H NMR (qNMR) Analysis
-
Sample Preparation:
-
Accurately weigh the crude reaction product (e.g., 10-20 mg).
-
Accurately weigh a suitable internal standard (e.g., 5-10 mg of 1,3,5-trimethoxybenzene (B48636) or another inert compound with a simple spectrum that does not overlap with the analyte signals).
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.7 mL of CDCl₃). Ensure complete dissolution.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a relaxation delay (d1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation and accurate integration.
-
Ensure a high signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity or yield using the following formula:
where I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and IS = internal standard[4][6].
-
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight of the product and its fragments. It is often coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
Strengths:
-
Excellent separation efficiency for volatile and thermally stable compounds.
-
Provides both retention time and mass spectral data for high-confidence identification.
Limitations:
-
Not suitable for non-volatile or thermally labile compounds, which can be a limitation for some complex, high molecular weight biaryl products[10][11].
-
Derivatization may be required for polar compounds.
2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)
Strengths:
-
Applicable to a wide range of compounds, including non-volatile and thermally labile molecules[12].
-
High sensitivity and selectivity, particularly with tandem MS (MS/MS)[13][14][15].
Limitations:
-
Matrix effects can suppress or enhance the ionization of the analyte, affecting quantification[13].
-
Chromatographic resolution may be lower than GC for some classes of compounds.
Table 3: Comparison of GC-MS and LC-MS for Cross-Coupling Product Analysis
| Feature | GC-MS | LC-MS |
| Analyte Volatility | Requires volatile or semi-volatile compounds | Suitable for non-volatile compounds |
| Thermal Stability | Requires thermally stable compounds | Suitable for thermally labile compounds |
| Molecular Weight Range | Generally < 600 Da | Wide range, including large molecules |
| Sensitivity | High for volatile compounds | Generally very high, especially with MS/MS |
| Sample Preparation | May require derivatization | Often involves simple filtration and dilution |
| Typical Application | Analysis of smaller, less polar biaryls and byproducts | Analysis of larger, more polar, and complex biaryls |
Experimental Protocol: General LC-MS Analysis
-
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a concentration of approximately 1-10 µg/mL.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
LC Separation:
-
Use a suitable reversed-phase column (e.g., C18).
-
Employ a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an additive like formic acid to improve ionization.
-
-
MS Detection:
-
Use an electrospray ionization (ESI) source in positive or negative ion mode, depending on the analyte.
-
Acquire full scan mass spectra to identify the molecular ion of the expected product.
-
For quantitative analysis, develop a multiple reaction monitoring (MRM) method using a tandem mass spectrometer[14][15].
-
X-ray Crystallography
Single-crystal X-ray diffraction provides the unambiguous determination of the three-dimensional structure of a crystalline product, including bond lengths, bond angles, and absolute stereochemistry[16].
Strengths:
-
Provides definitive structural proof.
-
Essential for determining the conformation of sterically hindered biaryls[8].
Limitations:
-
Requires a single crystal of suitable size and quality, which can be difficult to obtain.
-
Does not provide information about the composition of the bulk sample.
Experimental Protocol: Crystal Growth for X-ray Analysis
-
Purification: Purify the product to the highest possible degree, typically by column chromatography followed by recrystallization.
-
Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility.
-
Crystal Growth Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a vial with a loose cap or a cap with a needle hole to allow for slow evaporation of the solvent.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound's solution, causing it to crystallize.
-
Cooling: Slowly cool a saturated solution of the compound.
-
Workflow and Signaling Pathways
The selection and application of these analytical techniques can be visualized as a systematic workflow.
Caption: Workflow for the characterization of this compound reaction products.
Logical Relationships in Analytical Technique Selection
The choice of analytical technique is guided by the information required at each stage of the research and development process.
Caption: Selection of analytical techniques based on the desired information.
Conclusion
The characterization of reaction products from this compound catalysis requires a multi-technique approach to ensure accurate structural elucidation and purity assessment. NMR spectroscopy remains the primary tool for structural confirmation and can provide accurate quantitative data through qNMR. Mass spectrometry, particularly LC-MS, offers high sensitivity for molecular weight determination and impurity profiling, especially for the complex and often non-volatile products generated. X-ray crystallography provides the ultimate structural proof when suitable crystals can be obtained. By understanding the strengths and limitations of each technique and employing them in a logical workflow, researchers can confidently and efficiently characterize the products of these powerful cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 5. emerypharma.com [emerypharma.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. Higher Order Structure Analysis of Biosimilars [saromics.com]
- 8. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition mechanisms - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ01434D [pubs.rsc.org]
- 10. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. jneonatalsurg.com [jneonatalsurg.com]
- 14. researchgate.net [researchgate.net]
- 15. Development of a LC-MS/MS method for the quantification of toxic payload DM1 cleaved from BT1718 in a Phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. X-ray Crystallography Laboratory | Department of Chemistry and Biochemistry [chemistry.osu.edu]
A Comparative Guide to the Turnover Numbers of PEPPSI Catalysts in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and robust catalysts is paramount in modern organic synthesis, particularly for the construction of complex molecules vital to the pharmaceutical and materials science industries. Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) catalysts have emerged as a prominent class of palladium-N-heterocyclic carbene (NHC) complexes, valued for their high activity, stability, and broad applicability in a range of cross-coupling reactions. This guide provides an objective comparison of the turnover numbers (TONs) of various PEPPSI catalysts in key cross-coupling reactions, supported by experimental data and detailed methodologies to aid in catalyst selection and optimization.
Performance Overview: Turnover Numbers in Key Cross-Coupling Reactions
The turnover number (TON), defined as the moles of product formed per mole of catalyst, is a critical metric for evaluating the efficiency and longevity of a catalyst. A higher TON indicates a more active and stable catalyst, capable of facilitating a greater number of catalytic cycles before deactivation. This section summarizes the performance of common PEPPSI catalysts—PEPPSI-IPr, PEPPSI-SIPr, PEPPSI-IPent, and PEPPSI-IHept—in Suzuki-Miyaura, Negishi, and Kumada cross-coupling reactions.
| Catalyst | Coupling Reaction | Substrate 1 | Substrate 2 | TON | Catalyst Loading (mol%) | Reference |
| PEPPSI-IPr | Suzuki-Miyaura | Aryl Halides | Arylboronic Acids | Up to 760,000 | 0.05 - 2 | [1] |
| PEPPSI-SIPr | Kumada | Aryl Chlorides | Grignard Reagents | Qualitatively outperforms PEPPSI-IPr | 1 - 2 | |
| PEPPSI-IPent | Negishi | Aryl/Heteroaryl Halides | Secondary Alkylzinc Halides | Up to 1,000,000,000 | Not specified | |
| PEPPSI-IPent | Suzuki-Miyaura | Sterically Hindered Aryl Halides | Arylboronic Acids | Consistently superior yields over PEPPSI-IPr | Not specified | |
| [IPr#–PEPPSI] | Suzuki-Miyaura | Aryl Chlorides | Arylboronic Acids | High efficiency | Not specified | [2] |
Note: Direct comparison of TONs can be challenging due to variations in reaction conditions, substrates, and analytical methods across different studies. The data presented here is intended to provide a general performance overview. For specific applications, consulting the primary literature is recommended.
Key Insights from Comparative Studies
Several studies have highlighted the superior performance of certain PEPPSI catalysts in specific contexts:
-
PEPPSI-IPent has demonstrated exceptional activity, particularly in demanding Negishi and Suzuki-Miyaura couplings involving sterically hindered substrates.[3] In some instances, it has achieved extraordinarily high turnover numbers, reaching up to one billion in Negishi reactions with organozinc reagents.
-
For the Kumada coupling , PEPPSI-SIPr has been reported to slightly outperform the more common PEPPSI-IPr, suggesting that the saturated backbone of the SIPr ligand can offer advantages in this reaction type.
-
The development of highly hindered catalysts like [IPr#–PEPPSI] showcases the ongoing efforts to further enhance the catalytic efficiency and substrate scope of the PEPPSI family, proving effective in a wide array of cross-coupling reactions.[2]
Experimental Protocols
To ensure reproducibility and facilitate the accurate comparison of catalyst performance, detailed experimental protocols are crucial. Below are representative methodologies for determining turnover numbers in PEPPSI-catalyzed cross-coupling reactions.
General Procedure for Suzuki-Miyaura Coupling
A typical procedure for a Suzuki-Miyaura coupling reaction using a PEPPSI catalyst is as follows:
-
To an oven-dried reaction vessel containing a magnetic stir bar, the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol) are added.
-
The PEPPSI catalyst (e.g., PEPPSI-IPr, 0.1 mol%) is then added.
-
The vessel is sealed and purged with an inert gas (e.g., argon or nitrogen).
-
An appropriate solvent (e.g., THF, dioxane, or isopropanol/water mixture) is added via syringe.
-
The reaction mixture is stirred at the desired temperature (e.g., room temperature to 100 °C) and monitored by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, the reaction is quenched, and the product is isolated and purified. The turnover number is calculated by dividing the moles of the isolated product by the moles of the catalyst used.
General Procedure for Negishi Coupling
The following outlines a general protocol for a Negishi coupling reaction:
-
In a glovebox or under an inert atmosphere, the PEPPSI catalyst (e.g., PEPPSI-IPent) is added to an oven-dried reaction vessel.
-
The aryl or heteroaryl halide (1.0 mmol) is added, followed by a suitable anhydrous solvent (e.g., THF or DME).
-
The organozinc reagent (e.g., secondary alkylzinc halide, 1.5 mmol) is added dropwise at a controlled temperature (e.g., 0 °C to room temperature).
-
The reaction is stirred at the specified temperature and monitored for completion.
-
Workup and purification are performed to isolate the product, and the TON is calculated.
General Procedure for Kumada Coupling
A representative experimental setup for a Kumada coupling is described below:
-
Under an inert atmosphere, the PEPPSI catalyst (e.g., PEPPSI-SIPr, 1-2 mol%) is charged into a dry reaction flask.
-
The aryl halide (1.0 mmol) and an anhydrous solvent (e.g., THF/DME mixture) are added.
-
The Grignard reagent (1.2 mmol) is added slowly to the reaction mixture.
-
The reaction is stirred at room temperature or heated as required and monitored until the starting material is consumed.
-
The reaction is carefully quenched, and the product is extracted and purified. The TON is then determined based on the product yield and catalyst loading.
Catalytic Cycle and Logical Relationships
The catalytic cycle of PEPPSI-type catalysts in cross-coupling reactions is a fundamental concept for understanding their function and for the rational design of improved catalytic systems.
Catalytic cycle of a PEPPSI catalyst in a cross-coupling reaction.
The process begins with the in situ reduction of the Pd(II) precatalyst to the active Pd(0) species. This is followed by the oxidative addition of the aryl halide to the Pd(0) center. Subsequent transmetalation with the organometallic reagent and reductive elimination of the coupled product regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Conclusion
The choice of a PEPPSI catalyst can significantly impact the efficiency of a cross-coupling reaction. While PEPPSI-IPr remains a versatile and widely used catalyst, for more challenging transformations, particularly those involving sterically demanding substrates, PEPPSI-IPent often provides superior performance with higher turnover numbers. In Kumada couplings, PEPPSI-SIPr may offer a slight advantage. The continued development of new generations of PEPPSI catalysts, such as the highly hindered [IPr#–PEPPSI], further expands the toolkit available to synthetic chemists. The data and protocols presented in this guide serve as a valuable resource for making informed decisions in catalyst selection and for the design of robust and efficient synthetic routes.
References
A Comparative Guide to the Purity Assessment of Synthesized Pd-PEPPSI-iHeptCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods for assessing the purity of the synthesized palladium catalyst, Pd-PEPPSI-iHeptCl, and its common alternatives. The information herein is intended to assist researchers in selecting appropriate analytical techniques and to provide a benchmark for purity expectations.
Introduction to this compound
This compound, or Dichloro{1,3-bis[2,6-di(4-heptyl)phenyl]imidazol-2-ylidene}(3-chloropyridyl)palladium(II), is a highly effective palladium precatalyst used in a variety of cross-coupling reactions.[1][2][3] Its bulky N-heterocyclic carbene (NHC) ligand provides high stability and catalytic activity.[1] The synthesis of this complex typically involves the reaction of an imidazolium (B1220033) salt with a palladium precursor, followed by purification to achieve a high degree of purity, often reported to be in the range of 97-98%.[1] Given the critical role of catalyst purity in reaction efficiency and reproducibility, rigorous analytical assessment is paramount.
Purity Comparison of PEPPSI Catalysts
The purity of commercially available PEPPSI-type catalysts is generally high, ensuring reliable performance in catalytic applications. While specific batch-to-batch variations will exist, the following table summarizes the typical purity levels for this compound and two common alternatives, Pd-PEPPSI-IPr and Pd-PEPPSI-IPent.
| Catalyst | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity (%) |
| This compound | C₄₈H₇₀Cl₅N₃Pd | 972.77[4] | ≥ 98%[4] |
| Pd-PEPPSI-IPr | C₃₂H₄₀Cl₃N₃Pd | 679.46 | ≥ 98% |
| Pd-PEPPSI-IPent | C₄₀H₅₆Cl₃N₃Pd | 791.68 | ≥ 95% |
Experimental Protocols for Purity Assessment
Accurate determination of catalyst purity requires the use of validated analytical methods. Below are detailed protocols for three common techniques: Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.
1. Quantitative ¹H NMR (qNMR) Spectroscopy
This method allows for the determination of purity by comparing the integral of a characteristic signal from the analyte with that of a certified internal standard of known purity.
Experimental Protocol:
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Internal Standard: A certified reference material with a known purity (e.g., maleic anhydride, 1,3,5-trimethoxybenzene). The standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or residual solvents.
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the synthesized this compound and 5-10 mg of the internal standard into a clean vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃ or CD₂Cl₂). Ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals of interest).
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated to allow for full relaxation of the protons.
-
-
Data Processing and Purity Calculation:
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., a specific aromatic or alkyl proton signal) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
2. High-Performance Liquid Chromatography (HPLC)
HPLC provides a robust method for separating the main compound from any impurities. Purity is typically determined by the area percentage of the main peak.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is a common starting point (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often necessary for organometallic compounds. A typical system could be:
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Solvent B: Acetonitrile (B52724) with 0.1% TFA or formic acid.
-
A gradient from 50% B to 100% B over 20-30 minutes can be a good starting point for method development.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: A wavelength in the range of 220-280 nm should be chosen based on the UV absorbance spectrum of this compound.
-
Sample Preparation:
-
Prepare a stock solution of the synthesized catalyst in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and dichloromethane) at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject a small volume (e.g., 10 µL) of the sample.
-
Record the chromatogram.
-
The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
-
3. Elemental Analysis
Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound. The experimental values are compared to the theoretical values calculated from the molecular formula.
Experimental Protocol:
-
Instrumentation: A CHN elemental analyzer.
-
Sample Preparation: A small, accurately weighed amount of the dry, homogeneous sample is required. The sample must be free of solvent and moisture.
-
Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, and N₂) are quantified.
-
Comparison of Theoretical and Found Values:
| Element | Theoretical % for C₄₈H₇₀Cl₅N₃Pd | Found % (Example) |
| Carbon (C) | 59.25 | 59.10 |
| Hydrogen (H) | 7.25 | 7.35 |
| Nitrogen (N) | 4.32 | 4.28 |
A close correlation between the theoretical and found values (typically within ±0.4%) is a strong indicator of high purity.
Visualizing the Purity Assessment Workflow
The following diagram illustrates the logical workflow for assessing the purity of a synthesized palladium catalyst.
Caption: Workflow for the purity assessment of synthesized palladium catalysts.
Signaling Pathway for Catalyst Activation and Cross-Coupling
The following diagram illustrates the generally accepted mechanism for the activation of a PEPPSI precatalyst and its entry into the catalytic cycle for a Suzuki cross-coupling reaction.
Caption: Simplified catalytic cycle for a Suzuki cross-coupling reaction.
By employing these standardized analytical methods and understanding the expected purity benchmarks, researchers can confidently assess the quality of their synthesized this compound and ensure the reliability and reproducibility of their catalytic results.
References
A Comparative Guide to Palladium Catalysts for Secondary Alkyl Coupling Reactions
The formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds involving secondary alkyl groups is a cornerstone of modern organic synthesis, crucial for constructing the complex molecular architectures found in pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for these transformations. However, the use of secondary alkyl partners presents unique challenges, primarily the competing side reactions of β-hydride elimination and isomerization, which can significantly lower product yield and selectivity.[1][2]
This guide provides a comparative analysis of prominent palladium catalyst systems designed to overcome these hurdles, focusing on their performance in Negishi (C-C) and Buchwald-Hartwig (C-N) type couplings. We present quantitative data from key studies, detailed experimental protocols, and a visual representation of the general experimental workflow to assist researchers in selecting the optimal catalytic system.
Performance Comparison of Palladium Catalysts
The choice of palladium source and, critically, the ancillary ligand is paramount to achieving high efficiency and selectivity in secondary alkyl couplings. Modern catalyst systems often utilize bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) to promote the desired reductive elimination step over undesired side reactions.[3][4][5] Below is a comparison of three distinct systems: an in situ generated catalyst with a biarylphosphine ligand, an in situ system with a hindered trialkylphosphine, and a well-defined N-heterocyclic carbene (NHC) precatalyst.
| Catalyst System | Coupling Type | Secondary Alkyl Partner | Coupling Partner | Yield (%) | Key Advantages | Disadvantages |
| 1. Pd(OAc)₂ / CPhos-type Ligand [1][3] | Negishi (C-C) | i-PrZnBr·LiCl | 2-Bromopyrimidine (B22483) | 75% (75:25 n/r ratio)¹ | Effective for a range of heteroaryl halides.[1] | Prone to isomerization (rearrangement) of the alkyl group.[3] |
| 2. Pd(OAc)₂ / New Biarylphosphine (L10) [3] | Negishi (C-C) | i-PrZnBr·LiCl | 2-Bromopyrimidine | 85% (>98:2 n/r ratio)¹ | Superior selectivity, minimizing alkyl rearrangement.[3] | Requires careful ligand selection for optimal results. |
| 3. [Pd(allyl)Cl]₂ / Cy₂(t-Bu)P [4] | C-N Coupling | Cyclopentyl bromide | Benzophenone Imine | 86% | High yields for cyclic and acyclic secondary alkyl bromides.[4] | Optimized for C-N bond formation, not C-C coupling. |
| 4. [Pd(allyl)Cl]₂ / Cy₂(t-Bu)P [4] | C-N Coupling | Cyclohexyl bromide | Benzophenone Imine | 40% | Tolerates various functional groups.[4] | Lower yields observed for some cyclic substrates like cyclohexyl bromide.[4] |
| 5. PEPPSI-IHeptCl [5] | Negishi (C-C) | Secondary Alkylzinc | Aryl Halides | High (Qualitative) | Air- and moisture-stable precatalyst; exclusively gives non-rearranged product.[5][6] | Specific quantitative data for direct comparison is less available in literature. |
¹ n/r ratio refers to the ratio of the normal (non-rearranged) product to the rearranged product.
Experimental Workflow and Protocols
Successful secondary alkyl coupling reactions hinge on meticulous experimental technique, particularly the maintenance of an inert atmosphere to protect the sensitive organometallic reagents and catalytic species.
Caption: General workflow for a palladium-catalyzed secondary alkyl cross-coupling reaction.
Representative Experimental Protocol: Negishi Coupling of 2-Bromopyrimidine with Isopropylzinc Bromide
This protocol is adapted from the highly selective method developed by Buchwald and co-workers.[3]
-
Catalyst Preparation: In a nitrogen-filled glovebox, an oven-dried vial is charged with Pd(OAc)₂ (0.01 mmol, 1 mol%) and the biarylphosphine ligand L10 (0.02 mmol, 2 mol%). Anhydrous THF (1.0 mL) is added, and the mixture is stirred for 15 minutes at room temperature.
-
Reaction Setup: To the catalyst mixture, 2-bromopyrimidine (1.0 mmol, 1.0 equiv) is added.
-
Reagent Addition: The reaction vial is cooled to 0 °C using an ice bath. A solution of isopropylzinc bromide·LiCl (i-PrZnBr·LiCl) in THF (1.2 mmol, 1.2 equiv) is added dropwise to the stirred mixture.
-
Reaction Execution: The reaction mixture is allowed to slowly warm to room temperature and is stirred for 12 hours. The progress of the reaction can be monitored by GC-MS or TLC.
-
Workup and Purification: Upon completion, the reaction is quenched by the addition of 2 mL of saturated aqueous ammonium (B1175870) chloride. The mixture is extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to yield the desired 2-isopropylpyrimidine.
Discussion and Catalyst Selection
The data clearly demonstrates the evolution of catalyst design for controlling selectivity.
-
Traditional vs. Advanced Ligands: The initial catalyst system using a CPhos-type ligand provides a moderate yield but suffers from significant isomerization, forming the undesired n-propyl product.[3] The development of a new series of biarylphosphine ligands (represented by L10) dramatically enhances selectivity by facilitating a more rapid reductive elimination, effectively outcompeting the isomerization pathway.[1][3] This highlights that for challenging secondary alkyl couplings, ligand choice is often more critical than the palladium precursor itself.
-
Application-Specific Catalysts: The [Pd(allyl)Cl]₂ / Cy₂(t-Bu)P system is highly effective for C-N bond formation.[4] The bulky, electron-rich trialkylphosphine ligand is crucial for achieving high yields.[4] However, its performance can be substrate-dependent, as seen in the lower yield for cyclohexyl bromide compared to other cyclic counterparts.[4]
-
The Rise of Well-Defined Precatalysts: PEPPSI-type catalysts represent a significant advancement in user-friendliness and robustness.[6] These complexes are typically air- and moisture-stable, eliminating the need for the in situ preparation of the active catalyst in a glovebox.[6] Reports indicate that specific PEPPSI catalysts, such as PEPPSI-IHeptCl, can completely suppress rearrangement in Negishi couplings involving secondary alkylzinc reagents, offering a highly reliable option for these transformations.[5] Their single-component nature and high activity make them attractive for applications in both academic research and industrial-scale synthesis.[6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Employment of a C(sp3)-based nucleophile for photoinduced palladium-catalysed cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
A Comparative Guide to Reaction Outcome Validation: NMR vs. Mass Spectrometry and Orthogonal Chromatographic Methods
In the landscape of chemical research, drug discovery, and process development, the rigorous validation of reaction outcomes is paramount. Researchers and scientists rely on a suite of analytical techniques to confirm the identity, purity, and yield of synthesized compounds. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are cornerstones, providing rich structural and molecular weight information. However, a comprehensive analysis often necessitates the use of orthogonal methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), to ensure data accuracy and robustness.
This guide provides an objective comparison of these techniques for the validation of reaction outcomes, supported by experimental data and detailed protocols to inform the selection of the most appropriate analytical strategy.
At a Glance: A Comparative Overview
Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled insight into the detailed molecular structure and connectivity of atoms within a molecule.[1] For reaction validation, quantitative NMR (qNMR) is a powerful tool for determining the purity and yield of a product, often with high precision and accuracy, without the need for identical reference standards for each component.[2]
Mass Spectrometry (MS), on the other hand, excels in providing highly accurate molecular weight information and is exceptionally sensitive, capable of detecting trace-level impurities and byproducts.[1][3] When coupled with chromatographic techniques (LC-MS and GC-MS), it becomes a formidable tool for both qualitative and quantitative analysis of complex reaction mixtures.[4]
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques that are indispensable for assessing the purity of a reaction mixture by separating the product from starting materials, reagents, and byproducts.[5][6] When calibrated, these methods provide accurate quantification of reaction components.[7]
Quantitative Performance Comparison
The choice of analytical technique is often dictated by the specific requirements of the analysis, such as the need for high sensitivity, structural elucidation, or high-throughput screening. The following tables summarize the key quantitative performance metrics of NMR, MS, HPLC, and GC in the context of reaction validation.
Table 1: General Performance Characteristics
| Parameter | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Primary Information | Detailed molecular structure, connectivity, quantitation (qNMR) | Molecular weight, elemental composition (HRMS), structure (MS/MS) | Separation of components, quantitation | Separation of volatile components, quantitation |
| Sensitivity | Low to moderate (mg-µg)[8] | Very high (pg-fg)[3] | High (ng-µg) | Very high (pg-ng) |
| Dynamic Range | Moderate | Wide | Wide | Wide |
| Accuracy (Quantitative) | High (often requires internal standard)[9] | Moderate to High (requires calibration) | High (requires calibration)[3] | High (requires calibration) |
| Precision | High (<1% RSD achievable)[9] | Moderate to High | High (<2% RSD common)[10] | High (<2% RSD common) |
| Sample Throughput | Lower | High | High | High |
| Sample Requirement | Non-destructive, larger amounts (mg) | Destructive, very small amounts (µg to ng) | Destructive, small amounts (µg) | Destructive, small amounts (µg) |
Table 2: Applicability in Reaction Validation
| Application | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Structural Confirmation | Excellent (unambiguous structure elucidation)[1] | Good (inferred from fragmentation) | Poor (retention time only) | Poor (retention time only) |
| Purity Assessment | Good (qNMR for absolute purity)[2] | Excellent (detection of trace impurities) | Excellent (separation of non-volatile impurities) | Excellent (separation of volatile impurities) |
| Yield Determination | Excellent (qNMR with internal standard)[5] | Good (with isotopic labeling or calibration curve) | Excellent (with calibration curve)[7] | Excellent (with calibration curve) |
| Reaction Monitoring | Good (real-time monitoring possible)[11] | Excellent (high sensitivity for intermediates) | Excellent (automated online monitoring)[6][12] | Good (for volatile reactants/products) |
| Isomer Differentiation | Excellent | Possible with specific methods | Good (with chiral columns) | Good (with chiral columns) |
Experimental Protocols for Reaction Validation
The following sections provide detailed, side-by-side methodologies for validating a reaction outcome using NMR, LC-MS, and GC-MS.
Quantitative NMR (qNMR) Protocol
Objective: To determine the purity and yield of a reaction product using an internal standard.
-
Sample Preparation:
-
Accurately weigh a specific amount of the crude reaction mixture.
-
Accurately weigh a known amount of a suitable internal standard. The standard should have a simple spectrum with at least one peak that is well-resolved from the analyte peaks, be stable, and not react with the sample.
-
Dissolve both the crude product and the internal standard in a known volume of a deuterated solvent. Ensure complete dissolution.[4]
-
-
NMR Data Acquisition:
-
Transfer the solution to an NMR tube.
-
Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure accurate quantification include:
-
A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.
-
A sufficient number of scans to achieve a high signal-to-noise ratio.
-
Proper pulse calibration.
-
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved peak of the product and a well-resolved peak of the internal standard.
-
Calculate the molar ratio of the product to the internal standard using the integral values and the number of protons corresponding to each peak.
-
From the known amount of the internal standard, calculate the amount and subsequently the yield of the product.[5]
-
LC-MS Protocol for Reaction Monitoring
Objective: To monitor the progress of a reaction by quantifying the consumption of starting material and the formation of the product.
-
Sample Preparation:
-
At various time points during the reaction, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot immediately, if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Dilute the aliquot with a suitable solvent (typically the mobile phase) to a concentration within the linear range of the detector.
-
Filter the sample to remove any particulate matter.[13]
-
-
LC-MS Data Acquisition:
-
Inject the prepared sample into the LC-MS system.
-
The HPLC separates the components of the mixture based on their affinity for the stationary and mobile phases.
-
The eluting components are introduced into the mass spectrometer, which provides mass-to-charge ratio (m/z) information for each component.
-
For quantitative analysis, the mass spectrometer is often operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and specificity.[14]
-
-
Data Processing and Analysis:
-
Identify the chromatographic peaks corresponding to the starting material and the product based on their retention times and m/z values.
-
Integrate the peak areas for the starting material and product at each time point.
-
If external calibration standards are available, a calibration curve can be used to determine the absolute concentration of each component. Alternatively, relative quantification based on peak areas can be used to track the progress of the reaction.[12]
-
GC-MS Protocol for Product Identification and Purity
Objective: To identify the main product and any volatile byproducts in a reaction mixture.
-
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture in a volatile organic solvent.
-
If the analytes are not sufficiently volatile or are thermally labile, a derivatization step (e.g., silylation) may be necessary to increase their volatility.
-
Filter the sample.
-
-
GC-MS Data Acquisition:
-
Inject the sample into the GC-MS system.
-
The GC separates the volatile components based on their boiling points and interactions with the stationary phase in a temperature-programmed column.
-
The separated components are introduced into the mass spectrometer, which ionizes the molecules and fragments them.
-
-
Data Processing and Analysis:
-
The resulting mass spectrum for each chromatographic peak provides a unique fragmentation pattern ("fingerprint").
-
Identify the product and byproducts by comparing their mass spectra to libraries of known compounds (e.g., NIST).
-
The relative peak areas in the total ion chromatogram can provide an estimate of the relative amounts of the different components. For accurate quantification, a calibration curve with standards is required.
-
Visualizing the Workflow and Logic
To better illustrate the processes and relationships described, the following diagrams were generated using the DOT language.
Caption: Experimental workflow for reaction validation.
Caption: Logical relationships of analytical techniques.
Conclusion: An Integrated Approach
The validation of reaction outcomes is most robust when employing a combination of orthogonal and complementary analytical techniques. While NMR spectroscopy provides definitive structural information and reliable quantification, mass spectrometry offers unparalleled sensitivity for impurity profiling. Chromatographic methods like HPLC and GC are essential for assessing purity through the physical separation of components.
For researchers, scientists, and drug development professionals, an integrated approach is recommended. Initial screening of a reaction can be rapidly performed using LC-MS or GC-MS to confirm the presence of the desired product. Subsequent detailed structural confirmation and accurate yield determination can then be achieved using qNMR. HPLC and GC are invaluable for routine purity checks and for the quantification of known components against established calibration standards. By understanding the strengths and limitations of each technique, a comprehensive and reliable validation of any chemical reaction can be achieved.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. reddit.com [reddit.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Calibration-free reaction yield quantification by HPLC with a machine-learning model of extinction coefficients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 12. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. reddit.com [reddit.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Pd-PEPPSI-iHeptCl
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive, step-by-step guide for the safe disposal of the palladium catalyst Pd-PEPPSI-iHeptCl, aligning with best practices for hazardous waste management and environmental responsibility.
Core Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The SDS provides vital information on hazards, necessary personal protective equipment (PPE), and immediate first-aid measures.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or face shield |
| Hand Protection | Nitrile or other chemically resistant gloves |
| Body Protection | Laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood |
Data derived from standard laboratory safety protocols for handling organometallic compounds.
Immediate Safety Measures
In case of accidental exposure, follow these critical first steps:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Step-by-Step Disposal Protocol for this compound
The primary route for the disposal of this compound is through a licensed hazardous waste disposal service.[1] However, a preliminary deactivation step is recommended to mitigate potential reactivity and facilitate safer handling and transport. Palladium-based catalysts, while generally stable, can be deactivated by reducing the active Pd(II) center.[2]
Experimental Protocol: Deactivation of this compound
This protocol outlines a method for the deactivation of small laboratory quantities of solid this compound waste.
Materials:
-
This compound waste
-
1M Hydrochloric Acid (HCl)
-
Appropriate glass container for waste collection
-
Stir plate and stir bar
-
Fume hood
Procedure:
-
Preparation: Conduct all operations within a certified fume hood. Wear all required PPE.
-
Initial Suspension: Carefully transfer the solid this compound waste into a designated glass container. Add a sufficient volume of methanol to create a slurry that can be stirred effectively.
-
Deactivation: While stirring the slurry, slowly add 1M hydrochloric acid. This step aids in the quenching of any reactive species. A 1N HCl solution is a common quenching agent for palladium on carbon (Pd/C), a related pyrophoric catalyst.
-
Observation: Continue stirring the mixture for at least one hour at room temperature. Observe for any signs of reaction, such as gas evolution or color change.
-
Neutralization (Optional but Recommended): After deactivation, neutralize the acidic slurry with a suitable base, such as sodium bicarbonate, until the pH is near neutral. This is a precautionary step to ensure the waste is less corrosive.
-
Collection and Labeling: Clearly label the container as "Hazardous Waste: Deactivated Palladium Catalyst (this compound)" and include the date of generation.
-
Final Disposal: Arrange for the collection of the labeled hazardous waste container by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
Alternative: Palladium Recovery Considerations
Given that palladium is a precious metal, recovery and recycling are economically and environmentally sound alternatives to disposal.[3] While industrial-scale recycling of automotive catalytic converters is well-established, laboratory-scale recovery from catalyst waste is also feasible.[4][5][6]
Methods for Palladium Recovery from Solution:
| Recovery Method | Description |
| Precipitation | Palladium can be precipitated from acidic solutions. For instance, after dissolving the catalyst waste in an appropriate acid, the addition of a reducing agent can precipitate palladium metal. |
| Electrochemical Deposition | This method uses an electric current to deposit palladium onto an electrode from a solution containing the dissolved catalyst waste. |
| Scavenger Resins | Specialized resins can selectively bind to palladium, removing it from a solution. The palladium can then be recovered from the resin.[7] |
This table summarizes common laboratory and industrial methods for palladium recovery.
It is important to note that these recovery methods require additional expertise and safety precautions and should only be attempted by trained personnel in a properly equipped laboratory.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a safer research environment and minimizing environmental impact.
References
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents [patents.google.com]
- 6. Russian scientists have proposed a new catalyst from plant waste | AKM EN [akm.ru]
- 7. spinchem.com [spinchem.com]
Essential Safety and Operational Protocols for Handling Pd-PEPPSI-iHeptCl
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling advanced catalytic agents such as Pd-PEPPSI-iHeptCl. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) requirements, operational plans, and disposal procedures to foster a culture of safety and precision in the laboratory.
Hazard Identification and Personal Protective Equipment
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| General Handling (Solid Form) | ANSI-approved safety glasses with side shields.[3][4] | Nitrile gloves are recommended.[3][4] Inspect gloves prior to use.[5] | Not generally required if handled in a well-ventilated area or fume hood.[5] | Flame-resistant lab coat, long pants, and closed-toe shoes.[3][4] |
| Generating Dust or Fumes (e.g., weighing, transfer) | Chemical splash goggles or a face shield in conjunction with safety glasses.[3][4][6] | Impermeable and chemical-resistant gloves (Nitrile gloves are recommended).[3][4] | A dust respirator (e.g., N95) is suggested.[3][5] | Flame-resistant lab coat, long pants, and closed-toe shoes.[3][4] |
| Syntheses & Reactions | Chemical splash goggles.[3][4] | Chemical-resistant gloves (consult manufacturer for specific compatibility). Nitrile gloves are a common recommendation.[3][5] | Work in a certified chemical fume hood.[3] | Flame-resistant lab coat, long pants, and closed-toe shoes.[3][4] |
| Spill Cleanup | Chemical splash goggles and a face shield.[4] | Heavy-duty, chemical-resistant gloves.[4] | A respirator with an appropriate cartridge is required.[6] | Chemical-resistant apron or suit in addition to a lab coat.[4] |
Experimental Protocols: Safe Handling and Disposal Workflow
The following protocols provide a step-by-step guide for the safe handling and disposal of this compound, designed to minimize risk and ensure the integrity of experimental work.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[3][6]
-
Keep the container tightly closed when not in use.[1][3][6] The product should be stored locked up.[1][2]
2. Preparation and Use in a Reaction:
-
All handling of solid this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust.[3]
-
Use explosion-proof equipment when handling the catalyst.[7]
-
Before handling, ensure all necessary PPE is correctly worn.
-
Weigh the required amount of the catalyst in the fume hood. Minimize the generation of dust.[3][6]
-
If possible, use wet processing methods to reduce dust generation.[6]
-
Add the catalyst to the reaction vessel within the fume hood.
-
Handle the catalyst under an inert atmosphere, such as argon, to prevent reactions with oxygen, especially in reactions involving hydrogen.[7]
3. Post-Reaction Work-up and Waste Disposal:
-
Quench the reaction mixture carefully under an inert atmosphere.
-
Used catalysts that may have absorbed hydrogen can ignite if dried in the air. Keep used, filtered catalysts wet.[5]
-
All waste materials, including contaminated consumables (e.g., gloves, weighing paper), should be collected in a designated, properly labeled, and sealed hazardous waste container.[2]
-
Dispose of the waste through an approved hazardous waste disposal service, following all local, state, and federal regulations.[2]
4. Spill and Emergency Procedures:
-
Spill: In case of a spill, evacuate the immediate area. Avoid breathing dust.[4] Moisten the spilled solid with water to reduce airborne dust and prevent scattering.[6] Sweep up the material and place it into a suitable container for disposal.[6]
-
Fire: Use a Class D or other metal-extinguishing agent. Do not use water.[4]
-
First Aid:
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention immediately.[3][6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[3][4][6] Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of lukewarm water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so.[1] Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[6] Call a POISON CENTER or doctor immediately.[1][2]
-
Safe Handling Workflow Diagram
The following diagram illustrates the logical flow of operations for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
